molecular formula C8H8Br2O2 B1586223 1,5-Dibromo-2,4-dimethoxybenzene CAS No. 24988-36-1

1,5-Dibromo-2,4-dimethoxybenzene

Cat. No.: B1586223
CAS No.: 24988-36-1
M. Wt: 295.96 g/mol
InChI Key: SVPXSTJZZSDWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O2 and its molecular weight is 295.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXSTJZZSDWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369602
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24988-36-1
Record name 1,5-Dibromo-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24988-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibromo-2,4-dimethoxybenzene is a pivotal chemical intermediate whose structural framework is integral to the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of antiviral and anticancer drugs. By elucidating the causality behind its synthetic utility and handling protocols, this document serves as a critical resource for professionals engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Significance

This compound, identified by the CAS Number 24988-36-1 , is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and two methoxy groups. This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Its primary significance lies in its role as a key building block for complex pharmaceutical molecules. Notably, it is an important intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures required for biological activity.

Physicochemical and Crystallographic Properties

The physical and structural properties of this compound are fundamental to its handling, reactivity, and analytical characterization. All non-hydrogen atoms in the molecule are essentially coplanar.[1][2] In its crystalline form, molecules are connected by weak C—H⋯O hydrogen bonds, forming chains that extend along the b-axis.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 24988-36-1
Molecular Formula C₈H₈Br₂O₂[1]
Molecular Weight 295.96 g/mol [1]
Appearance White to off-white solid/powderN/A
Crystal System Monoclinic[1]

Table 2: Crystallographic Data

ParameterValueSource
a 7.7944 (2) Å[1][2]
b 8.5884 (4) Å[1][2]
c 14.7877 (4) Å[1][2]
β 107.838 (1)°[1][2]
Volume 942.32 (6) ų[1]
Z 4[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, which guides the bromine atoms to the C1 and C5 positions.

Representative Synthetic Protocol

A common laboratory-scale synthesis involves the direct bromination of 1,3-dimethoxybenzene. While specific reagents can vary, a general procedure adapted from related solventless methodologies provides a framework for an environmentally conscious approach.[3]

Step 1: Reagent Preparation

  • 1,4-dimethoxybenzene (or its isomer 1,3-dimethoxybenzene as the true starting material) is combined with a solid brominating source, such as sodium bromide, and an oxidizing agent like Oxone®.[3]

Step 2: Mechanochemical Reaction

  • The solid reagents are ground together in a mortar and pestle. The mechanical force initiates the reaction, which is often observed by a change in color and texture as elemental bromine is transiently formed and consumed.[3]

Step 3: Work-up and Purification

  • The reaction mixture is quenched by the addition of water and a reducing agent (e.g., aqueous sodium sulfite) to neutralize any remaining bromine.

  • The solid product is collected via vacuum filtration.

  • Recrystallization from a suitable solvent, such as hot ethanol, is performed to yield the purified this compound.[1]

SynthesisWorkflow cluster_reagents Reagents cluster_process Process cluster_product Product SM 1,3-Dimethoxybenzene Grind Mechanochemical Grinding SM->Grind Br_Source Brominating Agent (e.g., NaBr/Oxone®) Br_Source->Grind Quench Aqueous Quench & Filtration Grind->Quench Crude Product Recrystallize Recrystallization (Ethanol) Quench->Recrystallize Product Pure 1,5-Dibromo- 2,4-dimethoxybenzene Recrystallize->Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the reactivity of its carbon-bromine bonds, which are amenable to forming new carbon-carbon and carbon-heteroatom bonds through catalysis.

Role as a Pharmaceutical Intermediate

This compound is a critical precursor for synthesizing complex APIs. The bromine atoms act as versatile handles for introducing molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids can build biaryl structures, which are common motifs in drug molecules.

  • Buchwald-Hartwig Amination: The bromine substituents can be displaced by nitrogen nucleophiles to form substituted anilines.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl groups, providing a gateway to further functionalization.

The differential reactivity of the two bromine atoms could potentially allow for sequential, site-selective modifications, further enhancing its synthetic value.

Applications cluster_core Core Compound cluster_reactions Key Reactions cluster_apis Target APIs Core 1,5-Dibromo- 2,4-dimethoxybenzene Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (with R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (with R-C≡CH) Core->Sonogashira Elvitegravir Elvitegravir (Anti-HIV) Suzuki->Elvitegravir Other Other Complex Molecules Buchwald->Other Psoralidin Psoralidin (Anticancer) Sonogashira->Psoralidin

Caption: Synthetic utility of this compound in forming advanced APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a hazardous substance.[4]

Table 3: GHS Hazard Information

Hazard ClassCodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[5]
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and a lab coat.[6][7] If dust is generated, a respirator is necessary.[4]

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[6][7] Eyewash stations and safety showers should be readily accessible.[8]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly sealed when not in use.[6][7]

  • Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[4][6] Place spilled material in a sealed, labeled container for disposal.[6] Do not allow spillage to enter drains or water courses.[4][6]

Conclusion

This compound is more than a simple halogenated aromatic; it is a highly versatile and enabling reagent in modern medicinal chemistry. Its well-defined structure and predictable reactivity at the bromine sites provide a reliable platform for constructing the complex molecular frameworks of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in research and drug development endeavors.

References

An In-depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethoxybenzene is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and two methoxy groups on a benzene ring, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, safety and handling information, and its applications, particularly as a key intermediate in the synthesis of notable pharmaceutical agents. The structural planarity of this compound has been confirmed through crystallographic studies.[1][2]

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂[3]
Molecular Weight 295.96 g/mol [3]
Melting Point 140-141 °C (413-414 K)[1]
Appearance White solidInferred from synthesis descriptions
Solubility Recrystallized from hot ethanol[1]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While experimental spectra for this specific isomer are not widely published, data for the closely related 1-bromo-2,4-dimethoxybenzene can provide valuable comparative insights.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two singlets would be anticipated in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two additional singlets would be expected in the aliphatic region, corresponding to the two non-equivalent methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms. The two carbons bearing bromine atoms will be significantly downfield. The two carbons attached to the methoxy groups and the two methoxy carbons themselves will also have characteristic chemical shifts.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. These will include C-H stretching vibrations for the aromatic ring and the methyl groups of the methoxy substituents, C=C stretching vibrations from the aromatic ring, and C-O stretching vibrations for the ether linkages. The C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive indicator of its dibrominated nature. The molecular ion peak (M+) would be observed at m/z 294, 296, and 298.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,3-dimethoxybenzene. The following protocol is based on established literature procedures.[1]

Experimental Protocol: Bromination of 1,3-Dimethoxybenzene

Materials:

  • 1,3-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Hot Ethanol (for recrystallization)

Procedure:

  • Dissolve 1,3-dimethoxybenzene in acetonitrile in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature. The use of NBS as a brominating agent is a safer and more convenient alternative to liquid bromine.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the acetonitrile under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol to yield a white solid.[1]

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by the presence of the two bromine atoms, which can be readily displaced or undergo coupling reactions. The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, although the steric hindrance from the bromine atoms can influence the regioselectivity of such reactions.

Key Reactions:
  • Cross-Coupling Reactions: The bromine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex biaryl structures. The differential reactivity of the two bromine atoms may also allow for selective or sequential couplings under carefully controlled conditions.

  • Grignard Reagent Formation: The bromine atoms can react with magnesium metal to form a Grignard reagent.[9][10][11][12] This organometallic intermediate is a potent nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Significance in Drug Development:

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its role as a precursor highlights the importance of this building block in accessing complex molecular scaffolds with therapeutic value.

  • Elvitegravir: This compound is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[1][2]

  • Psoralidin: It also serves as a starting material for the synthesis of Psoralidin, a natural compound with potential anticancer properties.[1][2]

Caption: Reactivity and applications of this compound.

Safety and Handling

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[14][15]

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15]

  • Handling: Avoid contact with skin and eyes.[14] In case of contact, flush the affected area with copious amounts of water.[14] Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a reliable building block for the construction of complex molecules, most notably in the synthesis of the anti-HIV drug Elvitegravir and the potential anticancer agent Psoralidin. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

An In-Depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Overview

This technical guide provides a comprehensive overview of 1,5-dibromo-2,4-dimethoxybenzene, a key chemical intermediate in the synthesis of high-value pharmaceutical compounds. With a molecular weight of 295.96 g/mol , this halogenated aromatic compound serves as a critical building block for complex molecular architectures. Notably, it is a documented precursor to the anti-HIV drug Elvitegravir and the anticancer natural product Psoralidin[1]. This document details the physicochemical properties, a robust synthesis protocol from commercially available starting materials, methods for analytical characterization, and a prospective protocol for its application in cross-coupling reactions, a common subsequent step in drug development pathways. The protocols and insights are presented to equip researchers and drug development professionals with the practical knowledge required for the effective utilization of this versatile synthon.

Physicochemical & Structural Properties

This compound is a crystalline solid at room temperature. Its molecular structure is characterized by a benzene ring substituted with two bromine atoms and two methoxy groups. X-ray crystallography studies have confirmed that the molecule is essentially planar[1]. The strategic placement of the bromine atoms makes them amenable to a variety of subsequent chemical transformations, particularly metal-catalyzed cross-coupling reactions, while the electron-donating methoxy groups influence the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈Br₂O₂[1]
Molecular Weight 295.96 g/mol [1]
CAS Number 24988-36-1---
Appearance White to off-white crystalline solidInferred
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate; Insoluble in waterInferred

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Br1 [label="Br"]; O2 [label="O"]; C2_Me [label="CH3"]; H3 [label="H"]; O4 [label="O"]; C4_Me [label="CH3"]; Br5 [label="Br"]; H6 [label="H"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5];

// Substituent bonds C1 -- Br1 [len=1.5]; C2 -- O2 [len=1.5]; O2 -- C2_Me [len=1.5]; C3 -- H3 [len=1.5]; C4 -- O4 [len=1.5]; O4 -- C4_Me [len=1.5]; C5 -- Br5 [len=1.5]; C6 -- H6 [len=1.5];

// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Br1 [pos="0,3!"]; O2 [pos="-2.6,1.5!"]; C2_Me [pos="-3.9,1.5!"]; H3 [pos="-2.6,-1.5!"]; O4 [pos="0,-3!"]; C4_Me [pos="0,-4.5!"]; Br5 [pos="2.6,-1.5!"]; H6 [pos="2.6,1.5!"]; }

Caption: Chemical structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 1,3-Dimethoxybenzene

2.1. Causality of Experimental Choices

  • Starting Material: 1,3-Dimethoxybenzene is an inexpensive and readily available liquid, making it an ideal starting point for this synthesis.

  • Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. While molecular bromine (Br₂) can be used, NBS is a solid, easier to handle, and provides a slow, controlled concentration of electrophilic bromine, which helps to prevent over-bromination and improves selectivity, thus enhancing the trustworthiness of the protocol by ensuring a cleaner reaction profile. Two equivalents are used to achieve dibromination.

  • Solvent: Acetonitrile (CH₃CN) is selected as the solvent. It is a polar aprotic solvent that can dissolve both the starting material and NBS, providing a homogeneous reaction medium. It is also relatively inert under the reaction conditions.

  • Temperature: The reaction is conducted at 0 °C to room temperature. The initial cooling helps to control the exothermicity of the reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion in a reasonable timeframe.

2.2. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3-dimethoxybenzene in Acetonitrile B Cool solution to 0 °C (Ice Bath) A->B C Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise B->C D Stir at 0 °C for 1 hr, then warm to RT for 12-16 hrs C->D E Monitor reaction by TLC D->E Check for consumption of starting material F Quench with aq. Na₂S₂O₃ E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize from hot Ethanol I->J

Caption: Workflow for the synthesis of this compound.

2.3. Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (5.0 g, 36.2 mmol, 1.0 eq.). Dissolve the starting material in 100 mL of acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (13.2 g, 74.2 mmol, 2.05 eq.) to the cooled solution in small portions over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Add hot ethanol to the crude product until it fully dissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. This forms the basis of a self-validating protocol. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Predicted NMR Data

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~ 7.65Singlet1HAr-H (Position 6)
~ 6.60Singlet1HAr-H (Position 3)
~ 3.95Singlet3HO-CH₃ (Position 4)
~ 3.90Singlet3HO-CH₃ (Position 2)
¹³C ~ 158Singlet-C -OCH₃ (Position 2)
~ 155Singlet-C -OCH₃ (Position 4)
~ 135Singlet-C -H (Position 6)
~ 105Singlet-C -H (Position 3)
~ 102Singlet-C -Br (Position 1)
~ 98Singlet-C -Br (Position 5)
~ 57Singlet-O-C H₃
~ 56Singlet-O-C H₃

Rationale for Prediction: The chemical shifts are estimated from data for 1-bromo-2,4-dimethoxybenzene[2] and general principles. The downfield shift of the proton at position 6 is due to the deshielding effect of the adjacent bromine atom. The upfield shift of the proton at position 3 is due to the shielding effect of the two ortho/para methoxy groups.

3.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The presence of two bromine atoms will result in a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1, providing definitive evidence for the dibrominated product.

Application in Medicinal Chemistry: A Forward-Looking Protocol

This compound is an ideal substrate for sequential or dual cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy groups, can potentially be exploited for selective functionalization. Below is a prospective protocol for a Suzuki-Miyaura coupling, a foundational reaction in modern drug discovery for creating C-C bonds.

4.1. Prospective Suzuki-Miyaura Coupling

This protocol describes a hypothetical mono-arylation, a key step towards building more complex scaffolds like those found in Elvitegravir or Psoralidin analogues.

G cluster_reactants Reactants & Reagents A 1,5-Dibromo-2,4- dimethoxybenzene F Heat (e.g., 90 °C) B Arylboronic Acid (e.g., 3-fluorophenylboronic acid) C Pd(PPh₃)₄ (Catalyst) D K₂CO₃ (Base) E Toluene/H₂O (Solvent) G Mono-arylated Product F->G Suzuki Coupling

Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.

4.2. Step-by-Step Methodology (Prospective)

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (296 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to isolate the mono-coupled product.

Safety & Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from its isomer, 1,4-dibromo-2,5-dimethoxybenzene, should be used as a primary guide for handling procedures[3].

  • Hazard Statements: Assumed to cause skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335)[3].

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator is recommended.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive framework for its synthesis via a logically derived and robust protocol, its thorough analytical characterization, and its potential application in subsequent C-C bond-forming reactions. By understanding the causality behind the experimental choices and adhering to strict analytical and safety protocols, researchers can confidently and effectively utilize this key building block in their drug discovery and development programs.

References

A Multi-Modal Analytical Workflow for the Unambiguous Structure Elucidation of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Analytical Imperative: Beyond Simple Confirmation

The molecular formula C₈H₈Br₂O₂ describes several possible isomers of dibromo-dimethoxybenzene. Relying on a single analytical technique, such as melting point or thin-layer chromatography, is insufficient for regulatory or advanced research purposes. For instance, the closely related 1,4-dibromo-2,5-dimethoxybenzene isomer presents similar physical properties, making misidentification a significant risk.[3] Historically, even crystallographic databases have contained erroneous entries for this very compound, underscoring the need for meticulous, multi-faceted validation.[1]

This guide presents a logical progression of analyses designed to systematically and irrefutably confirm the 1,5-dibromo-2,4-dimethoxy substitution pattern.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping (Solution State) cluster_2 Definitive 3D Structure (Solid State) IR IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) IR->MS Confirms functional groups H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Confirms molecular formula C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Complementary structural data XRD Single-Crystal X-Ray Diffraction (Unambiguous Atomic Arrangement) C_NMR->XRD Suggests substitution pattern for crystallization Conclusion Final Structure Confirmation XRD->Conclusion Provides definitive proof

Figure 1: A logical workflow for the comprehensive structure elucidation of 1,5-dibromo-2,4-dimethoxybenzene.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Expertise & Experience: Before delving into complex structural details, it is paramount to confirm the molecular formula. Mass spectrometry is the primary tool for this purpose. For halogenated compounds, the technique offers an additional layer of validation through the characteristic isotopic patterns of halogens.

Causality of Experimental Choice: The presence of two bromine atoms in the molecule creates a highly distinctive isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. A molecule containing two bromine atoms will therefore exhibit a molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is strong evidence for the presence of two bromine atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV to fragment the molecule and generate a parent molecular ion.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Interpretation: Locate the molecular ion cluster and verify its m/z values and isotopic distribution against theoretical values.

Data Presentation: Expected Molecular Ion Cluster
Ion SpeciesExpected m/zExpected Relative Abundance
[C₈H₈⁷⁹Br₂O₂]⁺ (M)293.89~100% (Normalized)
[C₈H₈⁷⁹Br⁸¹BrO₂]⁺ (M+2)295.89~198%
[C₈H₈⁸¹Br₂O₂]⁺ (M+4)297.89~98%

Trustworthiness: The observation of this 1:2:1 triplet near m/z 296 provides high confidence in the elemental composition, specifically confirming the presence of two bromine atoms and matching the molecular weight of 295.96 g/mol .[1][2]

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: IR spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. While it cannot distinguish between isomers, it serves as a crucial quality check to ensure the fundamental building blocks of the molecule (aromatic ring, ether linkages) are present.

Causality of Experimental Choice: The specific bonds within the molecule will absorb infrared radiation at characteristic frequencies. This allows for the identification of the aryl ether and aromatic C-H bonds, corroborating the expected gross structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100-3000Aromatic C-H StretchConfirms the presence of the benzene ring.
~2960-2850Aliphatic C-H StretchCorresponds to the methoxy (-OCH₃) groups.
~1600-1450Aromatic C=C StretchFurther evidence of the aromatic core.
~1275-1200 Aryl C-O Stretch (Asym.) Strong, characteristic band for aryl ethers.
< 1000C-Br Stretch / Ring BendingFingerprint region, confirms C-Br bond.

Trustworthiness: The presence of a strong absorption band around 1250 cm⁻¹ is particularly diagnostic for the aryl ether functionality, providing complementary evidence to the MS data.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in solution. For this compound, both ¹H and ¹³C NMR are essential to definitively establish the substitution pattern.

Causality of Experimental Choice: The symmetry of the molecule dictates the number and type of signals observed in the NMR spectrum. The 1,5-dibromo-2,4-dimethoxy substitution pattern results in a unique set of non-equivalent protons and carbons, generating a predictable and diagnostic spectral fingerprint.

Figure 2: Structure showing the four unique proton environments expected in the ¹H NMR spectrum.

¹H NMR Analysis: Proton Environments

Due to the molecule's asymmetry, we predict four distinct signals, all of which should be singlets due to the lack of adjacent protons for spin-spin coupling.

  • Two Aromatic Singlets: The protons at the C3 and C6 positions are in different chemical environments. The C6 proton is flanked by two bromine atoms, while the C3 proton is between two methoxy groups. This will result in two distinct singlets in the aromatic region (~6.5-7.5 ppm).

  • Two Methoxy Singlets: Similarly, the two methoxy groups are non-equivalent. One is adjacent to a bromine (C2-OCH₃) and the other is not (C4-OCH₃). This will produce two sharp singlets in the ether region (~3.8-4.0 ppm), each integrating to 3 protons.

¹³C NMR Analysis: The Carbon Skeleton

Symmetry dictates that all eight carbon atoms are chemically non-equivalent, leading to the expectation of eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Six Aromatic Carbons: Four signals will correspond to carbons with attached substituents (2x C-Br, 2x C-O) and two will correspond to carbons bearing protons (2x C-H). The carbons bonded to the highly electronegative oxygen and bromine atoms will be significantly shifted downfield.

  • Two Methoxy Carbons: Two distinct signals will appear in the typical methoxy region (~55-60 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Correlate the observed signals with the predicted structure.

Trustworthiness: The combination of observing exactly two aromatic singlets and two methoxy singlets in the ¹H NMR spectrum, along with eight distinct signals in the ¹³C NMR spectrum, provides a powerful and self-validating data set that strongly supports the this compound structure over other more symmetric isomers.

Single-Crystal X-Ray Diffraction (SCD): The Definitive Proof

Expertise & Experience: For compounds that can be crystallized, SCD stands as the unequivocal gold standard for structure determination.[6] It moves beyond connectivity to provide a precise three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity.

Causality of Experimental Choice: While spectroscopic methods provide compelling evidence, they infer structure from electronic and magnetic properties. SCD directly visualizes the electron density of the atoms, providing a definitive spatial arrangement. Given the history of misidentification of this compound, obtaining a crystal structure is the ultimate act of due diligence.[1]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. A reported method involves recrystallization from hot ethanol.[2]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 200 K) to minimize thermal motion and collect diffraction data using a modern diffractometer (e.g., Bruker APEXII CCD) with Mo Kα radiation.[1]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods software (e.g., SHELXS97). Refine the structural model against the experimental data using refinement software (e.g., SHELXL97) to achieve low R-factors, indicating a good fit between the model and the data.[1][3]

Data Presentation: Key Crystallographic Data
ParameterReported Value for this compoundReference
Chemical FormulaC₈H₈Br₂O₂[1][2]
Molecular Weight295.96 g/mol [1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[2]
a (Å)7.7944 (2)[1]
b (Å)8.5884 (4)[1]
c (Å)14.7877 (4)[1]
β (°)107.838 (1)[1]
Volume (ų)942.32 (6)[1]
Z (Molecules/Unit Cell)4[1][2]

Trustworthiness: The successful solution and refinement of the crystal structure, yielding the data presented above, provides incontrovertible proof of the this compound atomic arrangement. The data show an essentially planar molecule where all non-hydrogen atoms lie in a common plane.[1][2]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear example of the necessity of a multi-modal analytical strategy. Each technique provides a unique and vital piece of the puzzle:

  • Mass Spectrometry confirms the elemental formula and the presence of two bromine atoms.

  • IR Spectroscopy verifies the core functional groups (aryl ether, aromatic ring).

  • NMR Spectroscopy establishes the specific connectivity and substitution pattern in solution.

  • X-Ray Crystallography delivers the definitive, unambiguous 3D structure in the solid state.

By following this workflow, researchers and drug development professionals can ensure the absolute identity and purity of this critical synthetic intermediate, thereby guaranteeing the integrity and success of their scientific endeavors.

References

1,5-Dibromo-2,4-dimethoxybenzene solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,5-Dibromo-2,4-dimethoxybenzene in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical intermediate in pharmaceutical synthesis. Recognizing the limited availability of public, quantitative solubility data, this document synthesizes theoretical principles with established experimental evidence to offer a robust predictive model for its behavior in common laboratory solvents. Furthermore, this guide equips researchers with detailed, field-proven methodologies for the precise experimental determination of solubility, ensuring both scientific rigor and practical applicability in a drug development setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 136790-76-0) is a polysubstituted aromatic compound of significant interest to the scientific community. Its strategic importance is primarily as a key building block in the synthesis of high-value pharmaceutical agents, including the anti-HIV drug Elvitegravir and the anticancer compound Psoralidin.[1][2] The efficiency of synthetic routes, purification strategies (such as recrystallization), and formulation processes involving this intermediate is critically dependent on a thorough understanding of its solubility profile.

This guide addresses the practical need for reliable solubility data by first examining the physicochemical properties of the molecule to predict its behavior and then providing the experimental framework necessary for empirical validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂[1]
Molecular Weight 295.96 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 140–141 °C (413–414 K)[1]
Structure (Structure rendered based on IUPAC name)

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" serves as the foundation for predicting solubility.[3] The molecular structure of this compound—a benzene ring functionalized with two electron-withdrawing bromine atoms and two electron-donating methoxy groups—results in a molecule of moderate polarity.

  • Polarity and Intermolecular Forces : The C-Br and C-O bonds create distinct dipole moments. The methoxy groups' oxygen atoms can act as hydrogen bond acceptors, while the overall molecule is incapable of hydrogen bond donation. The primary intermolecular forces at play are van der Waals forces and dipole-dipole interactions.

  • Solvent Interaction Causality : For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute lattice energy and solvent-solvent interactions. Given its structure, this compound is expected to be most soluble in solvents that can engage in strong dipole-dipole interactions. Its solubility in nonpolar solvents is predicted to be limited, while its insolubility in water is expected due to the molecule's largely hydrophobic character.

Logical Relationship: Structure to Solubility

The following diagram illustrates the logical flow from molecular structure to predicted solubility behavior.

Diagram 2: Experimental Workflow for Solubility Determination cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Gravimetric) A Select Solvent Set (Polar Protic, Aprotic, Nonpolar) B Add ~10 mg Solute to 1 mL Solvent A->B C Vortex & Observe at Room Temp B->C D Decision: Soluble? C->D E Categorize: Soluble, Sparingly Soluble, Insoluble D->E Yes/No F Prepare Saturated Solution: Add excess solute to known volume of solvent E->F Proceed for Key Solvents G Equilibrate at Constant Temperature (e.g., 24h with stirring) F->G H Isolate Supernatant: Centrifuge and filter (0.22 µm PTFE) G->H I Accurately weigh an aliquot of the clear solution H->I J Evaporate Solvent (Vacuum oven or N₂ stream) I->J K Weigh residual solid (solute) J->K L Calculate Solubility (e.g., in g/100 mL or mg/mL) K->L

References

A Spectroscopic Guide to 1,5-Dibromo-2,4-dimethoxybenzene: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of a robust and reproducible drug substance manufacturing process. 1,5-Dibromo-2,4-dimethoxybenzene stands as a critical building block in the synthesis of notable antiviral and anticancer agents.[1][2] Its precise molecular architecture is paramount for ensuring the stereochemistry and purity of subsequent, more complex active pharmaceutical ingredients. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the identity and purity of this key intermediate. The methodologies and interpretations presented herein are grounded in established principles and validated through practical application, ensuring a high degree of confidence for researchers and drug development professionals.

The molecular structure of this compound, with the chemical formula C₈H₈Br₂O₂, is foundational to understanding its spectral output.[3] The symmetrical substitution pattern of the benzene ring dictates the simplicity and diagnostic nature of its NMR spectra, while the constituent functional groups give rise to characteristic signals in IR and MS analyses.

Molecular Structure of this compound

A 2D representation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a symmetrically substituted compound like this compound, NMR provides a simple yet highly informative spectrum.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol for NMR analysis ensures consistency and accuracy. The causality behind each step is crucial for obtaining a high-quality spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried this compound sample. The drying step (e.g., under high vacuum for several hours) is critical to remove residual solvents like ethanol, which can obscure the methoxy signals.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its single residual solvent peak at δ 7.26 ppm, which typically does not interfere with the signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common practice.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

  • Instrumental Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion and resolution, which is beneficial for accurate coupling constant determination, though less critical for this simple spectrum.

    • ¹H NMR: Acquire with a standard pulse program using a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Spectral Data & Interpretation

The symmetry of the molecule results in a simplified ¹H NMR spectrum. The two aromatic protons are chemically equivalent, as are the two methoxy groups.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Ar-H 7.65Singlet1H
Ar-H 6.48Singlet1H
O-CH₃ 3.90Singlet6H
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

Interpretation: The presence of two distinct singlets for the aromatic protons at 7.65 and 6.48 ppm confirms the 1,2,4,5-substitution pattern. The downfield shift of the proton at 7.65 ppm is attributed to its position between two bromine atoms, which exert a deshielding effect. The upfield proton at 6.48 ppm is situated between the two electron-donating methoxy groups. The single peak at 3.90 ppm integrating to 6 protons is the definitive signature of the two chemically equivalent methoxy groups.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Signal AssignmentChemical Shift (δ) ppm
Ar-C -O156.3
Ar-C -H136.0
Ar-C -H102.5
Ar-C -Br97.5
O-C H₃56.7
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.

Interpretation: The spectrum displays five distinct signals, consistent with the molecular symmetry.

  • The signal at 156.3 ppm is assigned to the two aromatic carbons directly attached to the electron-donating oxygen atoms (C2 and C4).

  • The peaks at 136.0 and 102.5 ppm correspond to the two protonated aromatic carbons (C3 and C6).

  • The signal at 97.5 ppm is attributed to the two carbons bearing the bromine atoms (C1 and C5).

  • The upfield signal at 56.7 ppm is characteristic of the two equivalent methoxy carbons.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's functional groups and overall structure.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is a critical self-validating step to ensure that atmospheric CO₂ and H₂O signals, as well as any crystal contaminants, are subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H Stretch-OCH₃
~1600-1580C=C StretchAromatic Ring
~1480-1440C-H Bend (Asymmetric)-OCH₃
~1250-1200C-O Stretch (Asymmetric)Aryl Ether
~1050-1020C-O Stretch (Symmetric)Aryl Ether
~880-850C-H Bend (Out-of-plane)Substituted Benzene
~600-500C-Br StretchAryl Bromide
Table 3: Predicted IR Absorption Bands for this compound.

Interpretation: The key diagnostic peaks are the C-H stretching of the methoxy groups below 3000 cm⁻¹, the aromatic C=C stretching around 1600 cm⁻¹, and the strong, characteristic aryl ether C-O stretching bands between 1250 and 1020 cm⁻¹. The C-Br stretch will appear in the low-frequency "fingerprint" region. The specific pattern of the C-H out-of-plane bending can further confirm the 1,2,4,5-substitution pattern.

Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition (EI)

Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which provides an additional layer of purity confirmation.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This energy is standardized to ensure that fragmentation patterns are reproducible and comparable across different instruments.

  • Analysis: Analyze the resulting positively charged ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

MS Data & Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

m/z ValueInterpretationNotes
294, 296, 298[M]⁺, [M+2]⁺, [M+4]⁺Molecular Ion Cluster
Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound.

Interpretation: The most telling feature is the molecular ion cluster . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum will show three peaks for the molecular ion:

  • [M]⁺ (m/z 294): Contains two ⁷⁹Br isotopes.

  • [M+2]⁺ (m/z 296): Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M and M+4 peaks.

  • [M+4]⁺ (m/z 298): Contains two ⁸¹Br isotopes.

This characteristic 1:2:1 intensity ratio is definitive proof of a dibrominated compound. Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) followed by the loss of carbon monoxide (-CO), which are characteristic fragmentation patterns for methoxy-substituted aromatic compounds.

Workflow & Logic Visualization

The logical flow of spectroscopic analysis ensures a comprehensive and orthogonal confirmation of the molecular structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of Crude Product (Yang et al., 2009) [12] Purification Recrystallization (e.g., Ethanol) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy (ATR) Purification->IR MS Mass Spectrometry (EI-GC/MS) Purification->MS NMR_Data Framework Confirmation (Symmetry, Connectivity) NMR->NMR_Data IR_Data Functional Group ID (C-O, C-Br, Ar) IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern, M⁺) MS->MS_Data Final Structure Verified NMR_Data->Final IR_Data->Final MS_Data->Final

Workflow for the structural verification of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy verifies the presence of the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two bromine atoms). For any researcher or drug development professional, adherence to these orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for scientific integrity and the successful progression of a pharmaceutical candidate.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,5-dibromo-2,4-dimethoxybenzene. It is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development who are interested in the detailed structural elucidation of this important compound.

Introduction: The Significance of Substituted Dimethoxybenzenes

Dimethoxybenzene derivatives are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1][2] The strategic placement of substituent groups on the benzene ring can significantly influence the molecule's electronic properties, steric profile, and intermolecular interactions, thereby dictating its biological activity and material characteristics.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[3][4]

A precise understanding of the three-dimensional atomic arrangement of this molecule is paramount. The crystal structure provides invaluable insights into its conformational preferences, potential for intermolecular interactions (such as hydrogen bonding and halogen bonding), and overall molecular packing. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[1][5][6] This guide presents a detailed analysis of the crystal structure of this compound, rectifying a previously reported erroneous structure in the Cambridge Structural Database (CSD).[3][4]

Experimental Workflow: From Synthesis to Structural Elucidation

The determination of a crystal structure is a multi-step process that requires careful execution and analysis at each stage. The following diagram outlines the comprehensive workflow employed for the structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Recrystallization from Hot Ethanol synthesis->purification Crude Product crystal_growth Single Crystal Growth purification->crystal_growth Purified Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Bruker APEXII CCD) crystal_selection->data_collection Suitable Crystal data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation Validation & Analysis (PLATON) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model & CIF

Caption: Experimental workflow for the crystal structure analysis of this compound.

Methodology

Synthesis and Crystallization

The synthesis of this compound was carried out following a previously established literature procedure.[3] The crude product obtained from the synthesis was purified by recrystallization from hot ethanol to yield single crystals suitable for X-ray diffraction analysis.[3] The choice of ethanol as a recrystallization solvent is crucial; its polarity and ability to form hydrogen bonds with the methoxy groups of the solute, coupled with a differential solubility of the compound at different temperatures, facilitates the slow and orderly growth of high-quality single crystals.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound with dimensions of approximately 0.47 x 0.46 x 0.34 mm was selected for the diffraction experiment.[3] The crystal was mounted on a goniometer head and placed on a Bruker APEXII CCD area-detector diffractometer.[3] The data collection was performed at a controlled temperature of 200 K to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions.[3]

The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of diffraction data. The collected data frames were then processed using the SAINT software package for data reduction, which involves integration of the reflection intensities and correction for Lorentz and polarization effects.[3] An empirical absorption correction was applied using the SADABS program.[3]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms attached to the aromatic ring and the methyl groups were placed in geometrically calculated positions and refined using a riding model.[3]

Results and Discussion

Crystallographic Data

The crystallographic data and refinement parameters for this compound are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.[3]

Parameter Value
Chemical FormulaC₈H₈Br₂O₂
Formula Weight295.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7944 (2)
b (Å)8.5884 (4)
c (Å)14.7877 (4)
β (°)107.838 (1)
V (ų)942.32 (6)
Z4
T (K)200
μ (mm⁻¹)8.56
R[F² > 2σ(F²)]0.021
wR(F²)0.049
Goodness-of-fit (S)1.08

Data obtained from Vijesh et al. (2012).[3]

Molecular Structure

The molecular structure of this compound reveals that all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0330 Å from the mean plane.[3][4] This planarity is a common feature of substituted benzene rings, arising from the sp² hybridization of the carbon atoms in the aromatic ring.

The key intramolecular bond lengths and angles are within the expected ranges for similar structures. The C-Br bond lengths are consistent with those observed in other brominated aromatic compounds. The C-O bond lengths of the methoxy groups and the C-C bonds within the benzene ring are also unremarkable.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, the molecules of this compound are linked by weak C—H···O hydrogen bonds, forming chains that extend along the b-axis direction.[3][4] These non-covalent interactions play a significant role in the stabilization of the crystal packing. The analysis of these weak interactions is crucial for understanding the solid-state properties of the material and can provide insights into its potential for polymorphism.

Conclusion

This technical guide has provided a detailed account of the crystal structure analysis of this compound. The synthesis, crystallization, and single-crystal X-ray diffraction methods have been described, highlighting the rationale behind the experimental choices. The determined crystal structure confirms the molecular geometry and reveals the presence of weak C—H···O hydrogen bonds that dictate the crystal packing. This structural information is of fundamental importance for researchers in medicinal chemistry and drug development, providing a solid foundation for future studies on the structure-activity relationships of this class of compounds. The presented data and methodologies serve as a valuable resource for scientists engaged in the structural elucidation of organic molecules.

References

1,5-Dibromo-2,4-dimethoxybenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 1,5-Dibromo-2,4-dimethoxybenzene

Introduction: Beyond the Formula

This compound is a substituted aromatic compound with the molecular formula C₈H₈Br₂O₂.[1][2] While its name delineates its structure, its significance in the scientific community lies in its role as a critical building block. It serves as an important intermediate in the synthesis of high-value pharmaceutical compounds, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] For researchers and drug development professionals, handling this compound is a necessary step in the path toward discovery. However, its utility is matched by potential hazards inherent to its chemical nature as a brominated aromatic compound.

This guide moves beyond a standard safety data sheet (SDS) template. It is designed to provide senior application scientists and laboratory professionals with a deeper, more causal understanding of the safety protocols surrounding this compound. By understanding the "why" behind each safety recommendation—grounded in its chemical properties and toxicological potential—we can foster a culture of proactive safety and scientific integrity.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a chemical's physical properties is the foundation of its safe handling and use. These characteristics dictate its behavior under various laboratory conditions and inform decisions regarding storage, manipulation, and emergency response.

PropertyDataSource(s)
IUPAC Name This compoundPubChem
CAS Number 24988-36-1ChemicalBook[3]
Molecular Formula C₈H₈Br₂O₂[1][2][3]
Molecular Weight 295.96 g/mol [1][2][3]
Appearance Solid[4]
Solubility Does not mix well with water[4]
Stability Stable under normal conditions[4][5]

Note: Specific melting and boiling points for this isomer are not widely reported in standard safety databases; however, related isomers provide a general expectation of a relatively high-melting solid and a high boiling point.

Section 2: Hazard Identification and Toxicological Rationale

While comprehensive toxicological data for this compound is not available, the Globally Harmonized System (GHS) classifications for closely related isomers, such as 1,4-Dibromo-2,5-dimethoxybenzene, provide a strong basis for a conservative and responsible hazard assessment.[5][6][7] The presence of two bromine atoms on a benzene ring suggests potential for irritation and long-term health effects.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Primary Routes of Exposure and Health Effects:

  • Inhalation : Inhaling dusts can lead to irritation of the nose, throat, and lungs.[4][6][7] For individuals with pre-existing respiratory conditions like asthma or bronchitis, exposure could lead to further disability.[4]

  • Skin Contact : Direct contact is likely to cause skin irritation, characterized by redness and inflammation.[4][6] The material may accentuate pre-existing dermatitis.[4] Importantly, absorption through broken skin could lead to systemic effects.[4]

  • Eye Contact : The compound is expected to be a serious eye irritant, causing pain and potential damage if not promptly addressed.[4][5][6]

  • Ingestion : While not a primary route of occupational exposure, ingestion may be harmful.[8]

  • Chronic Effects : Long-term exposure to respiratory irritants can lead to airway diseases.[4] There is also concern that the substance may accumulate in the body with repeated exposure.[4] Some evidence from animal testing on related compounds suggests potential toxicity to an unborn fetus.[4]

Section 3: Proactive Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all interactions with this compound. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines a self-validating system for handling this compound powder.

  • Preparation :

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment before retrieving the chemical.

  • Donning PPE :

    • Wear a flame-resistant lab coat, fully fastened.

    • Don tightly fitting safety goggles.[7] A face shield is recommended for larger quantities.[9]

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).[10] Always inspect gloves for tears or holes before use.[9][11]

  • Chemical Handling :

    • Perform all manipulations, including weighing and transferring, inside the chemical fume hood to prevent inhalation of dust.[10][12]

    • Use spatulas and weighing boats appropriate for the amount being handled to minimize the generation of airborne dust.

    • Keep the container tightly sealed when not in use.[5][13]

  • Post-Handling :

    • Decontaminate spatulas and any non-disposable equipment.

    • Wipe down the work surface inside the fume hood.

    • Dispose of contaminated bench paper, weighing boats, and gloves as hazardous waste.

    • Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[9][13]

Caption: Safe handling workflow for this compound.

Section 4: Chemical Stability, Storage, and Incompatibility

The long-term stability of this compound relies on proper storage that isolates it from incompatible materials and adverse environmental conditions.

  • Storage Conditions : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][13][14] The storage location should be protected from direct sunlight and heat sources.[14]

  • Incompatibility : The primary chemical incompatibility is with strong oxidizing agents.[4][5][8] The rationale is that the benzene ring, while somewhat deactivated by the bromine atoms, can still be susceptible to oxidation, which can be a violent and exothermic reaction. It should also be stored away from strong acids and bases.[8] Segregation is a critical safety principle.

G Compound This compound Incompatible Incompatible Classes Compound->Incompatible MUST BE SEGREGATED FROM Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Incompatible->Oxidizers Acids Strong Acids (e.g., H₂SO₄, HNO₃) Incompatible->Acids Bases Strong Bases (e.g., NaOH, KOH) Incompatible->Bases

Caption: Storage incompatibility diagram.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

Exposure RouteProtocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][11] Call a physician or poison control center immediately.[3]

Small-Scale Laboratory Spill Response

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Protect : Wear the full PPE described in Section 3, including respiratory protection if dust is airborne.

  • Contain : Prevent the spill from spreading. Avoid generating dust.[4][13]

  • Clean-Up : Gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Do not use combustible materials like sawdust.[10]

  • Collect : Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[3][13]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

Section 6: Fire-Fighting and Disposal

  • Fire-Fighting : This compound is not considered a significant fire risk, but its container may burn.[13]

    • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8] A water spray can be used to cool fire-exposed containers.[13]

    • Hazardous Combustion Products : Burning may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4][8]

    • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

  • Disposal Considerations :

    • Disposal of this compound and its containers must be handled as hazardous waste.

    • All waste disposal practices must comply with federal, state, and local regulations.[8] Do not let the chemical enter drains or the environment.[3][9] Chemical waste generators are responsible for correctly classifying and disposing of waste.[8][15]

Conclusion

This compound is a valuable reagent in pharmaceutical research and development. Its safe utilization hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By treating this compound with the respect it deserves—employing proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—researchers can mitigate risks and continue their important work with confidence and integrity.

References

An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,3-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the regioselectivity observed in the electrophilic bromination of 1,3-dimethoxybenzene. The principles of electrophilic aromatic substitution are explored, with a detailed focus on the powerful directing effects of methoxy substituents. The underlying electronic factors governing the reaction's outcome are elucidated through a mechanistic analysis of the arenium ion intermediates. A field-proven, step-by-step experimental protocol for the selective synthesis of 4-bromo-1,3-dimethoxybenzene is presented, accompanied by essential characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this classic aromatic functionalization reaction.

Introduction: The Landscape of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The inherent stability of the aromatic system necessitates the activation of the electrophile, often through the use of a Lewis acid catalyst, to overcome the activation energy barrier of temporarily disrupting the aromaticity.

The mechanism of EAS typically proceeds through a two-step pathway involving a carbocation intermediate known as an arenium ion or sigma complex. In the initial, rate-determining step, the aromatic ring's π-electron system attacks the electrophile, forming the arenium ion. This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. In the subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regiochemical outcome of EAS on substituted benzene rings is profoundly influenced by the nature of the existing substituent(s). Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This directing effect is a consequence of the substituent's ability to stabilize or destabilize the arenium ion intermediates formed during the reaction.

The Directing Influence of Methoxy Groups

The methoxy group (-OCH₃) is a potent activating group and a strong ortho-, para-director in electrophilic aromatic substitution. This is attributed to the interplay of two electronic effects:

  • Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Crucially, this resonance effect preferentially increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites.

  • Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond. However, the resonance effect is significantly stronger than the inductive effect, leading to the overall activating and ortho-, para-directing nature of the methoxy group.

Regioselectivity in the Bromination of 1,3-Dimethoxybenzene: A Mechanistic Perspective

In 1,3-dimethoxybenzene, the two methoxy groups work in concert to dictate the position of electrophilic attack. The available positions for substitution are C2, C4, C5, and C6. Due to symmetry, the C4 and C6 positions are equivalent, and the C2 and C5 positions are also distinct.

The bromination of 1,3-dimethoxybenzene overwhelmingly yields 4-bromo-1,3-dimethoxybenzene as the major product. This high degree of regioselectivity can be rationalized by examining the stability of the possible arenium ion intermediates formed upon attack of the electrophile (Br⁺) at each unique position.

  • Attack at C4 (and C6): When the electrophile attacks the C4 position, the positive charge in the resulting arenium ion can be delocalized onto both oxygen atoms of the methoxy groups through resonance. This extensive delocalization provides significant stabilization to the intermediate, making this pathway the most favorable.

  • Attack at C2: Attack at the C2 position, which is sterically hindered by the two adjacent methoxy groups, also allows for resonance stabilization involving both methoxy groups. However, the steric hindrance raises the energy of the transition state leading to this intermediate, making it less favorable than attack at the C4 position.

  • Attack at C5: Electrophilic attack at the C5 position results in an arenium ion where the positive charge cannot be effectively delocalized onto the oxygen atoms of both methoxy groups simultaneously. This lack of extensive resonance stabilization renders this intermediate significantly less stable than those formed by attack at the C2, C4, or C6 positions.

Therefore, the exceptional stability of the arenium ion formed via electrophilic attack at the C4 (and C6) position is the primary driver for the high regioselectivity observed in the bromination of 1,3-dimethoxybenzene.

G Reaction Mechanism of Bromination of 1,3-Dimethoxybenzene cluster_reactants Reactants cluster_intermediates Arenium Ion Intermediates cluster_products Products 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Attack at C4 Attack at C4 (Major Pathway) 1,3-Dimethoxybenzene->Attack at C4 Attack at C2 Attack at C2 (Minor Pathway) 1,3-Dimethoxybenzene->Attack at C2 Attack at C5 Attack at C5 (Disfavored) 1,3-Dimethoxybenzene->Attack at C5 Br2 / FeBr3 Br2 / FeBr3 Br2 / FeBr3->Attack at C4 Br2 / FeBr3->Attack at C2 Br2 / FeBr3->Attack at C5 4-Bromo-1,3-dimethoxybenzene 4-Bromo-1,3-dimethoxybenzene (Major Product) Attack at C4->4-Bromo-1,3-dimethoxybenzene HBr HBr Attack at C4->HBr FeBr3 FeBr3 Attack at C4->FeBr3

Caption: Reaction pathway for the bromination of 1,3-dimethoxybenzene.

Experimental Protocol: Synthesis of 4-Bromo-1,3-dimethoxybenzene

This protocol outlines a reliable method for the regioselective bromination of 1,3-dimethoxybenzene. It is essential to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity
1,3-Dimethoxybenzene138.161.38 g (10.0 mmol)
N-Bromosuccinimide (NBS)177.981.78 g (10.0 mmol)
Acetonitrile (CH₃CN)41.0520 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed
Brine (saturated NaCl solution)-As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed
Dichloromethane (CH₂Cl₂)84.93For extraction
Hexanes-For chromatography
Ethyl Acetate88.11For chromatography

4.2. Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.38 g, 10.0 mmol).

  • Dissolution: Add acetonitrile (20 mL) to the flask and stir until the 1,3-dimethoxybenzene has completely dissolved.

  • Addition of NBS: In one portion, add N-bromosuccinimide (1.78 g, 10.0 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Workup:

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (2 x 20 mL) to remove any unreacted bromine, saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-bromo-1,3-dimethoxybenzene as a colorless oil or a low-melting solid.

Characterization of 4-Bromo-1,3-dimethoxybenzene

The identity and purity of the synthesized 4-bromo-1,3-dimethoxybenzene can be confirmed by spectroscopic methods.

Technique Data
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (d, J = 8.7 Hz, 1H), 6.49 (d, J = 2.7 Hz, 1H), 6.40 (dd, J = 8.7, 2.7 Hz, 1H), 3.87 (s, 3H), 3.79 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz)δ 160.3, 156.6, 133.3, 106.0, 102.5, 100.1, 56.3, 55.7.
Appearance Colorless oil or low-melting solid

Conclusion

The bromination of 1,3-dimethoxybenzene serves as an exemplary case study in understanding and predicting the outcomes of electrophilic aromatic substitution reactions. The pronounced directing effects of the two methoxy groups, governed by the principles of resonance stabilization, lead to a highly regioselective transformation, favoring the formation of 4-bromo-1,3-dimethoxybenzene. The provided experimental protocol offers a reliable and efficient method for the synthesis of this valuable building block, which finds applications in various areas of chemical research and development. A thorough grasp of these fundamental principles is indispensable for the rational design of synthetic routes for complex aromatic molecules.

An In-Depth Technical Guide to the Synthesis of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1,5-Dibromo-2,4-dimethoxybenzene is a pivotal intermediate in the synthesis of various pharmacologically significant molecules, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1] Its structural motif is a common feature in numerous natural products and designed bioactive compounds. The strategic placement of the bromine atoms allows for diverse downstream functionalization, making its efficient and selective synthesis a topic of considerable interest. This guide provides a comprehensive review of the synthetic methodologies for preparing this compound, with a focus on mechanistic understanding, procedural details, and practical considerations for laboratory and potential scale-up applications.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution, while also influencing the regioselectivity of these reactions. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of complex carbon skeletons.

The significance of this compound is underscored by its role as a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection, and Psoralidin, a natural compound with demonstrated anticancer properties.[1] A reliable and scalable synthesis of this compound is therefore crucial for the continued development of these and other novel therapeutic agents.

Synthetic Strategies: A Mechanistic Perspective

The primary approach to the synthesis of this compound involves the electrophilic bromination of 1,3-dimethoxybenzene. The two methoxy groups are ortho, para-directing and strongly activating. This inherent directing effect is the cornerstone of the synthetic strategies discussed below.

Direct Bromination of 1,3-Dimethoxybenzene

The most direct route to this compound is the double bromination of 1,3-dimethoxybenzene. The methoxy groups at positions 1 and 3 direct the incoming electrophiles (bromine) to the ortho and para positions.

Mechanism of Electrophilic Aromatic Bromination:

G cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Regeneration cluster_3 Step 4: Second Bromination Br2 Br-Br Electrophile Br⁺---Br-FeBr₃⁻ Br2->Electrophile Reaction with Lewis Acid FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex AromaticRing 1,3-Dimethoxybenzene AromaticRing->SigmaComplex π-electrons attack Br⁺ Product1 4-Bromo-1,3-dimethoxybenzene SigmaComplex->Product1 Loss of H⁺ SigmaComplex2 Second Arenium Ion Product1->SigmaComplex2 Electrophilic Attack FeBr4- [FeBr₄]⁻ HBr HBr FeBr4-->HBr FeBr3_regen FeBr₃ (Regenerated) FeBr4-->FeBr3_regen Product2 This compound SigmaComplex2->Product2 Deprotonation

Caption: Mechanism of Electrophilic Aromatic Bromination.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is the most common brominating agent. However, due to its hazardous nature, alternative reagents like N-bromosuccinimide (NBS) are often employed, particularly in academic settings. For industrial applications, the cost-effectiveness of Br₂ often outweighs the handling challenges.

  • Role of the Lewis Acid: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically used to polarize the Br-Br bond, generating a more potent electrophile ("Br⁺"). This is crucial for achieving efficient bromination, especially for less activated aromatic rings. However, the high reactivity of 1,3-dimethoxybenzene may allow the reaction to proceed without a catalyst, albeit at a slower rate.

  • Solvent Selection: The choice of solvent is critical to control the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used.[2] Polar solvents can solvate the electrophile, reducing its reactivity.

Self-Validating Protocol System:

A well-designed protocol for this synthesis will include in-process checks to ensure the reaction is proceeding as expected. For instance, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the mono- and di-brominated products. The distinct polarity differences between these compounds allow for clear separation on a TLC plate.

Experimental Protocols

Protocol 1: Direct Bromination with Molecular Bromine

This protocol is adapted from established literature procedures and represents a robust method for the synthesis of this compound.

Materials:

  • 1,3-Dimethoxybenzene

  • Molecular Bromine (Br₂)

  • Iron powder (catalyst)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,3-dimethoxybenzene in the chosen solvent (e.g., CCl₄). Add a catalytic amount of iron powder.

  • Addition of Bromine: Cool the reaction mixture in an ice bath. Slowly add a solution of molecular bromine in the same solvent from the dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent excessive formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's completion.

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from hot ethanol to obtain pure this compound as white, needle-like crystals.[3]

Data Presentation:

ParameterValue
Starting Material 1,3-Dimethoxybenzene
Reagents Br₂, Fe (cat.)
Solvent CCl₄ or CH₂Cl₂
Reaction Temperature 0 °C to room temperature
Typical Yield 80-90%
Melting Point 106-108 °C
Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a safer alternative to using liquid bromine.

Materials:

  • 1,3-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Silica gel (for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,3-dimethoxybenzene in acetonitrile or dichloromethane in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide portion-wise to the solution at room temperature. The reaction is typically slower than with molecular bromine.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

ParameterValue
Starting Material 1,3-Dimethoxybenzene
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile or CH₂Cl₂
Reaction Temperature Room temperature
Typical Yield 70-85%

Alternative and Greener Synthetic Approaches

While direct bromination is effective, concerns over the use of hazardous reagents and solvents have prompted the development of more environmentally friendly methods.

Solventless Bromination

A solventless approach involves grinding the reactants together in a mortar and pestle.[3] This method is not only environmentally benign but can also be faster and more efficient.

Experimental Workflow:

G Start Start: Combine Reactants in Mortar Grind Grind Reactants for ~15 min Start->Grind Observe Observe Color and Texture Change Grind->Observe Workup Aqueous Work-up Observe->Workup Wash Wash with Water Workup->Wash Yes Filter Collect Solid by Filtration Wash->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for Solventless Bromination.

Reactants for Solventless Synthesis:

  • 1,3-Dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (potassium peroxymonosulfate)

In this method, Oxone® oxidizes bromide to generate the electrophilic bromine species in situ.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound. The symmetry of the molecule will be reflected in the number of signals.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of several important pharmaceutical compounds. While traditional methods involving molecular bromine are effective, newer, greener alternatives are becoming increasingly attractive. The choice of synthetic route will depend on factors such as the scale of the reaction, safety considerations, and environmental impact. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

Physical appearance and properties of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Dibromo-2,4-dimethoxybenzene

Introduction and Overview

This compound is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules. Its structural rigidity and the presence of reactive bromine and activating methoxy groups make it a valuable building block for pharmaceuticals and complex organic structures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for researchers and professionals in the field of drug development and organic synthesis.

  • Systematic Name: this compound

  • CAS Number: 24988-36-1

  • Molecular Formula: C₈H₈Br₂O₂[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure. The compound is a white, crystalline solid at room temperature. The two bromine atoms significantly increase the molecular weight and contribute to a higher melting point compared to its non-halogenated parent molecule, 1,3-dimethoxybenzene. The methoxy groups, being electron-donating, influence the electronic properties of the benzene ring, impacting its reactivity.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 295.96 g/mol [1]
Melting Point 140-141 °C (413-414 K)[1]
Appearance White block-like crystals[1]
Solubility Recrystallized from hot ethanol[1]
Density (calculated) 2.086 g/cm³[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methoxy group protons, reflecting the symmetry of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the aromatic carbons (quaternary and protonated) and the methoxy carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two bromine atoms.

Synthesis and Reactivity

Common Synthetic Routes

This compound is typically synthesized via the electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are ortho-, para-directing and activating, leading to substitution at the 4- and 6-positions (which become the 1- and 5- positions in the product).

Experimental Protocol: Bromination of 1,3-dimethoxybenzene

  • Dissolution: Dissolve 1,3-dimethoxybenzene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent over-bromination and side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[1]

Caption: A typical workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The bromine atoms in this compound are amenable to a variety of cross-coupling reactions, making it a versatile intermediate. These reactions allow for the introduction of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of more complex molecules.

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst and a base can be used to form biaryl structures.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes introduces alkynyl moieties.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.

Applications in Research and Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its utility stems from its role as a scaffold onto which other functional groups can be introduced with high regioselectivity.

Notably, it is an important intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1] This highlights its significance in medicinal chemistry and drug discovery pipelines.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazards: It may cause skin and eye irritation.[2][3] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[4] Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Psoralidin Utilizing 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Psoralidin, a Promising Natural Product

Psoralidin is a naturally occurring prenylated coumestan first isolated from the seeds of Psoralea corylifolia Linn.[1] This plant has a long history of use in traditional Indian and Chinese medicine.[1][2] Modern scientific investigation has revealed that Psoralidin possesses a wide array of potent biological activities, including antioxidant, antidepressant, antibacterial, anti-inflammatory, and significant anticancer properties.[1][2][3] Notably, it has shown cytotoxic effects against various cancer cell lines, such as those of the stomach, colon, breast, and prostate.[1][3] The therapeutic potential of Psoralidin has spurred considerable interest in its chemical synthesis, not only to provide a reliable source for further biological studies but also to enable the creation of novel analogs with potentially enhanced properties.

This document provides a detailed guide to a convergent and regioselective total synthesis of Psoralidin, with a key starting material being 1,5-dibromo-2,4-dimethoxybenzene. We will delve into the strategic considerations behind the synthetic route, provide step-by-step protocols for key transformations, and offer insights into the rationale for the selection of specific reagents and conditions.

Synthetic Strategy: A Convergent Approach

The total synthesis of Psoralidin described herein follows a convergent strategy. This approach involves the synthesis of two key fragments which are then coupled together, followed by final modifications to yield the target molecule. This is often more efficient than a linear synthesis, where the overall yield is the product of the yields of each sequential step.

Our retrosynthetic analysis of Psoralidin (1) identifies two primary building blocks: methyl 2-(2,4-dimethoxyphenyl)acetate (6) and 2,4-dimethoxy-5-prenyl benzoyl chloride (7). The synthesis of the latter begins with the commercially available and structurally simple this compound (9).

G Psoralidin Psoralidin (1) Intermediate_5 Key Intermediate (5) Psoralidin->Intermediate_5 Cyclization & Metathesis Fragment_6 Methyl 2-(2,4-dimethoxyphenyl)acetate (6) Intermediate_5->Fragment_6 Coupling Fragment_7 2,4-Dimethoxy-5-prenyl benzoyl chloride (7) Intermediate_5->Fragment_7 Coupling Acid_11 2,4-Dimethoxy-5-prenylbenzoic acid (11) Fragment_7->Acid_11 Intermediate_10 1-Bromo-2,4-dimethoxy-5-prenylbenzene (10) Acid_11->Intermediate_10 Start This compound (9) Intermediate_10->Start

Caption: Retrosynthetic analysis of Psoralidin.

Part 1: Synthesis of Key Intermediate 1-Bromo-2,4-dimethoxy-5-prenylbenzene (10)

The initial steps of the synthesis focus on the selective functionalization of this compound to introduce the requisite prenyl group. This is a critical transformation that sets the stage for the subsequent construction of the Psoralidin core.

Rationale for Experimental Choices

The selective monobromination of this compound is achieved through a bromine-magnesium exchange reaction using a Grignard reagent, followed by quenching with prenyl bromide. The choice of isopropylmagnesium chloride (i-PrMgCl) is crucial for achieving high selectivity.[4] The use of n-butyllithium (n-BuLi) for this transformation was found to be less selective, leading to the formation of diprenylated and debrominated byproducts that are difficult to separate.[4] The reaction is performed at a low temperature (-10 °C) to control the reactivity of the organometallic intermediate and minimize side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2,4-dimethoxy-5-prenylbenzene (10)

  • To a solution of this compound (9) in anhydrous tetrahydrofuran (THF), add isopropylmagnesium chloride (i-PrMgCl) dropwise at -10 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at this temperature for 45 minutes.

  • Add prenyl bromide dropwise to the reaction mixture.

  • Allow the reaction to stir at -10 °C for 30 minutes and then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the addition of 10% hydrochloric acid.

  • Remove the THF under reduced pressure.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield 1-bromo-2,4-dimethoxy-5-prenylbenzene (10).

ParameterValueReference
Starting MaterialThis compound[4]
Reagentsi-PrMgCl, Prenyl bromide[4]
SolventAnhydrous THF[4]
Temperature-10 °C to room temperature[4]
Reaction Time~5.25 hours[4]
Yield65%[4]

Part 2: Formation of the Benzoic Acid Moiety

With the prenyl group installed, the next step is the conversion of the remaining bromine atom to a carboxylic acid. This is achieved through a lithium-halogen exchange followed by quenching with carbon dioxide.

Rationale for Experimental Choices

n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for lithium-halogen exchange. The reaction is conducted at a very low temperature (-78 °C) to ensure the stability of the resulting aryllithium intermediate and to prevent side reactions. Bubbling carbon dioxide gas through the solution allows for the efficient carboxylation of the aryllithium species to form the corresponding benzoic acid.

Detailed Experimental Protocol

Step 2: Synthesis of 2,4-Dimethoxy-5-prenylbenzoic acid (11)

  • Dissolve 1-bromo-2,4-dimethoxy-5-prenylbenzene (10) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-BuLi dropwise to the stirred solution.

  • After 30 minutes, bubble carbon dioxide gas through the solution for 45 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the THF under reduced pressure.

  • Treat the residue with a saturated sodium bicarbonate solution.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dimethoxy-5-prenylbenzoic acid (11).

Part 3: Coupling of Key Fragments and Final Cyclization

The final stages of the synthesis involve the coupling of the two key fragments, followed by a demethylative cyclization and a final metathesis reaction to furnish Psoralidin.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Assembly and Final Steps Start This compound (9) Intermediate_10 1-Bromo-2,4-dimethoxy-5-prenylbenzene (10) Start->Intermediate_10 i-PrMgCl, Prenyl Bromide Acid_11 2,4-Dimethoxy-5-prenylbenzoic acid (11) Intermediate_10->Acid_11 n-BuLi, CO2 Fragment_7 2,4-Dimethoxy-5-prenyl benzoyl chloride (7) Acid_11->Fragment_7 Oxalyl Chloride Intermediate_5 Key Intermediate (5) Fragment_7->Intermediate_5 LDA, Fragment_6 Fragment_6 Methyl 2-(2,4-dimethoxyphenyl)acetate (6) Psoralidin Psoralidin (1) Intermediate_5->Psoralidin 1. BBr3 2. Grubbs Catalyst

Caption: Synthetic workflow for Psoralidin.

Rationale for Experimental Choices

The benzoic acid (11) is first converted to the more reactive acid chloride (7) using oxalyl chloride and a catalytic amount of DMF. This acid chloride is then reacted with the lithium enolate of methyl 2-(2,4-dimethoxyphenyl)acetate (6), which is generated using lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base, ideal for generating enolates without competing addition to the ester. The subsequent demethylative cyclization is accomplished using boron tribromide (BBr3), a powerful Lewis acid that readily cleaves methyl ethers. The final step is a ring-closing metathesis reaction using a Grubbs second-generation catalyst to form the prenyl group of Psoralidin.[4] This reaction is performed under microwave irradiation to accelerate the reaction rate.[4]

Detailed Experimental Protocol

Step 3: Synthesis of the Coupled Intermediate (5)

  • To a stirred solution of 2,4-dimethoxy-5-prenylbenzoic acid (11) in dichloromethane (DCM) under a nitrogen atmosphere, add one drop of DMF followed by oxalyl chloride.

  • Stir the mixture for 3 hours at room temperature.

  • Remove the solvent under vacuum to yield the crude acid chloride (7), which is used directly in the next step.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi to diisopropylamine in anhydrous THF at 0 °C.

  • Add a solution of methyl 2-(2,4-dimethoxyphenyl)acetate (6) in THF to the LDA solution at -78 °C.

  • Stir the resulting anion for 45 minutes at -78 °C.

  • Add a solution of the crude acid chloride (7) in THF dropwise to the anion solution.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Quench the reaction and perform a standard aqueous workup followed by purification to yield the coupled intermediate (5).

Step 4: Demethylative Cyclization and Metathesis to Psoralidin (1)

  • Dissolve the coupled intermediate (5) in DCM and cool to 0 °C under a nitrogen atmosphere.

  • Add a solution of BBr3 in DCM.

  • Stir the mixture at 0 °C for 10 hours.

  • Quench the reaction by the addition of water.

  • Remove the DCM under vacuum and heat the mixture to reflux for 1 hour.

  • Extract the aqueous layer with ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the cyclized intermediate.

  • To a degassed solution of the cyclized intermediate in DCM, add 2-methyl-2-butene and Grubbs second-generation catalyst.

  • Heat the solution in a sealed tube at 100 °C for 15 minutes using a microwave reactor.

  • Remove the DCM under vacuum and purify the residue by reverse-phase semi-preparative HPLC to yield Psoralidin (1).

ParameterValueReference
Step 3
ReagentsOxalyl chloride, DMF, LDA[4]
SolventsDCM, THF[4]
Temperature0 °C to -78 °C[4]
Yield82% (overall for two steps)[4]
Step 4
ReagentsBBr3, Grubbs 2nd gen. catalyst, 2-methyl-2-butene[4][5]
SolventsDCM[4][5]
Conditions100 °C, Microwave[4][5]
Yield73%[4][5]

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the total synthesis of Psoralidin, a natural product of significant therapeutic interest. By starting with the readily available this compound, this convergent strategy allows for the flexible and regioselective synthesis of Psoralidin and its derivatives. The provided protocols, along with the rationale behind the experimental choices, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note & Protocol: Formation of Di-Grignard Reagent from 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of the di-Grignard reagent, 2,4-dimethoxy-1,5-phenylenebis(magnesium bromide), from 1,5-dibromo-2,4-dimethoxybenzene. This particular organometallic intermediate is of significant interest due to its role as a key building block in the synthesis of complex molecules, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] The protocol herein addresses the unique challenges associated with forming Grignard reagents from electron-rich aryl dihalides, offering detailed, field-proven methodologies for successful initiation, reaction control, and quantification.

Scientific Foundation and Strategic Considerations

Significance of the Target Reagent

The formation of a di-Grignard reagent from this compound creates a powerful bis-nucleophilic aromatic synthon. This allows for the sequential or simultaneous introduction of two electrophilic groups at the 1- and 5-positions of the dimethoxybenzene core, a structure prevalent in numerous pharmacologically active compounds. The strategic placement of the methoxy groups significantly influences the electronic properties and reactivity of the molecule.

Mechanistic Principles and Inherent Challenges

The synthesis of a Grignard reagent proceeds via the oxidative addition of magnesium metal to a carbon-halogen bond.[3][4] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then collapses to form the organomagnesium species.

For this compound, several factors introduce complexity:

  • Electronic Effects: The two methoxy groups are strongly electron-donating (+M effect), which increases the electron density on the aromatic ring. This can make the C-Br bond less polarized and potentially less susceptible to initial attack by magnesium, complicating the initiation phase.[5][6]

  • Di-Grignard Formation: The primary objective is the formation of the di-Grignard reagent. This requires the successful reaction at both C-Br positions. Incomplete reaction will result in a mixture of the mono-Grignard and di-Grignard species, complicating subsequent synthetic steps.

  • Side Reactions: The primary competing reaction is Wurtz-type homocoupling, where the initially formed Grignard reagent can react with unreacted starting material to form a biaryl species.[7] This is particularly a risk with aryl halides and can be minimized by slow addition and dilute conditions.

The following diagram illustrates the primary reaction pathway leading to the desired di-Grignard reagent.

Grignard_Formation Start This compound MonoGrignard Mono-Grignard Intermediate (1-Bromo-5-bromomagnesio-2,4-dimethoxybenzene) Start->MonoGrignard + Mg(0) (1st Insertion) Mg Mg(0) Turnings DiGrignard Di-Grignard Product (2,4-Dimethoxy-1,5-phenylenebis(magnesium bromide)) Solvent Anhydrous THF MonoGrignard->DiGrignard + Mg(0) (2nd Insertion)

Figure 1: Reaction pathway for di-Grignard formation.

Materials, Equipment, and Reagent Preparation

Scientific integrity demands meticulous preparation. The success of this synthesis is critically dependent on the quality of reagents and the exclusion of atmospheric moisture and oxygen.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Key Considerations
This compound>98%Sigma-AldrichStore in a desiccator.
Magnesium Turnings>99.5%Acros OrganicsMust be fresh and shiny. For best results, use turnings that can be easily crushed.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a freshly opened bottle or distilled from sodium/benzophenone.
IodineACS Reagent GradeFisher ScientificA few crystals are sufficient for activation.
1,2-Dibromoethane>99%Alfa AesarUse as a chemical activator if iodine is insufficient.
Argon or Nitrogen GasHigh Purity (99.998%)Local SupplierEssential for maintaining an inert atmosphere.
Equipment Setup

All glassware must be oven-dried at 120°C overnight or thoroughly flame-dried under vacuum immediately before use to remove adsorbed water.

  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser with gas inlet/outlet connected to a bubbler

  • Pressure-equalizing dropping funnel

  • Septa for sealing necks

  • Schlenk line or manifold for inert gas supply

  • Heating mantle with a temperature controller

The assembled apparatus should allow for stirring, heating under reflux, addition of reagents, and maintenance of a positive pressure of inert gas.

Grignard_Setup cluster_flask Reaction Flask cluster_left_neck cluster_center_neck cluster_right_neck Flask Three-Neck Flask + Stir Bar + Heating Mantle DroppingFunnel Dropping Funnel (Substrate in THF) DroppingFunnel->Flask Condenser Reflux Condenser Condenser->Flask GasOutlet Oil Bubbler Condenser->GasOutlet To Bubbler GasInlet N₂ / Ar Inlet GasInlet->Flask

Figure 2: Standard apparatus for Grignard reagent synthesis.

Detailed Experimental Protocol

This protocol is based on a 50 mmol scale. Adjust quantities accordingly for different scales.

Magnesium Activation (The Critical First Step)
  • Charge the Flask: Place magnesium turnings (1.46 g, 60 mmol, 1.2 equiv. per bromine) into the dried three-neck flask containing a magnetic stir bar.

  • Seal and Purge: Assemble the glassware as shown in Figure 2. Seal the flask and purge the entire system with dry argon or nitrogen for at least 15 minutes. Maintain a gentle positive pressure throughout the experiment.

  • Mechanical Activation: While not always necessary, gently crushing the magnesium turnings with a dry glass rod under a stream of inert gas can expose a fresh, unoxidized surface.[8]

  • Initiation: Add a single small crystal of iodine. The purple vapor and subsequent disappearance of color on the magnesium surface indicate activation. If this fails, add 2-3 drops of 1,2-dibromoethane via syringe.[8][9] Bubbling on the magnesium surface (ethane evolution) confirms activation.

Grignard Reagent Formation
  • Prepare Substrate Solution: In a separate dry flask under inert gas, dissolve this compound (14.8 g, 50 mmol) in 150 mL of anhydrous THF.

  • Transfer to Funnel: Transfer this solution to the pressure-equalizing dropping funnel using a cannula or syringe.

  • Initial Addition: Add approximately 10% of the substrate solution to the activated magnesium suspension.

  • Confirm Initiation: Watch for signs of reaction: gentle bubbling, a slight increase in temperature, and the appearance of a cloudy, grayish-brown color.[8] If the reaction does not start, gently warm the flask with a heat gun or heating mantle until reflux begins, then remove the heat source. The reaction is exothermic and should sustain itself.

  • Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the substrate solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz homocoupling. The total addition time should be over 1-2 hours.

  • Completion of Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for an additional 2-4 hours to ensure both bromine atoms have reacted. The final solution should appear as a dark brown to black suspension, with most of the magnesium consumed.

  • Cooling and Storage: Allow the solution to cool to room temperature. The Grignard reagent is now ready for use or quantification. For storage, transfer the solution via cannula to a dry, inert gas-flushed storage vessel.

Quantification by Titration

Never assume a 100% yield. The concentration (molarity) of the active Grignard reagent must be determined before use in a subsequent reaction. A reliable back-titration method is provided below.

  • Prepare Titration Flask: Add a magnetic stir bar and exactly 1.0 mL of a standard 1.0 M solution of iodine in anhydrous THF to a dry flask under an inert atmosphere. Add ~10 mL of anhydrous THF.

  • Add Grignard Sample: Quickly add exactly 1.0 mL of the Grignard reagent solution to the iodine solution while stirring. The Grignard reagent will consume the iodine.

  • Quench: Add ~5 mL of saturated aqueous NH₄Cl solution.

  • Extract: Add ~10 mL of diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ether. Combine the organic layers.

  • Titrate: Titrate the quenched, unreacted iodine in the aqueous solution with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the yellow/brown color disappears. The use of a starch indicator near the endpoint (blue to colorless) is recommended.

  • Calculate Molarity:

    • Moles of I₂ initially = (Volume of I₂ solution) x (Molarity of I₂ solution)

    • Moles of I₂ reacted with Na₂S₂O₃ = (Volume of Na₂S₂O₃) x (Molarity of Na₂S₂O₃) / 2

    • Moles of I₂ reacted with Grignard = (Moles of I₂ initially) - (Moles of I₂ reacted with Na₂S₂O₃)

    • Molarity of Grignard (RMgX) = (Moles of I₂ reacted with Grignard) / (Volume of Grignard sample)

    • Note: Since this is a di-Grignard, each mole of the product reacts with two moles of iodine. The calculated molarity represents the concentration of the di-Grignard species.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Substrate is not sufficiently reactive under the conditions.1. Ensure all components are scrupulously dried. Use freshly distilled/opened solvent. 2. Use fresh Mg turnings. Crush a small portion before starting. 3. Add a chemical activator (I₂, 1,2-dibromoethane). Apply gentle, localized heating.[5][8]
Reaction Starts then Stops 1. Insufficiently activated magnesium. 2. Concentration of inhibitor (e.g., from impure THF) builds up.1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure high-purity, peroxide-free THF is used.
Yield is Low / Titration is Low 1. Incomplete reaction. 2. Significant Wurtz homocoupling side reaction. 3. Reaction with atmospheric H₂O or O₂.1. Increase reflux time after addition is complete. 2. Ensure slow, controlled addition of the substrate solution. Avoid localized high concentrations. 3. Check for leaks in the apparatus; maintain a positive inert gas pressure.
Formation of a White Precipitate 1. Reaction with moisture to form Mg(OH)Br. 2. Schlenk equilibrium driving formation of insoluble MgBr₂.[3]1. Indicates a leak or wet solvent/glassware. The reagent may be compromised. 2. This is a normal equilibrium process and generally does not interfere with reactivity.

Safety and Hazard Management

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.

  • Reactivity: Grignard reagents are highly reactive with water, alcohols, and other protic sources. They can be pyrophoric upon exposure to air, especially if concentrated.

  • Solvent Fire Hazard: Tetrahydrofuran (THF) is extremely flammable. Ensure no ignition sources are present. It can also form explosive peroxides upon prolonged storage and exposure to air. Use fresh, inhibitor-free solvent or test for peroxides before use.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) are mandatory.

  • Quenching: Unused Grignard reagent must be quenched safely. Slowly add the reagent solution to a stirred, cooled solution of a non-volatile alcohol like isopropanol in an inert solvent (e.g., toluene). Once the initial vigorous reaction subsides, slowly add saturated aqueous ammonium chloride.[10]

References

Application Note & Protocol: Selective Monolithiation of 1,5-Dibromo-2,4-dimethoxybenzene with n-BuLi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Generation of a Key Aryllithium Intermediate

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1,5-Dibromo-2,4-dimethoxybenzene is a versatile building block, and its controlled monolithiation provides a powerful route to introduce a single, strategically placed functional group. The reaction with n-butyllithium (n-BuLi) to generate a transient aryllithium species via lithium-halogen exchange is a highly efficient transformation. This aryllithium intermediate can then be intercepted by a wide array of electrophiles, offering a gateway to a diverse range of substituted dimethoxybenzene derivatives.[1]

This document provides an in-depth guide to the selective monolithiation of this compound. It combines a detailed discussion of the underlying mechanistic principles governing the reaction's regioselectivity with a field-proven, step-by-step experimental protocol. Crucially, this guide emphasizes the stringent safety measures required for the handling of pyrophoric n-butyllithium.

Mechanism and Regioselectivity

The reaction proceeds via a lithium-halogen exchange mechanism, which is generally much faster than deprotonation of an aromatic C-H bond, especially for aryl bromides and iodides.[2] The central question in the monolithiation of this compound is one of regioselectivity: which of the two bromine atoms is preferentially exchanged?

The selectivity is governed by a combination of electronic and steric factors, largely influenced by the two methoxy groups, which act as Directed Metalation Groups (DMGs).[3][4]

  • Directed ortho-Metalation (DoM) Principle: DMGs, particularly those with Lewis basic heteroatoms like the oxygen in a methoxy group, can coordinate to the Lewis acidic lithium ion of the n-BuLi.[3] This coordination, often termed a "complex-induced proximity effect," increases the effective concentration of the base near the ortho positions, acidifying the ortho protons and directing deprotonation.

  • Influence on Li-Br Exchange: While this is a halogen exchange, not a deprotonation, the same coordinating principle applies. The n-BuLi likely forms a transient complex with one of the methoxy groups. This pre-coordination directs the lithium-halogen exchange to the nearest bromine atom. In the case of this compound, both the C1-Br and the C5-Br are ortho to a methoxy group. However, the C5 position is flanked by the C4-methoxy and is para to the C2-methoxy group, creating a distinct electronic and steric environment compared to the C1 position. The reaction is typically performed at very low temperatures (-78 °C) to favor the kinetically controlled product and prevent potential side reactions or positional isomerization, a phenomenon known as the "halogen dance."[5][6]

The most likely outcome is the selective exchange at the C5 position, leading to the formation of (5-bromo-2,4-dimethoxyphenyl)lithium . This selectivity arises from the combined directing influence and electronic activation provided by the adjacent methoxy groups. Subsequent reaction with an electrophile (E+) yields the 5-substituted product.

sub This compound intermediate (5-Bromo-2,4-dimethoxyphenyl)lithium (Aryllithium Intermediate) sub->intermediate + n-BuLi nBuLi n-BuLi conditions THF, -78 °C product 5-Bromo-2,4-dimethoxy-1-(E)-benzene intermediate->product + E+ electrophile Electrophile (E+)

Figure 1. High-level workflow for the selective monolithiation and electrophilic quench.

Critical Safety Protocols: Handling n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[7][8] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (dry nitrogen or argon) using Schlenk line or glovebox techniques.[9][10] All glassware must be rigorously dried (flame-dried or oven-dried at >120 °C for several hours) and cooled under an inert atmosphere before use.[10]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., neoprene or nitrile).[8][11]

  • Syringe/Cannula Transfer: n-BuLi solutions should only be transferred using clean, dry syringes or a double-tipped needle (cannula). Never pour the reagent.

  • Spill Management: Keep a container of dry sand, sodium bicarbonate, or powdered limestone readily accessible to smother small spills. DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER. For larger spills, evacuate the area and alert safety personnel.[7]

  • Quenching and Disposal: Excess n-BuLi must be quenched and disposed of properly. A common method involves slow addition to a non-reactive solvent like hexane, followed by very slow, dropwise addition of isopropanol, and then cautiously, water.[9] This procedure is highly exothermic and must be done in an ice bath.

Detailed Experimental Protocol

This protocol details the generation of the aryllithium intermediate followed by quenching with a generic electrophile.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound295.962.96 g10.01.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
n-Butyllithium (2.5 M in hexanes)64.064.2 mL10.51.05
Electrophile (e.g., Benzaldehyde)106.121.17 g (1.12 mL)11.01.1
Saturated aq. NH₄Cl Solution-50 mL--
Diethyl Ether or Ethyl Acetate-~150 mL--
Brine-50 mL--
Anhydrous MgSO₄ or Na₂SO₄----

Equipment:

  • Three-neck round-bottom flask (250 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Nitrogen/Argon inlet and bubbler

  • Rubber septa

  • Syringes (5 mL, 2 mL)

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

Step-by-Step Procedure

G start_node Start: Assemble & Purge Glassware step1 Dissolve Substrate (this compound in THF) start_node->step1 step2 Cool to -78 °C (Dry Ice / Acetone Bath) step1->step2 step3 Slow, Dropwise Addition of n-BuLi (Maintain T < -70 °C) step2->step3 step4 Stir for 1 hour @ -78 °C (Formation of Aryllithium) step3->step4 step5 Add Electrophile (E+) (Dropwise @ -78 °C) step4->step5 step6 Warm to Room Temperature (Allow reaction to complete) step5->step6 step7 Quench Reaction (Add sat. aq. NH₄Cl) step6->step7 step8 Work-up & Extraction (Separate layers, wash organic phase) step7->step8 step9 Dry & Concentrate (Dry with MgSO₄, remove solvent) step8->step9 end_node End: Purified Product step9->end_node

Figure 2. Step-by-step experimental workflow diagram.

  • Preparation: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and two septa. Place the apparatus under a positive pressure of dry nitrogen or argon.

  • Dissolution: Through one of the septa, add this compound (2.96 g, 10.0 mmol) to the flask. Add anhydrous THF (100 mL) via cannula or syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the clear, colorless solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is critical to dissipate the heat from the exothermic lithium-halogen exchange and maintain a low temperature, preventing side reactions.[12] A faint yellow or orange color may develop, indicating the formation of the aryllithium species.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add the chosen electrophile (e.g., benzaldehyde, 1.12 mL, 11.0 mmol) dropwise via syringe. Causality Note: Adding the electrophile at low temperature ensures it reacts with the desired aryllithium species rather than unreacted n-BuLi and minimizes potential side reactions of the electrophile itself.[13]

  • Warming: After the electrophile has been added, keep the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Reaction Quench: Once at room temperature, cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Safety Note: This step will quench any remaining organolithium species and can be exothermic. Perform this addition slowly, especially at first.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (~100 mL) and separate the layers. Extract the aqueous layer with one more portion of the organic solvent (50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the final product.

Troubleshooting and Key Considerations

  • No Reaction/Low Yield:

    • Inactive n-BuLi: The n-BuLi may have degraded. Titrate the solution before use to determine its exact molarity.

    • Wet Reagents/Glassware: Any moisture will consume the n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous.[10][12]

    • Insufficiently Low Temperature: If the temperature rises significantly during n-BuLi addition, side reactions can occur. Ensure efficient cooling and slow addition.

  • Formation of Multiple Products:

    • Halogen Dance: If the reaction is allowed to warm before the addition of the electrophile, the aryllithium may isomerize.[5] Strict temperature control is key.

    • Double Lithiation: Using more than ~1.1 equivalents of n-BuLi could lead to dilithiation, although this is generally less favorable.

  • Confirmation of Lithiation: To confirm the protocol is working, a small-scale test reaction can be quenched with carbon dioxide (from dry ice) to form the corresponding benzoic acid, which can be easily identified by NMR or mass spectrometry.

Conclusion

The selective monolithiation of this compound using n-butyllithium is a robust and high-yield method for generating a valuable (5-bromo-2,4-dimethoxyphenyl)lithium intermediate. The success of this procedure hinges on three core pillars: strict adherence to safety protocols for handling pyrophoric reagents, the use of anhydrous conditions, and precise control of the reaction temperature to ensure high regioselectivity. When executed correctly, this protocol provides a reliable and versatile entry point for the synthesis of a wide range of functionalized aromatic compounds essential for research and development.

References

Application Note & Protocol Guide: Palladium-Catalyzed Amination of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is particularly crucial in pharmaceutical and materials science, where arylamines constitute the core of numerous bioactive molecules, functional polymers, and organic electronic materials.[3] The substrate, 1,5-dibromo-2,4-dimethoxybenzene, is an electron-rich and symmetrically substituted aryl dihalide, making it an excellent scaffold for synthesizing novel N,N'-diaryl-2,4-dimethoxybenzene-1,5-diamine derivatives.[4] These products are valuable as complex molecular building blocks, potential ligands for catalysis, and precursors to advanced materials.

This guide provides an in-depth analysis of the reaction mechanism, key parameter optimization, and detailed, field-proven protocols for both the selective mono-amination and exhaustive di-amination of this compound. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these powerful reactions effectively.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle

Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The cycle begins with the reaction of an active, ligand-supported Pd(0) species with the aryl bromide. This step, which involves the cleavage of the C-Br bond and formation of a new Pd(II)-aryl complex, is often the rate-determining step of the entire process.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the electron-deficient Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct. The choice and strength of the base are critical at this stage.[1][6]

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product arylamine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd [Ar-Pd(II)(L)-Br] Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord [Ar-Pd(II)(L)(R₂NH)-Br] Amine Coordination OxAdd->AmineCoord + R₂NH Amido [Ar-Pd(II)(L)-NR₂] Amido Complex AmineCoord->Amido + Base - [H-Base]Br Amido->Pd0 Reductive Elimination (Product Ar-NR₂ formed) Product Aminated Product Amido->Product ArBr 1,5-Dibromo-2,4- dimethoxybenzene ArBr->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: The Buchwald-Hartwig catalytic cycle.

Optimizing for Success: A Scientist's Guide to Key Parameters

The success of the Buchwald-Hartwig amination is not accidental; it is the result of carefully selecting and controlling several key experimental variables.

  • Palladium Precatalyst: While various sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[9] They generate the catalytically active Pd(0) species in situ. The choice often depends on air stability and cost, with modern pre-formed precatalysts offering greater convenience and reproducibility.

  • The Ligand: The Catalyst's Co-Pilot: The ligand is arguably the most critical component. For an electron-rich substrate like this compound, sterically hindered and electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos , tBuXPhos , or BrettPhos promote the crucial reductive elimination step, prevent catalyst decomposition, and suppress unwanted side reactions.[2][10] The bulky nature of these ligands facilitates the final C-N bond formation, which can otherwise be sluggish.[11]

  • The Base: The Proton Acceptor: A base is required to deprotonate the amine, rendering it nucleophilic. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a highly effective and common choice. For substrates with base-sensitive functional groups (e.g., esters), milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[5][9]

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene , 1,4-dioxane , or tetrahydrofuran (THF) are standard choices as they do not interfere with the catalytic cycle.[3] The reaction typically requires heating to temperatures between 80–110 °C to provide sufficient thermal energy for the oxidative addition and reductive elimination steps to proceed at a practical rate.[6]

  • Inert Atmosphere: Protecting the Catalyst: The active Pd(0) catalyst and many phosphine ligands are sensitive to atmospheric oxygen, which can cause oxidation and irreversible catalyst deactivation.[5] Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox is mandatory for achieving high yields and reproducibility.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific amine substrate.

Protocol 1: Selective Mono-Amination

This protocol is designed to favor the formation of the mono-substituted product by using the amine as the limiting reagent.

Reagents & Conditions Summary Table

Component Molar Eq. Mol (mmol) Mass/Volume Role
This compound 1.0 1.0 296 mg Substrate
Amine (e.g., Aniline) 1.1 1.1 102 mg (101 µL) Nucleophile
Pd₂(dba)₃ 0.01 (2 mol% Pd) 0.01 9.2 mg Precatalyst
XPhos 0.03 (3 mol%) 0.03 14.3 mg Ligand
Sodium tert-butoxide (NaOtBu) 1.5 1.5 144 mg Base
Anhydrous Toluene - - 10 mL Solvent
Reaction Conditions
Temperature 100 °C
Time 12-24 h

| Atmosphere | | | Argon or Nitrogen | |

Step-by-Step Procedure:

  • Setup: Place this compound (296 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by the amine (e.g., aniline, 101 µL, 1.1 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking a small aliquot from the reaction mixture.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench by adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-aminated product.

Protocol 2: Exhaustive Di-Amination

This protocol drives the reaction to completion by using an excess of the amine to substitute both bromine atoms.

Reagents & Conditions Summary Table

Component Molar Eq. Mol (mmol) Mass/Volume Role
This compound 1.0 1.0 296 mg Substrate
Amine (e.g., Aniline) 2.5 2.5 233 mg (229 µL) Nucleophile
Pd₂(dba)₃ 0.02 (4 mol% Pd) 0.02 18.3 mg Precatalyst
tBuXPhos 0.06 (6 mol%) 0.06 25.6 mg Ligand
Sodium tert-butoxide (NaOtBu) 3.0 3.0 288 mg Base
Anhydrous THF - - 10 mL Solvent
Reaction Conditions
Temperature 80 °C
Time 18-36 h

| Atmosphere | | | Argon or Nitrogen | |

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (296 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), tBuXPhos (25.6 mg, 0.06 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).[3]

  • Inerting: Seal the flask, then evacuate and backfill with argon gas three times.

  • Solvent & Reagent Addition: Add anhydrous THF (10 mL) followed by the amine (e.g., aniline, 229 µL, 2.5 mmol) via syringe.[3]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[3]

  • Monitoring: Monitor the disappearance of the mono-aminated intermediate and starting material by TLC or LC-MS. The reaction may require a longer duration than the mono-amination.

  • Workup & Purification: Follow the same workup, extraction, and purification procedure as described in Protocol 1 to isolate the final di-aminated product.

Experimental Workflow and Troubleshooting

Workflow start Start setup Reagent Prep & Setup (Oven-dried glassware) start->setup inert Inert Atmosphere (3x Evacuate/Backfill Ar) setup->inert addition Add Solvent & Reagents (via Syringe) inert->addition reaction Heat & Stir (e.g., 80-100 °C) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup Cool, Quench & Extract monitor->workup Complete purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General workflow for palladium-catalyzed amination.[3]

Field-Proven Insights & Troubleshooting:

  • Low or No Conversion:

    • Cause: Inactive catalyst. This is often due to exposure to oxygen or moisture, or impure reagents.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Use freshly opened catalyst and ligand or store them properly in a glovebox.

  • Formation of Hydrodehalogenation Side Product:

    • Cause: A competing pathway where the aryl bromide is reduced to an aryl-H bond. This can sometimes be mediated by palladium-hydride species.[12]

    • Solution: Ensure the base is completely anhydrous. Sometimes, switching the ligand or solvent can minimize this side reaction.

  • Difficulty in Achieving Di-substitution:

    • Cause: The second amination is often slower due to increased steric hindrance from the first amine substituent.

    • Solution: Increase the catalyst loading (e.g., to 3-5 mol% Pd), increase the equivalents of amine and base, raise the temperature slightly, or switch to a more active ligand system (e.g., a more sterically demanding BrettPhos-type ligand).

Conclusion

The palladium-catalyzed amination of this compound is a powerful strategy for synthesizing valuable and complex diamine structures. By understanding the underlying mechanism and carefully controlling the key parameters of catalyst, ligand, base, and atmosphere, researchers can achieve high yields and control selectivity between mono- and di-amination. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to successfully implement this cornerstone reaction.

References

Application Notes and Protocols for the Synthesis of Functional Polymers from 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,5-Dibromo-2,4-dimethoxybenzene in Polymer Chemistry

In the landscape of functional materials, the design and synthesis of conjugated polymers with precisely tailored properties are paramount for advancing applications in organic electronics, sensing, and nanomedicine.[1][2] this compound stands out as a highly strategic monomer for this purpose.[3][4] Its symmetrically substituted aromatic core provides a robust building block for creating rigid poly(p-phenylene) backbones, which are known for their desirable thermal and electronic properties.[5]

The true synthetic utility of this monomer lies in its inherent functionality. The two bromine atoms serve as ideal handles for palladium-catalyzed cross-coupling reactions, enabling controlled polymerization through well-established methods like Suzuki-Miyaura and Stille polycondensations.[6][7] Furthermore, the two methoxy groups are not merely passive substituents; they electronically enrich the aromatic ring, influencing the optoelectronic properties of the resulting polymer, and more importantly, they offer a gateway to a vast library of functional materials via post-polymerization modification (PPM).[8]

This guide provides a comprehensive overview of the synthesis of functional polymers derived from this compound. It is structured to guide researchers from the initial synthesis of the parent polymer backbone to advanced functionalization strategies, with a deep focus on the causality behind experimental choices to ensure both reproducibility and adaptability.

Part I: Synthesis of the Poly(2,4-dimethoxy-1,5-phenylene) Backbone via Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in polymer chemistry due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid and ester comonomers.[9][10] The polycondensation of this compound with a suitable bis(boronic acid) or bis(boronic ester) comonomer, such as 1,4-phenylenediboronic acid, yields the corresponding poly(p-phenylene) derivative.

Causality of Experimental Design
  • Catalyst System: The choice of palladium catalyst and ligand is critical. A common and effective system is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃ or SPhos). The ligand stabilizes the Pd(0) active species, facilitates oxidative addition to the aryl bromide, and influences the rate of transmetalation and reductive elimination. For step-growth polymerizations, high monomer-to-catalyst ratios are used to achieve high molecular weights.

  • Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation with the palladium complex. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents and the fluoride effect which can accelerate the reaction.

  • Solvent System: A biphasic solvent system, typically toluene/water or THF/water, is employed. The organic phase dissolves the monomer and growing polymer chain, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would otherwise lead to catalyst deactivation and low molecular weight polymers.

Visualizing the Suzuki-Miyaura Polycondensation Workflow

Suzuki_Polycondensation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Purification Setup 1. Add Monomers: This compound & 1,4-Phenylenediboronic Acid to Schlenk flask Catalyst 2. Add Pd Catalyst & Ligand Setup->Catalyst Solvent 3. Add Anhydrous Toluene Catalyst->Solvent Base 4. Add Aqueous Base (e.g., K₂CO₃) Solvent->Base React Heat with vigorous stirring (e.g., 90°C, 48h) Base->React Endcap 5. End-capping (optional) (e.g., add bromobenzene) React->Endcap Precipitate 6. Precipitate polymer in Methanol Endcap->Precipitate Filter 7. Filter and wash polymer Precipitate->Filter Soxhlet 8. Purify via Soxhlet Extraction (Acetone, Hexane, Chloroform) Filter->Soxhlet Dry 9. Dry under vacuum Soxhlet->Dry Final_Product Pure Poly(2,4-dimethoxy-1,5-phenylene) Dry->Final_Product

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Detailed Protocol: Suzuki-Miyaura Polycondensation

Materials:

  • This compound (1.00 mmol, 296.0 mg)

  • 1,4-Phenylenediboronic acid (1.00 mmol, 165.8 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (4.00 mmol, 552.8 mg)

  • Toluene, anhydrous (10 mL)

  • Deionized water, degassed (4 mL)

  • Methanol (for precipitation)

  • Chloroform (for Soxhlet extraction)

  • Schlenk flask (50 mL), condenser, magnetic stir bar, inert gas line (Argon)

Procedure:

  • Setup: Assemble the Schlenk flask with a condenser under a positive pressure of argon. Flame-dry the glassware and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add this compound, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous toluene (10 mL) via cannula. Stir the mixture for 15 minutes to ensure dissolution.

  • Base Addition: Prepare a solution of K₂CO₃ in degassed deionized water (4 mL). Add this aqueous solution to the reaction flask via syringe.

  • Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours under a positive argon atmosphere. Monitor the reaction progress by taking small aliquots and analyzing via Gel Permeation Chromatography (GPC) if possible.

  • Work-up: Cool the reaction to room temperature. Pour the mixture slowly into a beaker containing 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

  • Purification:

    • Collect the crude polymer by vacuum filtration.

    • Wash the polymer sequentially with water and methanol.

    • Further purify the polymer by Soxhlet extraction. Sequentially extract with acetone and hexane to remove oligomers and catalyst residues, followed by extraction with chloroform to collect the desired polymer fraction.

    • Precipitate the chloroform fraction in methanol again, filter, and dry the final polymer in a vacuum oven at 40 °C overnight.

Characterization Data

The resulting polymer should be characterized to determine its molecular weight, polydispersity, and optical properties.

PropertyMethodTypical ValueRationale
Number-Average MW (Mn)GPC (vs. PS)10 - 25 kDaIndicates the average polymer chain length.
Polydispersity Index (PDI)GPC (Mw/Mn)1.8 - 2.5Measures the breadth of the molecular weight distribution.
UV-Vis Abs. (λ_max)Spectroscopy (in CHCl₃)350 - 380 nmCorresponds to the π-π* transition of the conjugated backbone.
Photoluminescence (λ_em)Spectroscopy (in CHCl₃)420 - 460 nmIndicates the emissive properties of the polymer.

Part II: Post-Polymerization Modification (PPM) for Advanced Functionality

A powerful strategy for creating a diverse range of functional polymers from a single, well-defined backbone is Post-Polymerization Modification (PPM).[8][11] This approach circumvents the need to synthesize and purify new functional monomers for each desired polymer, which can be synthetically demanding. For poly(2,4-dimethoxy-1,5-phenylene), the methoxy groups are excellent handles for PPM via a demethylation-functionalization sequence.

Visualizing the Post-Polymerization Modification Workflow

PPM_Workflow cluster_demethylation Step 1: Demethylation cluster_functionalization Step 2: Functionalization Parent_Polymer Parent Polymer Poly(2,4-dimethoxy-1,5-phenylene) Demethylation React with BBr₃ in dry CH₂Cl₂ at low temperature Parent_Polymer->Demethylation Intermediate_Polymer Intermediate Polymer Poly(2,4-dihydroxy-1,5-phenylene) Demethylation->Intermediate_Polymer Functionalization React with functional electrophile (e.g., Acyl Chloride, Alkyl Halide) in the presence of a base Intermediate_Polymer->Functionalization Final_Polymer Functionalized Polymer (e.g., Ester or Ether linkages) Functionalization->Final_Polymer

Caption: Workflow for Post-Polymerization Modification (PPM).

Protocol 1: Demethylation to Poly(2,4-dihydroxy-1,5-phenylene)

Causality: Boron tribromide (BBr₃) is a strong Lewis acid that effectively cleaves aryl methyl ethers. The reaction must be conducted under anhydrous conditions and at low temperatures to prevent side reactions and degradation of the polymer backbone. An excess of BBr₃ is used to ensure complete demethylation.

Materials:

  • Poly(2,4-dimethoxy-1,5-phenylene) (500 mg)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (5 eq. per methoxy group)

  • Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

  • Methanol

  • Round-bottom flask, dropping funnel, inert gas line (Argon)

Procedure:

  • Setup: Dissolve the parent polymer in anhydrous CH₂Cl₂ in a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar.

  • Reaction Execution: Cool the solution to -78 °C using a dry ice/acetone bath. Add the BBr₃ solution dropwise via a dropping funnel over 30 minutes.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Pour the mixture into 200 mL of water and stir for 1 hour. Collect the precipitated dihydroxy polymer by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Functionalization via Esterification

Causality: The dihydroxy polymer can be readily functionalized by reacting it with an acyl chloride or carboxylic acid (using a coupling agent like DCC). This protocol uses an acyl chloride, which requires a non-nucleophilic base like triethylamine (NEt₃) to scavenge the HCl byproduct.

Materials:

  • Poly(2,4-dihydroxy-1,5-phenylene) (200 mg)

  • Functional Acyl Chloride (e.g., Hexanoyl chloride) (2.5 eq. per hydroxyl group)

  • Triethylamine (NEt₃) (3 eq. per hydroxyl group)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

Procedure:

  • Setup: Suspend the dihydroxy polymer in anhydrous THF in an argon-purged flask.

  • Reagent Addition: Add triethylamine to the suspension. Then, add the functional acyl chloride dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 50 °C and stir for 24 hours.

  • Work-up: Cool the reaction and precipitate the functionalized polymer by pouring the mixture into methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum. The polymer can be redissolved in a suitable solvent (e.g., THF, CHCl₃) and re-precipitated to improve purity.

Part III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] It can be applied to synthesize nitrogen-containing polymers by copolymerizing this compound with a diamine. Alternatively, it can be used to synthesize functional amino-substituted monomers prior to polymerization. This protocol details a model mono-amination reaction on the monomer, which is a crucial step towards creating more complex, functional building blocks.

Causality of Experimental Design
  • Catalyst System: The Buchwald-Hartwig reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required.[13][14] They promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing in nucleophilic attack on the aryl halide.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used as they can dissolve the reactants and do not interfere with the catalytic cycle.

Detailed Protocol: Mono-amination of this compound

Materials:

  • This compound (1.0 mmol, 296.0 mg)

  • Morpholine (secondary amine example) (1.1 mmol, 95.8 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

  • Schlenk tube, magnetic stir bar, inert gas line (Argon)

Procedure:

  • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk tube containing a stir bar.

  • Reagent Addition: Add this compound to the tube.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the mono- and di-aminated products.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the mono-aminated product, 4-(5-bromo-2,4-dimethoxyphenyl)morpholine.

This mono-functionalized product can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling via its remaining bromine atom) to be incorporated into a polymer chain, introducing a nitrogen-containing functional group directly into the material's structure.

References

Introduction: Synthesizing Complex Architectures via C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 1,5-Dibromo-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool for creating conjugated enynes and arylalkynes under remarkably mild conditions.[3][4] Its utility is demonstrated across a vast range of applications, including the synthesis of complex natural products, advanced organic materials, and pharmacologically active molecules.[1][5]

This guide focuses on a specific, yet challenging substrate: This compound . As an electron-rich, sterically unencumbered dihalide, its reactivity profile presents unique considerations. The two methoxy groups donate electron density to the aromatic ring, which deactivates the aryl bromide towards the crucial oxidative addition step in the catalytic cycle.[6][7] Consequently, standard reaction conditions may prove sluggish or ineffective.

This document provides a deep dive into the mechanistic underpinnings, critical reaction parameters, and field-proven protocols specifically tailored for the successful mono- and di-alkynylation of this substrate. We will explore both classic and modern copper-free methodologies, offering researchers the expertise to navigate the challenges and unlock the synthetic potential of this versatile building block.

The Catalytic Engine: Understanding the Sonogashira Mechanism

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles powered by palladium and copper.[2][3] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for bringing the aryl halide and the alkyne together.

    • Activation: A palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active palladium(0) species. This reduction can be effected by an amine, a phosphine ligand, or the alkyne itself.[1]

    • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides and is particularly challenging for electron-rich systems.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex, displacing the bromide.[1]

    • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, forging the final C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Co-catalyst Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2]

    • Deprotonation: The amine base deprotonates the now more acidic alkyne proton to form a key intermediate: the copper(I) acetylide.[2] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.

// Inputs and Outputs arbr [label="1,5-Dibromo-2,4-\ndimethoxybenzene\n(Ar-Br)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; alkyne [label="Terminal Alkyne\n(R'C≡CH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Amine Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

arbr -> pd_ox [style=dashed, color="#5F6368"]; alkyne -> cu_alkyne [style=dashed, color="#5F6368"]; base -> cu_acetylide [style=dashed, color="#5F6368"];

// Connection between cycles cu_acetylide -> pd_ox [style=invis]; // Create space edge [constraint=false, lhead=cluster_pd, ltail=cluster_cu, color="#202124", style=bold]; cu_acetylide -> pd_ox [label=""]; } The interconnected Palladium and Copper catalytic cycles.

Optimizing for a Deactivated Substrate: Causality Behind Experimental Choices

The success of the Sonogashira coupling with this compound hinges on carefully selecting conditions that overcome its inherent low reactivity.

1. Catalyst & Ligand Selection: The Power Couple The choice of palladium catalyst and its associated ligand is the most critical factor.

  • Palladium Precatalyst : While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may require higher catalyst loadings or temperatures for this substrate.[3] Modern approaches often generate a more active catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.[3]

  • The Ligand's Role : For electron-rich aryl bromides, the oxidative addition step is sluggish. The solution is to use bulky, electron-rich phosphine ligands.[3][8] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and rationally designed biaryl phosphines (e.g., XPhos, SPhos) promote the formation of a highly reactive monoligated Pd(0)L species, which dramatically accelerates oxidative addition. N-Heterocyclic carbenes (NHCs) can also serve as highly effective, thermally stable alternatives to phosphine ligands.[3][6]

2. The Copper Question: To Use or Not to Use?

  • Classic Conditions (with CuI) : The copper(I) co-catalyst is highly effective at activating the alkyne, allowing many reactions to proceed at or near room temperature.[1] However, the presence of copper and oxygen can lead to a significant side reaction: the oxidative homocoupling of the alkyne (Glaser coupling) to form a symmetrical diyne.[2][9] This consumes the valuable alkyne and complicates purification.

  • Copper-Free Conditions : To circumvent homocoupling, copper-free protocols have been developed.[5][10] These methods are particularly advantageous in pharmaceutical manufacturing where removing trace copper can be difficult. They typically require a stronger base, slightly higher temperatures, or a more sophisticated palladium/ligand system to facilitate the direct interaction between the palladium center and the alkyne.[11]

3. The Base: More Than a Proton Sponge The base plays a crucial role in deprotonating the alkyne.[1]

  • Amine Bases : Triethylamine (Et₃N) and diisopropylamine (DIPA) are common choices that can often double as the solvent.[1] Their basicity is sufficient for the copper-catalyzed cycle.

  • Inorganic Bases : For copper-free reactions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes employed to facilitate alkyne deprotonation without the copper acetylide intermediate.[1][6]

4. Solvents and Temperature Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are standard.[1] While many Sonogashira couplings are performed at room temperature, the coupling of aryl bromides, especially deactivated ones like our substrate, almost always requires heating to achieve a reasonable reaction rate.[1] Temperatures between 50-80 °C are typical.

Data Summary: Representative Conditions for Aryl Bromides

The following table summarizes typical conditions reported for the Sonogashira coupling of various aryl bromides, providing a comparative overview of catalytic systems.

Catalyst SystemBaseSolventTemperature (°C)Key FeaturesReference
PdCl₂(PPh₃)₂ / CuIDiisopropylamine / THFRoom Temp - 50Classic, widely used conditions.[12]
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane80Copper-free, effective for electron-rich bromides.[3]
(AllylPdCl)₂ / P(t-Bu)₃AmineDMFRoom TempMild, copper-free protocol with an in situ generated catalyst.[11]
PdCl₂(dppf)Et₃NTHF65Robust catalyst for substrates prone to coordination.[13]
Pd/C / CuIPiperidineToluene100Heterogeneous catalyst option, may require higher temps.[14]

Protocols: Field-Proven Methodologies

Here we provide two detailed protocols: a classic Pd/Cu-catalyzed method and a modern, robust copper-free alternative.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a reliable standard for the mono-alkynylation of this compound.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NH₄Cl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Celite®, Silica Gel

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M concentration relative to the aryl halide) and diisopropylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS. For mono-coupling, the reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues, washing the pad thoroughly with the same solvent.[15]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to quench the amine and complex copper salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-alkynylated product.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is ideal for preventing alkyne homocoupling and is well-suited for both mono- and di-alkynylation by adjusting stoichiometry.

Materials and Reagents:

  • This compound

  • Terminal Alkyne

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a solution (e.g., 10 wt%)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane or DMF, anhydrous

  • Ethyl acetate, Hexanes

  • Deionized Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), P(t-Bu)₃ (0.04 eq), and Cs₂CO₃ (2.5 eq) to a dry reaction vessel with a stir bar.

  • Solvent and Alkyne Addition: Add anhydrous 1,4-dioxane (approx. 0.2 M). Then, add the terminal alkyne (1.1 eq for mono-coupling; 2.2 eq for di-coupling).

  • Reaction: Seal the vessel and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Di-coupling will require longer reaction times (12-24 hours).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the target compound.

Visualizing the Workflow

A generalized workflow for executing a Sonogashira coupling experiment is outlined below.

Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert add 3. Add Solvents & Liquid Reagents inert->add react 4. Reaction (Stir, Heat, Monitor by TLC/LCMS) add->react workup 5. Work-up (Quench, Dilute, Filter) react->workup extract 6. Extraction & Washing workup->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Troubleshooting and Field-Proven Insights

  • Problem: Reaction fails to start or stalls.

    • Insight: The oxidative addition is likely the issue. For this deactivated substrate, ensure your phosphine ligand is not degraded (many are air-sensitive) and that the temperature is adequate. Consider increasing the catalyst loading slightly (e.g., from 2% to 5%). Ensure solvents are truly anhydrous.[13]

  • Problem: Significant alkyne homocoupling (Glaser product) is observed.

    • Insight: This is caused by oxygen in a copper-catalyzed reaction.[9] Ensure your system is rigorously degassed (freeze-pump-thaw cycles are superior to simple purging). Alternatively, switch to the copper-free protocol.

  • Problem: Formation of palladium black.

    • Insight: This indicates catalyst decomposition. It can be caused by excessive temperatures or impurities. Some solvent/ligand combinations are more prone to this. If it occurs early, the reaction will likely fail.

  • Problem: Difficulty in achieving di-substitution.

    • Insight: The second coupling is often slower than the first. Ensure you are using at least 2.2-2.5 equivalents of the alkyne and base, and allow for a significantly longer reaction time. A more robust catalytic system (e.g., with an NHC ligand) might be necessary.

References

Application Notes & Protocols for the Buchwald-Hartwig Amination of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structures, appearing in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[1][3] Its development has revolutionized the synthesis of aryl amines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher, more limited classical methods.[1] This reaction's ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions has made it an indispensable tool for medicinal chemists and process developers.[1][2]

This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 1,5-Dibromo-2,4-dimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical agents.[4][5] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

Understanding the Substrate: this compound

This compound is an electron-rich aryl dihalide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈Br₂O₂[5][6]
Molecular Weight 295.96 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point Not specified, but analogous compounds are solids at room temperature.[8]
Solubility Soluble in organic solvents like toluene and dioxane.Inferred from typical reaction conditions.[3]

The presence of two methoxy groups makes the aromatic ring electron-rich, which can influence the rate of oxidative addition, a key step in the catalytic cycle. The two bromine atoms offer the potential for either selective mono-amination or exhaustive di-amination, depending on the reaction conditions and stoichiometry of the amine nucleophile.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(Br)L_n) Pd(0)L_n->Oxidative_Addition + Ar-Br Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + R₂NH Deprotonation Palladium Amido Complex Amine_Coordination->Deprotonation + Base, - [Base-H]Br Reductive_Elimination Product Release Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n + Ar-NR₂ Experimental_Workflow cluster_prep Preparation under Inert Atmosphere cluster_reaction Reaction cluster_workup Workup and Purification Add_Solids Add Pd₂(dba)₃, XPhos, and NaO-t-Bu to an oven-dried Schlenk flask. Evacuate_Backfill Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add_Solids->Evacuate_Backfill Add_Substrate_Solvent Add this compound and anhydrous toluene. Evacuate_Backfill->Add_Substrate_Solvent Add_Amine Add the secondary amine via syringe. Add_Substrate_Solvent->Add_Amine Heat_Stir Heat the reaction mixture to 100 °C with vigorous stirring. Monitor Monitor the reaction progress by TLC. Heat_Stir->Monitor Cool_Quench Cool the reaction to room temperature and quench with water. Extract Extract with an organic solvent (e.g., ethyl acetate). Cool_Quench->Extract Dry_Concentrate Dry the organic layer, filter, and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

References

Application Notes and Protocols for 1,5-Dibromo-2,4-dimethoxybenzene in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Building Block for High-Performance Organic Electronics

In the pursuit of next-generation organic electronic materials, the rational design of molecular building blocks is paramount. 1,5-Dibromo-2,4-dimethoxybenzene emerges as a highly promising monomer for the synthesis of advanced organic semiconductors. Its unique molecular architecture, characterized by an electron-rich dimethoxy-substituted aromatic core and two strategically positioned bromine atoms, offers a compelling platform for creating materials with tailored optoelectronic properties. The electron-donating nature of the methoxy groups tends to raise the highest occupied molecular orbital (HOMO) energy level, which is advantageous for developing efficient hole-transporting materials and blue-light-emitting polymers.[1] The bromine atoms serve as versatile reactive sites for palladium-catalyzed cross-coupling reactions, enabling its incorporation into a diverse range of conjugated polymer backbones.[2]

This guide provides a comprehensive overview of the application of this compound in organic electronics. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols for polymerization, and discuss the characterization and potential device applications of the resulting materials. The protocols are designed to be self-validating, drawing upon established methodologies for structurally analogous monomers to ensure a high probability of success.[3][4]

Part 1: Strategic Importance in Polymer Synthesis

The core value of this compound lies in its utility in polycondensation reactions. The C-Br bonds are ideal leaving groups for forming new C-C bonds via transition-metal catalysis. The two primary methods for this are the Suzuki-Miyaura and Stille cross-coupling reactions, which have become the workhorses for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5][6]

Rationale for Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is a powerful method for creating well-defined alternating copolymers.[4] By copolymerizing this compound with a diboronic acid or ester comonomer, one can precisely control the final polymer structure and its electronic properties. A particularly effective strategy for developing blue-emitting materials is to copolymerize an electron-rich unit, such as our dimethoxybenzene monomer, with a larger bandgap, rigid comonomer like 9,9-disubstituted fluorene.[7][8][9] The fluorene unit provides excellent thermal stability and high photoluminescence quantum yield, while the dimethoxybenzene unit helps to tune the HOMO level and emission color.[8]

The choice of catalyst, base, and solvent system is critical. Bulky, electron-rich phosphine ligands on the palladium catalyst are often required for challenging substrates to overcome steric hindrance and facilitate efficient oxidative addition.[3] The base is necessary to activate the boronic ester for transmetalation.[10]

Rationale for Stille Polycondensation

Stille polycondensation offers an alternative, highly versatile route to conjugated polymers. It is known for its excellent tolerance of a wide variety of functional groups and often proceeds under milder conditions than other coupling reactions.[5][6] In this approach, this compound would be reacted with an organostannane comonomer, such as a distannylated thiophene or fluorene derivative. The choice of catalyst, typically a palladium(0) complex, is crucial for achieving high molecular weight polymers with minimal defects.[11][12] Homocoupling of the organostannane reagent can be a side reaction, and its prevalence is highly dependent on the specific palladium catalyst used.[11]

Part 2: Experimental Protocols and Methodologies

The following protocols are detailed, step-by-step guides for the synthesis of high-performance conjugated copolymers using this compound as a key monomer.

Synthesis of a Blue-Emitting Alternating Copolymer via Suzuki Polycondensation

This protocol details the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester, a structure designed for blue emission in OLEDs.[7][8]

Workflow Diagram: Suzuki Polycondensation

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_purification 3. Work-up & Purification reagents Monomer A: this compound Monomer B: Fluorene Diboronic Ester Catalyst: Pd₂(dba)₃ + SPhos Base: K₃PO₄ Solvent: Toluene/H₂O setup Assemble Schlenk flask under Argon add_reagents Add monomers, base, solvent setup->add_reagents degas Degas mixture (freeze-pump-thaw) add_reagents->degas add_catalyst Add Pd₂(dba)₃/SPhos solution degas->add_catalyst react Heat at 90-100°C for 24-48h add_catalyst->react endcap End-cap with Phenylboronic Acid and Bromobenzene react->endcap precipitate Precipitate polymer in Methanol endcap->precipitate filter_dry Filter and dry the polymer fibers precipitate->filter_dry soxhlet Soxhlet extraction (Acetone, Hexane, Chloroform) filter_dry->soxhlet final_product Isolate pure polymer from Chloroform fraction soxhlet->final_product cluster_prep cluster_prep cluster_prep->setup

Caption: Workflow for Suzuki polycondensation.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound295.961.0296 mgMonomer (M1)
9,9-dioctylfluorene-2,7-diboronic acid pinacol ester644.781.0645 mgComonomer (M2)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.01 (1 mol%)9.2 mgPalladium Precatalyst
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.530.04 (4 mol%)16.4 mgLigand
Potassium Phosphate (K₃PO₄), anhydrous212.274.0849 mgBase
Toluene, anhydrous--15 mLSolvent
Deionized Water--3 mLSolvent / Base Solubilizer
Phenylboronic acid121.930.1~12 mgEnd-capping agent (for Br ends)
Bromobenzene157.010.1~10 µLEnd-capping agent (for boronate ends)
Aliquat 336404.17-2-3 dropsPhase Transfer Catalyst (Optional)

Step-by-Step Protocol

  • Vessel Preparation: Place this compound (M1), 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (M2), and anhydrous K₃PO₄ into an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (15 mL), deionized water (3 mL), and a few drops of Aliquat 336 phase-transfer catalyst via an argon-purged syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Preparation: In a separate vial under argon, dissolve Pd₂(dba)₃ and SPhos in 2-3 mL of anhydrous toluene. Stir for 10 minutes until a homogeneous solution is formed.

  • Initiation: Using a syringe, transfer the catalyst solution to the reaction flask under a positive pressure of argon.

  • Polymerization: Immerse the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously for 24-48 hours. The solution will typically become more viscous as the polymer forms.

  • End-Capping: To ensure chain stability and remove reactive end groups, add a small amount of phenylboronic acid (~0.1 eq) and continue heating for 2 hours, followed by the addition of bromobenzene (~0.1 eq) and heating for another 2 hours.

  • Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing 300 mL of vigorously stirring methanol. The polymer will precipitate as fibrous strands.

  • Initial Purification: Continue stirring for 30 minutes, then collect the polymer by filtration. Wash the solid with additional methanol and dry under vacuum.

  • Soxhlet Extraction: For rigorous purification, place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with acetone, hexane, and finally chloroform. The acetone and hexane fractions remove oligomers and catalyst residues. The high molecular weight polymer will dissolve in the chloroform.

  • Final Isolation: Collect the chloroform fraction and reduce the volume via rotary evaporation. Precipitate the purified polymer in methanol, filter, and dry in a vacuum oven at 50 °C overnight.

Characterization of the Resulting Polymer

A comprehensive characterization is essential to confirm the structure and properties of the synthesized polymer.

Techniques and Expected Results

TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).For a successful polymerization, expect Mn > 15 kDa and a PDI between 1.5 and 2.5.
¹H and ¹³C NMR Spectroscopy Confirm the polymer structure and alternating nature.The spectra should show characteristic peaks for both the fluorene and dimethoxybenzene units, with broadened signals typical of polymers. The absence of signals from bromine- or boron-terminated end groups indicates high molecular weight.
UV-Visible Spectroscopy Determine the optical bandgap.In a solvent like chloroform, expect an absorption maximum (λ_max) in the range of 380-400 nm, corresponding to the π-π* transition of the conjugated backbone.
Photoluminescence (PL) Spectroscopy Analyze the emission properties.Upon excitation near the λ_max, a strong emission peak in the blue region of the visible spectrum (typically 420-460 nm) is expected.[10][13]
Cyclic Voltammetry (CV) Estimate HOMO and LUMO energy levels.From the onset of the oxidation and reduction peaks, the HOMO and LUMO levels can be calculated. The dimethoxybenzene unit is expected to result in a relatively high HOMO level (e.g., -5.4 to -5.6 eV), which is beneficial for hole injection.[1]
Thermogravimetric Analysis (TGA) Assess thermal stability.The polymer should exhibit high thermal stability, with a decomposition temperature (Td, 5% weight loss) exceeding 350 °C, which is crucial for device longevity.

Part 3: Application in Organic Electronic Devices

The unique properties of polymers derived from this compound make them excellent candidates for the emissive layer in OLEDs or the active channel in OFETs.

Organic Light-Emitting Diodes (OLEDs)

The synthesized fluorene-co-dimethoxybenzene polymer is primarily suited as a blue-light emitter in OLEDs. Its high HOMO level facilitates efficient hole injection from standard anode materials like PEDOT:PSS, while its wide bandgap ensures blue emission.

Device Fabrication Workflow

OLED_Fabrication cluster_sub 1. Substrate Prep cluster_layers 2. Layer Deposition cluster_cathode 3. Cathode & Encapsulation ITO ITO-coated Glass Cleaning Solvent Cleaning (Acetone, IPA) ITO->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma PEDOT Spin-coat PEDOT:PSS (Hole Injection Layer) Plasma->PEDOT Anneal1 Anneal at 120°C PEDOT->Anneal1 Polymer Spin-coat Emissive Polymer (in Toluene/Chloroform) Anneal1->Polymer Anneal2 Anneal at 80°C Polymer->Anneal2 ETL Thermal Evaporation of ETL (e.g., TPBi) Anneal2->ETL Cathode Thermal Evaporation of Cathode (LiF/Al) ETL->Cathode Encap Encapsulation (UV-cured epoxy) Cathode->Encap

Caption: General workflow for OLED fabrication.

Organic Field-Effect Transistors (OFETs)

The electron-rich nature of the dimethoxybenzene moiety suggests that polymers incorporating it will likely exhibit p-type (hole-transporting) behavior. For OFET applications, high molecular weight and good film-forming properties are crucial for achieving high charge carrier mobility.

Typical OFET Performance Metrics

ParameterDescriptionTarget Value Range for Good Performance
Hole Mobility (μ) The speed of charge carriers in the channel.> 10⁻³ cm²/Vs
On/Off Ratio The ratio of current when the device is on vs. off.> 10⁵
Threshold Voltage (Vth) The gate voltage required to turn the device on.< 10 V

Conclusion

This compound stands as a potent and versatile monomer for the synthesis of advanced organic semiconductors. Its electron-rich core provides a direct means to tune the electronic energy levels of conjugated polymers, making it particularly suitable for creating materials for blue OLEDs and p-type transistors. The established and robust nature of Suzuki and Stille polycondensation reactions, when applied to this monomer, provides a reliable pathway to high-performance materials. By following the detailed protocols and characterization steps outlined in this guide, researchers can effectively harness the potential of this building block to drive innovation in the field of organic electronics.

References

Application Notes and Protocols for the Stille Coupling of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stille Coupling in Advanced Material Synthesis

The Stille cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds with high precision.[1] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] The subject of this guide, 1,5-Dibromo-2,4-dimethoxybenzene, is a key building block for the synthesis of conjugated polymers, materials at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4]

These application notes provide a detailed, step-by-step guide for researchers, scientists, and professionals in drug development and materials science on performing the Stille coupling of this compound. We will delve into a specific and highly relevant application: the synthesis of a poly(arylene vinylene) derivative through Stille polycondensation. This protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Reaction Principle: The Catalytic Cycle of Stille Coupling

The Stille reaction proceeds through a well-studied catalytic cycle involving a palladium(0) complex.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][4]

  • Transmetalation: The organostannane reagent then exchanges its organic group with a halide on the palladium center. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic partners on the palladium complex are then eliminated, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Tin_Byproduct Br-Sn(Alkyl)₃ Transmetalation->Tin_Byproduct Exits Cycle Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product (Ar-R) Reductive_Elimination->Coupled_Product Exits Cycle Ar_Br 1,5-Dibromo-2,4- dimethoxybenzene Ar_Br->Oxidative_Addition Enters Cycle Organostannane R-Sn(Alkyl)₃ Organostannane->Transmetalation Enters Cycle caption Catalytic cycle of the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

PART 1: Synthesis of the Starting Material: this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the dibromination of 1,3-dimethoxybenzene.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-DimethoxybenzeneReagentMajor Chemical Supplier
N-Bromosuccinimide (NBS)ReagentMajor Chemical Supplier
AcetonitrileAnhydrousMajor Chemical Supplier
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile.

  • Addition of NBS: Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a white solid.

PART 2: Stille Polycondensation of this compound

This protocol details the synthesis of a poly(2,4-dimethoxy-1,5-phenylenevinylene) derivative, a valuable material in organic electronics.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesized or CommercialMajor Chemical Supplier
1,2-Bis(tributylstannyl)ethyleneReagentMajor Chemical Supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CatalystMajor Chemical Supplier
Tri(o-tolyl)phosphine (P(o-tol)₃)LigandMajor Chemical Supplier
TolueneAnhydrous, DegassedMajor Chemical Supplier
MethanolReagentMajor Chemical Supplier
ChloroformReagentMajor Chemical Supplier
Step-by-Step Protocol
  • Inert Atmosphere: All glassware should be flame-dried and the reaction carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line techniques.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 1,2-bis(tributylstannyl)ethylene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.

  • Purification by Soxhlet Extraction: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and hexane. Finally, extract the polymer with chloroform.

  • Final Product Isolation: Concentrate the chloroform extract under reduced pressure and precipitate the polymer again by adding it to methanol. Filter the purified polymer and dry it under vacuum to a constant weight.

Visualizing the Experimental Workflow

Stille_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product A Flame-dry glassware B Add reactants and catalyst (ArBr₂, Stannane, Pd₂(dba)₃, P(o-tol)₃) A->B C Add anhydrous, degassed toluene B->C D Heat to 110°C for 48-72h under inert atmosphere C->D E Precipitate in methanol D->E F Soxhlet extraction (Methanol, Acetone, Hexane, Chloroform) E->F G Reprecipitate from chloroform into methanol F->G H Dry polymer under vacuum G->H caption Workflow for Stille Polycondensation.

Caption: A typical experimental workflow for Stille polycondensation.

PART 3: Characterization of the Polymer

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the structure of the resulting polymer. The spectra will show characteristic signals for the aromatic protons and carbons of the dimethoxybenzene unit and the vinyl protons and carbons. Due to the polymeric nature, the signals may be broad.

Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight and polydispersity index (PDI) of the synthesized polymer.[5] This information is critical for understanding the material's physical and electronic properties.

ParameterDescription
Number Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mw) A molecular weight determination that is more sensitive to higher molecular weight molecules.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample (PDI = Mw/Mn). A PDI of 1 indicates a monodisperse polymer.

PART 4: Safety Precautions and Waste Disposal

Organotin Reagents: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Waste Disposal: All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous waste.[7] Aqueous waste from the workup can be treated with a saturated solution of potassium fluoride to precipitate the tin byproducts, which can then be filtered off.[2]

PART 5: General Protocol for Small Molecule Stille Coupling

For applications requiring the synthesis of a discrete molecule rather than a polymer, the following general protocol can be adapted.

Materials and Reagents
  • This compound

  • Organostannane (e.g., vinyltributyltin, aryltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Solvent (e.g., anhydrous toluene, DMF, or dioxane)

  • Optional: Additive (e.g., CuI, CsF)

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and any ligand or additive.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane (2.2-2.5 equiv. for disubstitution, or 1.1 equiv. for potential monosubstitution) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[2] Filter through a pad of celite.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

References

Application Note: Mechanistic Insights and Protocols for the Heck Reaction with 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for carbon-carbon bond formation.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reaction's value lies in its ability to construct substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[2][5]

This document provides an in-depth guide to the Heck reaction, focusing on the specific application of 1,5-Dibromo-2,4-dimethoxybenzene as the aryl dihalide substrate. The presence of two bromine atoms on the aromatic ring introduces strategic challenges and opportunities, primarily concerning the selective control between mono- and di-arylation. The electron-donating methoxy groups also influence the substrate's reactivity. We will dissect the catalytic cycle, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's success, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful transformation.

The Catalytic Engine: Understanding the Heck Reaction Mechanism

The Heck reaction operates through a Pd(0)/Pd(II) catalytic cycle.[1][5] While various palladium sources and ligands can be used, the fundamental mechanistic steps remain consistent. The active catalyst is a coordinatively unsaturated 14-electron Pd(0) species, often stabilized by phosphine ligands, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[6][7]

The core mechanism comprises four key stages:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[8] This is an oxidative process, changing the palladium's oxidation state from Pd(0) to Pd(II) and forming a square planar organopalladium(II) complex.[9] This step is often rate-determining, with reactivity following the trend of C-I > C-OTf > C-Br >> C-Cl.[5] For this compound, the two C-Br bonds are electronically similar, making stoichiometric control crucial for selective mono-arylation.

  • Olefin Coordination & Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a migratory insertion, where the aryl group on the palladium migrates to one of the alkene's carbons in a syn-addition fashion.[1][5][10] This step forms a new carbon-carbon bond and results in a σ-alkyl-Pd(II) complex. Steric and electronic factors dictate the regioselectivity of this insertion.

  • Syn-β-Hydride Elimination: For the reaction to proceed, the σ-alkyl-Pd(II) intermediate must have a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred back to the palladium center, forming the substituted alkene product and a hydrido-palladium(II) complex.[1][11][12] This step is typically irreversible and establishes the stereochemistry of the final product.

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base (e.g., triethylamine or potassium carbonate) removes the hydrohalic acid (HBr) from the hydrido-palladium(II) complex.[5][6] This reductive elimination regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.[1][13] The base is consumed stoichiometrically in this process.[1]

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(Br) (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [L₂Pd(II)(Ar)(Alkene)]⁺Br⁻ (Alkene Complex) PdII_Aryl->PdII_Alkene Olefin Coordination PdII_Alkyl L₂Pd(II)(Alkyl)(Br) (σ-Alkyl Complex) PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydrido L₂Pd(II)(H)(Br) (Hydrido-Pd Complex) PdII_Alkyl->PdII_Hydrido β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product Product Release PdII_Hydrido->Pd0 Reductive Elimination Salt Base-H⁺Br⁻ PdII_Hydrido->Salt ArBr Ar-Br (this compound) ArBr->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene Base Base (e.g., Et₃N) Base->Pd0 + Base

Figure 1: The Palladium-Catalyzed Heck Reaction Cycle.

Protocol: Mono-Arylation of an Alkene with this compound

This protocol details a general procedure for the selective mono-Heck reaction. Precise control over stoichiometry is paramount to minimize the formation of the di-substituted byproduct.

Materials and Equipment:

  • Aryl Halide: this compound (1.0 equiv.)

  • Alkene: e.g., n-Butyl acrylate (1.1 equiv.)

  • Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 equiv., 1-2 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02-0.04 equiv., 2-4 mol%)

  • Base: Triethylamine (Et₃N) (1.5 equiv.)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer hotplate, condenser, rubber septa, needles/syringes, and an inert gas line (Nitrogen or Argon).

Experimental Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe to dissolve the solids.

    • Sequentially add the triethylamine (1.5 equiv.) and the alkene (1.1 equiv.) via syringe. A slight excess of the alkene is used to ensure complete consumption of the limiting aryl bromide.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure mono-arylated product.

Parameter Optimization and Troubleshooting

The efficiency and selectivity of the Heck reaction are highly dependent on several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[5]Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6][7] Pd₂(dba)₃ is a Pd(0) source but can be more sensitive.
Ligand PPh₃, P(o-tol)₃, BINAP, Buchwald-type phosphines[15]Ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[16] Bulky, electron-rich phosphines like P(o-tol)₃ often accelerate the rate-limiting oxidative addition step.[17] Chiral ligands like BINAP can be used for asymmetric Heck reactions.[7][9]
Base Organic: Et₃N, DIPEAInorganic: K₂CO₃, Cs₂CO₃, NaOAc[1][5]The base is crucial for regenerating the Pd(0) catalyst in the final step.[1] Inorganic bases like K₂CO₃ are often used in polar solvents like DMF, while amine bases are common in less polar solvents. The choice of base can significantly impact yield and side reactions.
Solvent DMF, DMAc, MeCN, Toluene[5]High-boiling polar aprotic solvents like DMF or DMAc are excellent for dissolving the reagents and facilitating the reaction at elevated temperatures.
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate, particularly for less reactive aryl bromides. However, excessive heat can lead to catalyst decomposition.
Stoichiometry Aryl Dihalide:Alkene RatioTo favor mono-substitution , use a slight excess of the alkene (e.g., 1:1.1). To achieve di-substitution , a larger excess of the alkene (>2.2 equivalents) and catalyst loading may be required, along with longer reaction times.

Common Issues and Solutions:

  • Low or No Conversion: This often points to catalyst deactivation. Ensure the reaction was set up under a strictly inert atmosphere with properly degassed solvents. Increasing the temperature or switching to a more active ligand/catalyst system may be necessary.

  • Formation of Palladium Black: This indicates the aggregation and precipitation of the Pd(0) catalyst.[18] Using a sufficient amount of a stabilizing phosphine ligand is the primary solution.

  • Mixture of Mono- and Di-substituted Products: This is a selectivity issue. For mono-arylation, ensure the alkene is the limiting reagent or used in only a slight excess. Lowering the reaction temperature can sometimes improve selectivity.

Conclusion

The Heck reaction of this compound is a powerful tool for the synthesis of functionalized aromatic compounds. A thorough understanding of the underlying Pd(0)/Pd(II) catalytic cycle is essential for rational optimization and troubleshooting. By carefully controlling key parameters—particularly catalyst system, base, and stoichiometry—researchers can effectively steer the reaction towards the desired mono- or di-arylated products, unlocking access to a wide array of valuable chemical architectures for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dibromo-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] Achieving a high yield of the desired isomer is crucial for the efficiency of subsequent synthetic steps.

This resource provides in-depth troubleshooting advice and frequently asked questions, grounded in the principles of electrophilic aromatic substitution.

Troubleshooting Guide: Enhancing Your Yield and Purity

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared by the electrophilic bromination of 1,3-dimethoxybenzene.

Problem 1: Low Overall Yield of Dibrominated Product

A low yield of the desired this compound can be a significant hurdle. This is often due to incomplete reaction or the formation of multiple byproducts.

Possible Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. For the dibromination of 1,3-dimethoxybenzene, at least two equivalents of the brominating agent are required.

    • Recommendation: Carefully measure and ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of over-brominated products.

  • Suboptimal Reaction Temperature: Electrophilic aromatic bromination is sensitive to temperature.

    • Recommendation: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if you observe the formation of multiple unidentified byproducts, the reaction may be proceeding too quickly. In such cases, lowering the temperature (e.g., to 0 °C or even lower) can enhance selectivity and reduce side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and selectivity.

    • Recommendation: Acetic acid is a commonly used solvent for this reaction as it can help to moderate the reactivity of the brominating agent. Other solvents like dichloromethane (DCM) or chloroform can also be used. A solvent that is too polar may excessively solvate the electrophile, reducing its reactivity, while a non-polar solvent might not be suitable for all brominating agents.

Problem 2: Formation of Isomeric Byproducts (e.g., 1,3-Dibromo-2,4-dimethoxybenzene)

The methoxy groups in 1,3-dimethoxybenzene are ortho-, para-directing activators.[3][4] This means that the electrophilic substitution can occur at multiple positions on the aromatic ring, leading to a mixture of isomers.

Controlling Regioselectivity:

The two methoxy groups in 1,3-dimethoxybenzene direct bromination to the 2-, 4-, and 6-positions. The first bromination will preferentially occur at the 4-position due to less steric hindrance compared to the 2-position. The second bromination of the resulting 1-bromo-2,4-dimethoxybenzene will then be directed by both the methoxy groups and the bromine atom. The strong activating effect of the methoxy groups will direct the second bromine to the 5-position, leading to the desired this compound.

However, other isomers can form. The key to minimizing these is to control the reaction conditions.

  • Choice of Brominating Agent: Milder brominating agents can offer better regioselectivity.

    • N-Bromosuccinimide (NBS): NBS is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of bromine, which can help to control the reaction and improve selectivity.[5][6]

    • Pyridinium Tribromide (Py·Br₃): This is a solid, stable, and safer alternative to liquid bromine that can also provide good selectivity in electrophilic brominations.[6]

  • Reaction Temperature: As mentioned, lower temperatures generally favor the thermodynamically more stable product and can improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound?

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for this transformation.[6][7] This is because NBS is a solid and easier to handle than the highly corrosive and volatile liquid bromine.[6] More importantly, NBS provides a low concentration of Br₂ in the reaction mixture, which helps to minimize side reactions and can lead to higher selectivity for the desired product.[5]

Brominating AgentPropertiesConsiderations for Use
**Molecular Bromine (Br₂) **Highly reactive, liquid.Corrosive, toxic, and can lead to over-bromination and lower selectivity.[6] Requires careful handling in a well-ventilated fume hood.
N-Bromosuccinimide (NBS) Solid, easier to handle.Provides a controlled release of bromine, often leading to higher yields and better selectivity.[5][6] Can require a radical initiator for other types of brominations, but for electrophilic aromatic substitution, an acid catalyst is sometimes used.[8]
Pyridinium Tribromide Solid, stable.A safer alternative to liquid bromine, often used for electrophilic bromination of activated rings.[6]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the consumption of the starting material (1,3-dimethoxybenzene) and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material will be less polar than the mono- and di-brominated products.

Q3: My reaction seems to have stalled. What should I do?

If the reaction is not proceeding to completion, consider the following:

  • Check Reagent Purity: Ensure that your starting material and brominating agent are pure. Impurities can inhibit the reaction.

  • Add a Catalyst: For reactions using NBS, a catalytic amount of a protic acid (like sulfuric acid) or a Lewis acid can sometimes be beneficial to activate the NBS.[8]

  • Increase Temperature: If the reaction is being run at a low temperature, a gradual increase in temperature may be necessary to provide sufficient activation energy. Monitor by TLC to ensure this does not lead to an increase in byproducts.

Q4: What is the best method for purifying the final product?

The crude product can typically be purified by recrystallization .[1] Ethanol is a commonly used solvent for this purpose.[1] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable alternative.

Experimental Protocol: Synthesis using N-Bromosuccinimide

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,3-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (aqueous)

  • Sodium Bicarbonate Solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxybenzene (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.1 equivalents) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve 1,3-dimethoxybenzene in glacial acetic acid B 2. Cool to 0 °C A->B C 3. Add NBS (2.1 eq) portion-wise B->C D 4. Quench with Na₂S₂O₃ C->D Reaction Monitoring (TLC) E 5. Neutralize with NaHCO₃ D->E F 6. Extraction E->F G 7. Wash & Dry F->G H 8. Recrystallization G->H I I H->I Final Product: This compound

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product q1 What is the main issue? start->q1 a1 Low Conversion (Starting material remains) q1->a1 Incomplete Reaction a2 Multiple Products (Isomers, over-bromination) q1->a2 Poor Selectivity sol1a Increase reaction time or temperature moderately a1->sol1a sol1b Check stoichiometry and purity of NBS a1->sol1b sol1c Consider adding a catalytic amount of acid a1->sol1c sol2a Lower reaction temperature (e.g., 0 °C) a2->sol2a sol2b Ensure slow, portion-wise addition of NBS a2->sol2b sol2c Use a milder brominating agent (if not already using NBS) a2->sol2c

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 1,5-Dibromo-2,4-dimethoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-Dibromo-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during purification by recrystallization, providing not just procedures, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions: The Fundamentals
Q1: What is recrystallization and why is it the preferred method for purifying this compound?

Recrystallization is a powerful purification technique for solid organic compounds.[1][2][3] The core principle relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4][5] Ideally, the compound of interest should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.[1][4][5]

For this compound, which is a solid at room temperature, recrystallization is highly effective. The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent.[6][7] As this saturated solution cools slowly, the solubility of the target compound decreases, forcing it to form a crystalline lattice.[1][6] The ordered structure of the crystal lattice naturally excludes impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor"). The pure crystals are then isolated by filtration.[1]

Q2: What are the key physical properties of this compound that I should be aware of?

Understanding the physical properties of your compound is critical for designing a successful purification protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₈Br₂O₂Indicates a relatively non-polar aromatic structure with polar methoxy groups.
Molecular Weight 295.96 g/mol [8][9]Affects solubility and dissolution rate.
Appearance White to off-white solidColor in the crude product indicates impurities that may need to be removed.
Melting Point 140-141 °C (413-414 K)[9]A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Generally insoluble in water[10][11]; soluble in hot ethanol.[8][9]Hot ethanol is a documented and effective solvent for recrystallization.[8][9] The compound is also expected to be soluble in other organic solvents like acetone, ethyl acetate, and toluene.[10]
Q3: How do I select the best solvent for my recrystallization?

The "like dissolves like" principle is a good starting point.[5] Since this compound has both non-polar (benzene ring, bromine atoms) and polar (methoxy groups) features, solvents of intermediate polarity are often a good choice.

The ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The compound should be very soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1] This differential is crucial for maximizing yield.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[1][5]

  • Chemical Inertness: The solvent must not react with the compound.[1][12]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during drying.[1]

For this compound, hot ethanol is a well-documented and effective choice. [8][9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for the recrystallization of this compound using ethanol.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Hot Gravity Filtration (Optional: if insoluble impurities are present) A->B Transfer Hot Solution C 3. Slow Cooling (To Room Temperature, then Ice Bath) B->C Clear Filtrate D 4. Vacuum Filtration to Collect Crystals C->D Crystal Slurry E 5. Wash Crystals with Ice-Cold Ethanol D->E Filter Cake F 6. Dry Crystals (Under Vacuum) E->F Washed Crystals

Caption: Standard workflow for single-solvent recrystallization.

Detailed Steps:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[6]

    • Add a magnetic stir bar or a boiling chip.

    • In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.

    • Add the hot solvent to the crude solid portion-wise, with heating and stirring, until the solid just dissolves.[7] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[4][13]

  • Hot Gravity Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, sand) in the hot solution, you must perform a hot gravity filtration.

    • Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove the insoluble impurities. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.[14]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6][7] Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[15]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[7]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor and soluble impurities.[13] Using cold solvent minimizes the loss of your purified product.

    • Continue to pull air through the funnel for several minutes to help dry the crystals.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator. The product is considered dry when it reaches a constant weight.[13]

Troubleshooting Guide (Q&A)
Q4: My compound has "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[17] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the solute's melting point.[15] High impurity levels can also depress the melting point, contributing to this issue.[15][18][19]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[15] Then, allow it to cool very slowly.

  • Lower the Solution Temperature: Try cooling the solution more slowly to allow crystallization to occur at a temperature below the compound's melting point. Insulating the flask can help.[3]

  • Change Solvents: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q5: My solution has cooled, but no crystals have formed. What should I do?

A: This is a common issue that usually indicates the solution is not sufficiently saturated or that nucleation has not begun.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[2][20][21] The microscopic scratches on the glass provide nucleation sites for crystal growth.[20]

    • Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[20][21] This provides a template for further crystal formation.

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[15][22] Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[21]

  • Cool to a Lower Temperature: If crystals still do not form, try using a colder bath, such as a salt-ice bath, to further decrease solubility.[20][21]

Q6: My final yield is very low. How can I improve it?

A: A low yield can result from several factors during the procedure.

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause. The compound remains dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of boiling solvent required for dissolution.[13]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Solution: Ensure your filtration apparatus is hot and use a slight excess of solvent before filtering, then boil it off before cooling.[14]

  • Washing with Too Much/Warm Solvent: Washing the collected crystals with excessive or warm solvent will redissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for washing.[13]

Q7: The purified crystals are still colored. How can I remove colored impurities?

A: If your final product retains a colored tint, it is likely due to highly soluble, colored impurities that were not excluded during crystallization.

Solution:

  • Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes.[2] The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.[14] Be cautious, as adding too much charcoal can also adsorb your desired compound, reducing the yield.

Q8: When should I consider using a mixed-solvent system?

A: A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics for your compound.[14] This typically occurs when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

The Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).[6][23]

  • While keeping the solution hot, add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[23] This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.[23]

  • Allow the solution to cool slowly as you would in a single-solvent recrystallization.

References

Preventing debromination side reactions in organometallic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Debromination Side Reactions in Organometallic Chemistry

Welcome to the OrganoSolve Technical Support Center. As Senior Application Scientists, we understand that unintended side reactions can be a significant source of frustration, leading to reduced yields and complex purification challenges. One of the most common issues encountered by researchers in organic synthesis is undesired debromination when working with aryl bromides.

This guide is designed to provide you with in-depth, practical solutions to diagnose, troubleshoot, and prevent debromination across a range of common organometallic reactions. We will delve into the mechanistic origins of this side reaction and provide actionable protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) about Debromination

Q1: What is debromination and why does it occur?

A1: Debromination is an undesired side reaction where a bromine atom on your starting material, typically an aryl or vinyl bromide, is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired product and can co-elute during purification. The primary causes depend on the specific reaction but often involve:

  • Formation of Metal-Hydride Species: In palladium-catalyzed cross-coupling reactions, palladium-hydride (Pd-H) species can form from solvents (like alcohols), water, or even certain bases.[2] This Pd-H intermediate can then react with your aryl bromide in a competing catalytic cycle to replace the bromine with hydrogen.[2][3]

  • Protonolysis of Organometallic Reagents: Highly reactive organometallic intermediates, such as Grignard or organolithium reagents, are powerful bases. If trace amounts of water or other protic sources are present, the organometallic reagent can be quenched (protonated), leading to the debrominated product after workup.

  • Radical Pathways: During the formation of Grignard reagents, radical intermediates are generated.[4] These radicals can abstract a hydrogen atom from the solvent, leading to the debrominated byproduct.

Q2: I'm seeing significant debromination during my Grignard reagent formation. What's going wrong?

A2: This is a classic problem, often stemming from a few key areas. The formation of a Grignard reagent (R-MgBr) from an aryl bromide (Ar-Br) can be deceptively tricky. The primary culprits for the debrominated byproduct (Ar-H) are:

  • Wurtz-Type Coupling: This is a major side reaction where the newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks the unreacted aryl bromide (Ar-Br).[5][6][7] This forms a biaryl (Ar-Ar) dimer, but the reaction conditions that favor it (high local concentration of halide, high temperature) also promote other side reactions that can lead to debromination.[7]

  • Moisture: The most critical factor in any Grignard reaction is the complete absence of water.[5] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[8] Any trace of water will protonate the highly basic Grignard reagent, leading directly to the Ar-H byproduct.

  • Reaction Temperature: The reaction to form a Grignard reagent is exothermic.[8] If the temperature is too high, the rate of side reactions, including Wurtz coupling and reactions with the solvent, increases significantly.[6][9]

Q3: My Suzuki-Miyaura cross-coupling is giving me more debrominated starting material than coupled product. How do I fix this?

A3: In Suzuki and other palladium-catalyzed cross-coupling reactions, debromination (or hydrodehalogenation) is a known issue, especially with electron-rich aryl bromides or when reaction conditions are not optimal.[10] The key is to control the formation and reactivity of palladium-hydride (Pd-H) species.[2]

Key factors to investigate are:

  • Choice of Base: Strong bases, particularly in the presence of protic solvents or impurities, can promote the formation of Pd-H.[1][2] Switching to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ can be very effective.[1][2]

  • Ligand Selection: The phosphine ligand is critical. Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos or SPhos) can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[10][11][12]

  • Hydride Sources: Ensure all your reagents and solvents are scrupulously dry. Alcohols and water are common sources of hydrides that can generate the problematic Pd-H species.[1]

Q4: I am performing a lithium-halogen exchange and observing debromination. What is the cause?

A4: Lithium-halogen exchange is a powerful way to generate organolithium reagents, but it's a very fast, equilibrium-driven process that must be carefully controlled.[13][14] Debromination typically arises from two sources:

  • Proton Quenching: The resulting aryllithium species is an extremely strong base.[15][16] If there are any acidic protons in the system (from trace water, or even the THF solvent at higher temperatures), the aryllithium will be quenched, leading to the debrominated arene. This is why these reactions are almost always run at very low temperatures (e.g., -78 °C).[13]

  • Side Reactions with Solvent: At temperatures above -60 °C, n-butyllithium can react with THF, leading to decomposition pathways that can provide a proton source for quenching.[17]

Part 2: Troubleshooting Guides & Best Practices

This section provides a systematic approach to troubleshooting debromination for specific reaction classes.

Guide 1: Grignard Reagent Formation (Ar-Br + Mg)

Problem: Low yield of Grignard reagent and significant formation of the debrominated byproduct (Ar-H) and/or homocoupled dimer (Ar-Ar).

Troubleshooting Workflow

G start High Debromination in Grignard Formation check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_system Action: Flame-dry all glassware. Use freshly distilled anhydrous solvent. check_anhydrous->dry_system No check_addition How is the Aryl Bromide added? check_anhydrous->check_addition Yes dry_system->check_addition slow_addition Action: Add Ar-Br dropwise via syringe pump to maintain low concentration. check_addition->slow_addition Bulk Addition check_temp Is the reaction temperature controlled? check_addition->check_temp Dropwise slow_addition->check_temp control_temp Action: Initiate at RT, then use a water bath to maintain a gentle reflux. Avoid excessive heating. check_temp->control_temp No / Overheating check_mg What is the state of the Magnesium turnings? check_temp->check_mg Yes control_temp->check_mg activate_mg Action: Crush Mg turnings to expose fresh surface. Use activators like I₂ or 1,2-dibromoethane sparingly. check_mg->activate_mg Dull / Oxidized success Debromination Minimized check_mg->success Fresh activate_mg->success

Caption: Troubleshooting workflow for minimizing debromination during Grignard formation.

Key Causal Explanations & Solutions
IssueRoot CauseRecommended Action & Explanation
Wurtz Coupling / Dimerization High local concentration of the aryl bromide allows the newly formed Grignard reagent to attack it.[6][7] This is exacerbated by high temperatures.[5][7]Slow, controlled addition: Use a syringe pump to add the aryl bromide solution dropwise to the magnesium suspension. This keeps the concentration of unreacted halide low, minimizing the chance of this bimolecular side reaction.[8]
Reaction Initiation Failure A layer of magnesium oxide on the surface of the Mg turnings prevents the reaction from starting, leading users to apply excessive heat, which then promotes side reactions once initiation occurs.[18]Magnesium Activation: Before adding the halide, gently crush some of the magnesium turnings with a glass rod under an inert atmosphere to expose fresh metal surfaces.[18] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as a chemical activator.[8][18]
Excessive Heat The reaction is exothermic. Uncontrolled temperature increases the rate of all side reactions, including Wurtz coupling and reactions with the solvent (e.g., THF).[9]Temperature Management: Do not apply external heat until you are sure the reaction has not initiated on its own. Once initiated, use a water bath to maintain a gentle reflux, rather than aggressive heating with a mantle.[9] For very reactive halides, an ice bath may be needed after initiation.
Solvent Choice While THF is a good solvent for stabilizing Grignard reagents, its higher boiling point can sometimes lead to more side reactions if refluxed too aggressively compared to diethyl ether.[19]Solvent Optimization: For sensitive substrates, consider using diethyl ether. Its lower boiling point provides better passive temperature control. If using THF, maintain the lowest possible temperature that sustains the reaction.
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Problem: Significant formation of the debrominated byproduct (Ar-H) instead of the desired cross-coupled product (Ar-Nu).

Troubleshooting Workflow

G start High Debromination in Cross-Coupling check_base What base is being used? start->check_base change_base Action: Switch to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. check_base->change_base Strong / Protic (e.g., NaOH, NaOtBu) check_ligand Is the Pd ligand optimized? check_base->check_ligand Weak / Anhydrous change_base->check_ligand change_ligand Action: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate reductive elimination. check_ligand->change_ligand No / Standard (e.g., PPh₃) check_solvent Are solvents/reagents anhydrous and degassed? check_ligand->check_solvent Yes / Optimized change_ligand->check_solvent dry_degas Action: Use anhydrous solvents. Thoroughly degas the reaction mixture (e.g., sparge with Argon for 15-30 min) to remove O₂ and moisture. check_solvent->dry_degas No check_temp Is the reaction temperature as low as possible? check_solvent->check_temp Yes dry_degas->check_temp lower_temp Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C). check_temp->lower_temp No / High Temp success Debromination Minimized check_temp->success Yes / Optimized lower_temp->success

Caption: Troubleshooting workflow for minimizing debromination in Pd-catalyzed cross-coupling.

Key Causal Explanations & Solutions
IssueRoot CauseRecommended Action & Explanation
Pd-H Formation The primary cause of debromination. Pd-H species can be generated from the base, solvent (especially alcohols or water), or other additives. This intermediate inserts into the Ar-Br bond, leading to Ar-H.[2][3]Optimize Base and Solvent: Switch from strong bases like NaOH or alkoxides to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1] Ensure you are using high-purity, anhydrous, aprotic solvents like dioxane or toluene.[1]
Slow Reductive Elimination If the final, product-forming step (reductive elimination) is slow, the Ar-Pd(II)-Nu intermediate has more time to undergo side reactions, including those that lead to debromination.Use Appropriate Ligands: Employ bulky, electron-donating phosphine ligands (e.g., Buchwald or Josiphos-type ligands). These ligands promote the desired C-C or C-N bond-forming reductive elimination, making it kinetically more favorable than the debromination pathway.[10][11][12]
Protodeborylation of Boronic Acid A competing side reaction where the boronic acid coupling partner is cleaved by a proton source before it can transmetalate to the palladium center. This depletes the nucleophile and can alter the reaction stoichiometry, favoring other side reactions.Use Stable Boron Reagents: For sensitive substrates, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation than boronic acids.[20]
High Reaction Temperature Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including pathways that generate Pd-H.[1]Temperature Screening: Determine the lowest effective temperature for your reaction. Often, modern catalyst systems allow for efficient coupling at temperatures of 80-100 °C, which can significantly reduce debromination compared to higher reflux temperatures.[1]

Part 3: Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation with Minimal Debromination

This protocol details the formation of phenylmagnesium bromide using best practices to minimize the formation of benzene and biphenyl byproducts.

Materials:

  • Three-neck round-bottom flask, condenser, and addition funnel (all flame-dried under vacuum and cooled under Argon)

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (1 small crystal, optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of Argon. Add the magnesium turnings to the flask.

  • Activation (Optional): If magnesium is dull, add one small crystal of iodine. The color will disappear upon reaction initiation.[18]

  • Initiation: In the addition funnel, prepare a solution of bromobenzene in ~20% of the total anhydrous solvent. Add a small portion (~10%) of this solution directly to the stirring magnesium turnings.

  • Confirmation: The reaction has initiated when you observe bubbling, a gray/cloudy appearance, and a gentle, self-sustaining reflux.[18] If it does not start, gentle warming with a heat gun may be applied, but remove heat immediately upon initiation.[8]

  • Controlled Addition: Once initiated, dilute the remaining bromobenzene solution with the rest of the anhydrous solvent. Add this solution dropwise to the reaction flask at a rate that maintains a steady but controlled reflux.[8] This prevents a buildup of unreacted bromobenzene, minimizing Wurtz coupling.[6][8]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is your Grignard reagent, ready for use.

Protocol 2: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

This protocol provides a robust starting point for coupling reactions prone to debromination.

Materials:

  • Schlenk flask or reaction vial with stir bar

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Setup: To the reaction vessel, add the aryl bromide, boronic acid, K₃PO₄, palladium catalyst, and phosphine ligand under an inert atmosphere (e.g., in a glovebox or under a stream of Argon).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Seal the vessel and sparge the mixture with Argon for 15-20 minutes to ensure all dissolved oxygen is removed. This prevents oxidation of the phosphine ligand and the active Pd(0) species.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (start by screening at 80 °C). Stir vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the aryl bromide and the appearance of the product. Compare the product spot to a standard of the debrominated byproduct if available.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.

References

Optimizing reaction conditions for the lithiation of substituted dibromobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organolithium chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of regioselective lithiation. This guide is structured as a dynamic resource, moving from core principles to specific troubleshooting scenarios and frequently asked questions, designed to address the real-world challenges faced by researchers in synthetic and medicinal chemistry.

Part 1: Core Principles of Regioselective Lithiation

Understanding the underlying principles of the lithium-halogen exchange is crucial for optimizing your reaction conditions. The outcome of the lithiation of a substituted dibromobenzene is a kinetically controlled process governed by a delicate interplay of several factors.

The Competing Pathways: Halogen-Metal Exchange vs. Directed ortho-Metalation (DoM)

Two primary mechanisms can operate when an organolithium reagent is introduced to a substituted dibromobenzene:

  • Lithium-Halogen Exchange: This is the desired pathway for converting an aryl bromide into an aryllithium. It is a fast reaction, particularly at low temperatures, that proceeds via an "ate-complex" intermediate.[1] The rate of exchange is heavily dependent on the halogen, following the trend: I > Br >> Cl [1][2]. For dibromobenzenes, this exchange is the most common and synthetically useful reaction.

  • Directed ortho-Metalation (DoM): If the substituent on the benzene ring is a "Directing Metalation Group" (DMG), the organolithium reagent can coordinate to it and deprotonate an adjacent C-H bond.[3][4] This is a C-H activation process, distinct from the C-Br exchange. For substrates with both a bromine atom and a powerful DMG, DoM can compete with or even supersede the halogen exchange, leading to undesired isomers.[5]

The key to success is to favor the kinetic lithium-halogen exchange. This is almost always achieved by running the reaction at a very low temperature (typically -78 °C or below).[6]

Key Factors Influencing Regioselectivity and Yield
  • Choice of Lithiating Reagent: The structure of the alkyllithium reagent significantly impacts its basicity and nucleophilicity.

  • Solvent: The coordinating ability of the solvent affects the reactivity of the organolithium reagent.[7]

  • Temperature: This is arguably the most critical parameter for controlling selectivity and minimizing side reactions.[8][9]

  • Substituent Effects: The electronic and coordinating properties of the substituent(s) on the aromatic ring dictate the site of lithiation.

Part 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question 1: I'm getting low or no yield of my desired product after lithiation and quenching with an electrophile. What went wrong?

Answer: This is a common issue with several potential causes. A systematic approach is needed to diagnose the problem.

  • Cause A: Inactive Organolithium Reagent.

    • Explanation: Organolithium reagents, especially n-BuLi and s--BuLi, degrade over time, leading to a lower actual concentration than stated on the bottle. Using a partially decomposed reagent will result in incomplete lithiation.

    • Solution: Titrate your organolithium reagent before use. A simple and effective method is the titration with N-benzylbenzamide. Always mark the bottle with the current molarity and the date of titration.[10]

  • Cause B: Presence of Moisture or Other Protic Sources.

    • Explanation: Organolithiums are extremely strong bases and will react instantly with any protic source, including water in your solvent or on your glassware, or even acidic protons on your substrate.[7]

    • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[10] Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers).[11]

  • Cause C: Incorrect Reaction Temperature.

    • Explanation: If the temperature is too high (e.g., > -60 °C), the organolithium reagent can react with ethereal solvents like THF or undergo undesired side reactions.[12][13]

    • Solution: Maintain a consistently low temperature. A dry ice/acetone bath is standard for achieving -78 °C. For more sensitive substrates, a liquid nitrogen/ethyl acetate or methanol bath can be used to reach even lower temperatures (around -100 °C).[6] Monitor the internal temperature if possible.[10]

  • Cause D: Sub-optimal Order of Addition.

    • Explanation: Adding the dibromobenzene to the organolithium solution can create localized areas of high BuLi concentration, which may lead to side reactions.

    • Solution: The standard and generally safer procedure is to slowly add the organolithium reagent to the cooled solution of the substituted dibromobenzene.[14] This maintains the substrate in excess relative to the BuLi throughout the addition.

Question 2: My mass spectrometry results show the addition of two electrophile units, indicating di-lithiation. How can I favor monolithiation?

Answer: The formation of a di-lithiated species is a classic sign that the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Explanation: The first lithium-halogen exchange forms a monolithiated aryllithium. This species is generally less reactive towards a second exchange than the starting dibromobenzene. However, with excess organolithium, elevated temperatures, or prolonged reaction times, a second exchange can occur.

  • Solutions:

    • Stoichiometry: Use precisely 1.0 equivalent of a freshly titrated organolithium reagent. A slight excess (e.g., 1.05 eq.) can sometimes be beneficial to overcome trace impurities, but anything more risks di-lithiation.

    • Temperature & Time: Perform the lithiation at -78 °C or lower. The lithium-halogen exchange is often extremely fast, even at these temperatures.[6] A reaction time of 15-60 minutes is typically sufficient before adding the electrophile. Do not let the reaction warm up or stir for excessively long periods.

    • Choice of Reagent: Consider using a less reactive alkyllithium like n-BuLi, which is less prone to over-reaction compared to s-BuLi or t-BuLi.

Question 3: Instead of lithium-halogen exchange, the organolithium reagent appears to be reacting with my substituent group.

Answer: This occurs when your substituent is electrophilic or contains acidic protons.

  • Explanation: Functional groups like esters, ketones, nitriles, or amides with N-H protons are incompatible with the strong nucleophilicity and basicity of organolithium reagents. The reagent will preferentially add to a carbonyl or deprotonate an acidic site rather than perform the C-Br exchange.[6]

  • Solutions:

    • Protecting Groups: Protect the reactive functional group before the lithiation step. For example, a carboxylic acid can be converted to a Weinreb amide, which is more resistant to nucleophilic attack.[15]

    • Extremely Low Temperatures: For moderately reactive groups like nitriles, running the reaction at -100 °C can sometimes favor the kinetically faster lithium-halogen exchange over the nucleophilic attack.[6]

    • Transmetalation: After lithiation, you can transmetalate the aryllithium to a less reactive organometallic species (e.g., an organozinc or organocopper) before adding the electrophile. This can improve functional group tolerance.[14]

Question 4: I'm observing the formation of an unexpected isomer. Could this be a "Halogen Dance" reaction?

Answer: Yes, isomer scrambling via a "Halogen Dance" rearrangement is a known side reaction in lithiation chemistry, especially with halogenated aromatics.[16]

  • Explanation: A halogen dance involves the migration of a halogen and a lithium atom around the aromatic ring, leading to the thermodynamically most stable aryllithium species, which may not be the one derived from the initial C-Br exchange. This process is catalyzed by the presence of both the lithiated species and the unreacted starting material.[16]

  • Solutions:

    • Suppress with Low Temperature: The halogen dance is highly temperature-dependent. Maintaining the reaction at -78 °C or, preferably, lower temperatures (-100 °C) is the most effective way to suppress this side reaction by minimizing the rate of the competing deprotonation/rearrangement pathway.[16]

    • Minimize Reaction Time: Add the electrophile as soon as the initial lithium-halogen exchange is complete to trap the desired kinetic product before it has time to rearrange.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve common lithiation problems.

TroubleshootingWorkflow Start Start: Low/No Yield CheckReagent 1. Titrate BuLi Reagent Start->CheckReagent Problem_DiLith Problem: Di-lithiation Start->Problem_DiLith Problem_SideReaction Problem: Reaction at Substituent Start->Problem_SideReaction Problem_Isomer Problem: Isomer Scrambling (Halogen Dance) Start->Problem_Isomer CheckSetup 2. Verify Anhydrous Conditions (Glassware & Solvents) CheckReagent->CheckSetup Molarity OK CheckTemp 3. Confirm Temperature (≤ -78 °C) CheckSetup->CheckTemp Setup is Dry Solution_OK Reaction Optimized CheckTemp->Solution_OK Temp is Correct Yield Improves Sol_Stoich Adjust Stoichiometry (1.0 eq) Shorten Reaction Time Problem_DiLith->Sol_Stoich Sol_Protect Protect Functional Group Use Lower Temp (-100 °C) Problem_SideReaction->Sol_Protect Sol_TempTime Use Lower Temp (-100 °C) Quench Immediately Problem_Isomer->Sol_TempTime Sol_Stoich->Solution_OK Sol_Protect->Solution_OK Sol_TempTime->Solution_OK

Caption: A workflow for troubleshooting common issues in lithiation reactions.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose between n-BuLi, s-BuLi, and t-BuLi for my dibromobenzene substrate?

The choice depends on the specific requirements of your reaction. The reactivity and basicity increase in the order n-BuLi < s-BuLi < t-BuLi.[7][17]

ReagentBasicityNucleophilicitySteric HindranceCommon Application
n-BuLi StrongHighLowGeneral purpose, good for simple halogen-metal exchange. Less likely to cause unwanted deprotonation.[17]
s-BuLi StrongerModerateModerateUseful for more difficult lithiations or when a faster reaction is needed. Can also be used for DoM.[17]
t-BuLi StrongestLowHighExcellent for rapid halogen-metal exchange at very low temperatures. Its high steric bulk reduces its nucleophilicity, preventing attack on some functional groups.[18] Often used in a 2-equivalent protocol for aryl bromides, where the second equivalent consumes the t-BuBr byproduct.[7][19]

For most standard monolithiations of dibromobenzenes, n-BuLi is the reagent of choice due to its balanced reactivity and lower cost. Use t-BuLi if you need to perform the exchange at very low temperatures (-100 °C or below) to avoid side reactions.

FAQ 2: What is the optimal temperature for my reaction and why is it so critical?

The optimal temperature is almost always -78 °C or colder . Temperature is the most critical experimental variable because it controls the kinetics of multiple competing reactions.[9][20]

  • At Low Temperatures (≤ -78 °C): The lithium-halogen exchange is typically the fastest reaction, leading to the desired kinetic product. Side reactions like solvent metalation, halogen dance, or benzyne formation are significantly suppressed.[13][16]

  • At Higher Temperatures (> -60 °C): The rates of side reactions increase dramatically. n-BuLi can deprotonate THF, leading to reagent loss and complex byproducts.[12] The aryllithium intermediate can eliminate LiBr to form a highly reactive benzyne intermediate, or undergo rearrangement.

FAQ 3: THF vs. Diethyl Ether: Which solvent should I use?

Both are common, but THF is generally preferred for lithiation reactions.

  • Tetrahydrofuran (THF): As a more polar and Lewis basic solvent, THF is better at solvating the lithium cation.[21] This breaks up the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents), leading to more reactive monomeric species and accelerating the rate of lithiation.[7][19] However, this increased reactivity also makes it more prone to being deprotonated by the organolithium reagent at temperatures above -40 °C.[12]

  • Diethyl Ether (Et₂O): It is less polar and a weaker coordinating solvent than THF.[21] Reactions in diethyl ether are generally slower. However, its lower reactivity can be an advantage for very sensitive substrates or when working at temperatures closer to 0 °C. It is also less reactive towards organolithium reagents, with a significantly longer half-life at 20 °C compared to THF.[12]

  • Mixed Solvents: Sometimes, a mixture of an ether with a non-coordinating hydrocarbon solvent (like hexanes or toluene) is used to temper the reactivity.[11]

Recommendation: Start with THF at -78 °C for most applications.

FAQ 4: How can I confirm successful lithiation before adding my electrophile?

While in-situ monitoring is difficult, a common practice is to perform a "test quench" on a small aliquot.

  • After the allotted time for lithiation, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture via syringe.

  • Quench this aliquot in a separate vial containing a deuterated quenching agent, such as deuterium oxide (D₂O) or deuterated methanol (MeOD).

  • Analyze the quenched aliquot by ¹H NMR or LC-MS. The disappearance of the proton at the lithiated position in the NMR spectrum or the corresponding mass shift (M+1) in the MS indicates successful lithiation.

This method provides confidence before committing the bulk of the reaction to the electrophile addition.

FAQ 5: What are the best practices for quenching the reaction and workup?

Quenching a reaction containing excess organolithium must be done with extreme care.

  • Reaction Quench: The addition of the electrophile itself serves as the primary quench. This should be done slowly at low temperature, as the reaction is often exothermic.

  • Workup Quench: After the reaction with the electrophile is complete, a careful workup is required to neutralize any remaining aryllithium or excess alkyllithium.

    • Standard Procedure: While keeping the flask in the cold bath, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly to a large amount of unreacted organolithium, as the generation of butane gas can be violent.[22]

    • Safety: Always perform the quench behind a blast shield. Be prepared for gas evolution. For larger scale reactions, consider quenching with a less reactive protic source like isopropanol first, before adding the aqueous solution.[22][23]

Part 4: Experimental Protocol

General Protocol for Regioselective Monolithiation of a Substituted Dibromobenzene

Disclaimer: This is a general guideline. Reaction times, temperatures, and reagents must be adapted for the specific substrate. Always perform a thorough risk assessment before handling pyrophoric reagents.[10]

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple adapter, a rubber septum, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve the substituted dibromobenzene (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Using a gas-tight syringe, slowly add a freshly titrated solution of n-butyllithium (1.05 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

    • Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium often results in a color change (e.g., to yellow or orange).

  • Electrophilic Quench:

    • Add a solution of the electrophile (1.1-1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Diagram of Substituent Directing Effects

The regioselectivity of lithiation is often dictated by the substituent (X). This diagram illustrates the hierarchy of directing effects, which determines which bromine is preferentially exchanged.

DirectingEffects Title Hierarchy of Lithiation Directing Effects Level1 Strongest Effect: Acidic Proton Abstraction Rule1 An acidic proton (e.g., -OH, -NH₂) will be deprotonated before any C-Br exchange. Level1->Rule1 Level2 Directed ortho-Metalation (DoM) (e.g., -CONR₂, -SO₂NR₂, -OCONR₂) Rule2 A strong DMG can favor lithiation at an ortho C-H over C-Br exchange, especially at higher temps. Level2->Rule2 Level3 Kinetic Halogen-Metal Exchange (Br vs. Br) Rule3 In the absence of strong directing groups, the most electron-deficient C-Br bond (or the one ortho to an activating/coordinating group like -OMe) will exchange faster. Level3->Rule3 Level4 Steric Hindrance Rule4 A bulky substituent can block lithiation at the adjacent bromine atom, favoring exchange at the more accessible site. Level4->Rule4

Caption: Hierarchy of competing effects in the lithiation of substituted aromatics.

References

Technical Support Center: Overcoming the Low Reactivity of 1,5-Dibromo-2,4-dimethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for successfully employing 1,5-dibromo-2,4-dimethoxybenzene in pivotal cross-coupling reactions. As an important intermediate for synthesizing high-value compounds like the anti-HIV drug Elvitegravir, mastering its reactivity is crucial.[1] This document moves beyond standard procedures to explain the causal factors behind this substrate's challenging nature and offers robust solutions to achieve high-yield outcomes.

The Core Challenge: Understanding the Inert Nature of this compound

Before troubleshooting, it's essential to understand the root cause of the substrate's low reactivity. The challenge is primarily electronic, not steric. The two methoxy groups are powerful electron-donating groups (EDGs) that enrich the aromatic ring with electron density through resonance (+M effect).

This electronic enrichment has a critical consequence for the catalytic cycle of most cross-coupling reactions: it disfavors the rate-determining oxidative addition step.[2] The electron-rich Pd(0) catalyst is reluctant to insert into the already electron-dense carbon-bromine (C-Br) bond. This high activation energy barrier leads to sluggish or failed reactions under standard conditions.[3]

Caption: Electronic deactivation by methoxy groups.

General Troubleshooting Workflow for Deactivated Aryl Bromides

When a reaction with this compound fails, a systematic approach to optimization is required. The primary variables to consider are the catalyst system (palladium source and ligand), the base, and the reaction temperature.

Troubleshooting Workflow start_node Low / No Yield decision_node decision_node start_node->decision_node Initial Check end_node High Yield Achieved decision_node->end_node Yes (Reagent Quality Issue) process_node1 Switch to Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, RuPhos) + Modern Precatalyst (G3/G4) decision_node->process_node1 Is Catalyst System Potent Enough? process_node process_node decision_node2 Is Base Optimal? process_node1->decision_node2 process_node2 Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Ensure Anhydrous Conditions decision_node2->process_node2 No decision_node3 Is Temperature Sufficient? decision_node2->decision_node3 Yes process_node2->decision_node3 decision_node3->end_node Yes process_node3 Increase Temperature Incrementally (e.g., 80°C -> 110°C) Consider Microwave Heating decision_node3->process_node3 No process_node3->end_node

Caption: General troubleshooting workflow for low-yield reactions.

Specific Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This is one of the most common C-C bond-forming reactions, but it is highly susceptible to the electronic effects of our substrate.

Q: My Suzuki coupling with this compound gives no product, only starting material and some boronic acid decomposition. What is the most likely cause?

A: The primary culprit is an insufficiently active catalyst system that cannot overcome the high activation barrier for oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate. Additionally, boronic acids can degrade via protodeboronation, especially at high temperatures with suboptimal bases.[4][5]

Q: How do I select a catalyst and ligand system that will work?

A: You must employ a modern catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[6] Using a well-defined "precatalyst" is highly recommended as it ensures efficient and reproducible generation of the active catalyst.

Recommended Suzuki Catalyst Systems

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
XPhos Pd G3XPhos1 - 2Highly active for electron-rich bromides.[7][8]
SPhos Pd G2/G4SPhos1 - 2Excellent general catalyst for challenging substrates.[9]
Pd(OAc)₂RuPhos2 (Pd), 4 (Ligand)In-situ generation, cost-effective for screening.

Q: What are the best practices for base and solvent selection?

A: A strong, non-nucleophilic inorganic base is critical for the transmetalation step without degrading the substrate.[10] Potassium phosphate (K₃PO₄) is often an excellent choice.[5] A biphasic solvent system, such as toluene/water or dioxane/water, is typically used to dissolve both the organic substrate and the inorganic base.[9] Rigorous degassing of your solvent is mandatory to prevent oxygen from deactivating the catalyst.[4]

Detailed Protocol: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G4, 0.02 mmol, 2 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[11][12]

  • Solvent Addition: Under a positive pressure of argon, add degassed solvent (e.g., 4:1 Toluene/Water, 5 mL). The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[5][13]

Buchwald-Hartwig Amination

Forming a C-N bond with this substrate requires a highly active catalyst and a strong, non-nucleophilic base to deprotonate the amine coupling partner.

Q: I am attempting a Buchwald-Hartwig amination and observing very low conversion. What should I change?

A: Similar to the Suzuki reaction, the catalyst system is paramount. The ligands developed by the Buchwald group are specifically designed for C-N bond formation and are essential here.[14][15] Secondly, the choice of base is critical; a strong base like sodium tert-butoxide (NaOtBu) is often required to generate the palladium-amido complex necessary for reductive elimination.[16][17]

Q: My reaction seems to die, and I see palladium black precipitating. What's happening?

A: This indicates catalyst decomposition. The active Pd(0) species is highly sensitive to oxygen.[11] You must use rigorous inert atmosphere techniques (Schlenk line or glovebox). Additionally, ensure your amine and solvent are anhydrous, as water can interfere with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination
  • Setup: In an argon-filled glovebox, add NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried vial. Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify as needed.

Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety, but the classic copper co-catalyst can cause a major side reaction: the homocoupling of the terminal alkyne (Glaser coupling).

Q: My Sonogashira reaction is messy, with significant formation of a symmetrical di-alkyne byproduct. How do I prevent this?

A: This is a classic problem caused by the copper(I) co-catalyst. The solution is to use a copper-free Sonogashira protocol .[18][19] These protocols rely on a highly active palladium catalyst and a suitable base to facilitate the C-C bond formation without the need for copper, thus eliminating the Glaser homocoupling pathway.[20]

Q: What are the key components of a successful copper-free Sonogashira reaction for this substrate?

A: A highly active palladium catalyst, often with a bulky, electron-rich phosphine ligand, is essential.[20] An appropriate amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used in stoichiometric or greater amounts, often serving as both the base and part of the solvent system.[19][21]

Detailed Protocol: Copper-Free Sonogashira Coupling
  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Degassing: Seal the flask and purge thoroughly with argon.

  • Solvent/Reagent Addition: Under argon, add anhydrous, degassed triethylamine (Et₃N, 5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool the reaction mixture and remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQ)

  • Q1: Is it possible to achieve selective mono-substitution on this compound?

    • A1: Yes, selective mono-arylation or mono-amination is challenging but achievable. The key strategies involve controlling stoichiometry (using the dibromide in excess), lowering the reaction temperature, and slowly adding the limiting reagent (e.g., boronic acid or amine) via syringe pump to maintain its low concentration.[9]

  • Q2: I see that water is used in the Suzuki protocol but must be avoided in the Buchwald-Hartwig. Why?

    • A2: In Suzuki-Miyaura reactions, a small amount of water is often beneficial as it helps dissolve the inorganic base (like K₃PO₄) and facilitates the crucial transmetalation step.[6] In contrast, the Buchwald-Hartwig amination relies on extremely strong, water-sensitive bases (like NaOtBu) and intermediates that can be hydrolyzed, making anhydrous conditions essential.[11]

  • Q3: Why are precatalysts generally preferred over generating the catalyst in-situ from sources like Pd(OAc)₂?

    • A3: Precatalysts are well-defined, air-stable Pd(II) complexes that, under reaction conditions, cleanly and quantitatively generate the active, monoligated Pd(0) species. This leads to more reliable, reproducible results and often requires lower catalyst loadings. In-situ generation can be less efficient and lead to the formation of inactive palladium species.[9][11]

  • Q4: My phosphine ligands (e.g., SPhos, XPhos) are expensive. How should they be handled and stored?

    • A4: Many bulky, electron-rich phosphine ligands are sensitive to air and can be oxidized over time, which renders them ineffective.[4] They should be stored under an inert atmosphere (argon or nitrogen), preferably in a freezer or desiccator, and handled quickly in the air or, ideally, in a glovebox.

References

Technical Support Center: Purification of Dibromobenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Removing Mono-bromo Impurities

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of purifying dibromobenzene products from residual mono-brominated starting material or byproducts. In organic synthesis, particularly during electrophilic aromatic substitution reactions like the bromination of benzene, it is common to have a product mixture containing the desired di-substituted product alongside mono-substituted impurities.[1][2] This guide provides in-depth, field-proven methodologies to effectively remove monobromobenzene, ensuring the high purity of your dibromobenzene isomers required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a dibromobenzene, but I suspect it's contaminated with monobromobenzene. How do I choose the best purification strategy?

A: The optimal purification strategy depends primarily on the physical state of your specific dibromobenzene isomer at room temperature. The first step is to identify your target isomer and consult its physical properties. This will dictate whether recrystallization or distillation is the most logical and efficient primary approach.

The decision-making process can be visualized as follows:

G start Impure Dibromobenzene (contains Monobromobenzene) check_state What is the physical state of the dibromobenzene isomer? start->check_state solid Solid (e.g., 1,4-Dibromobenzene) check_state->solid Solid liquid Liquid (e.g., 1,2- or 1,3-Dibromobenzene) check_state->liquid Liquid recrystallization Primary Method: Recrystallization solid->recrystallization distillation Primary Method: Fractional Distillation liquid->distillation chromatography_solid Secondary Method: Column Chromatography (for very high purity or small scale) recrystallization->chromatography_solid If further purification needed chromatography_liquid Secondary Method: Column Chromatography (if distillation is ineffective or for small scale) distillation->chromatography_liquid If further purification needed

Caption: Decision workflow for selecting a purification method.

  • If your product is a solid (primarily 1,4-dibromobenzene), recrystallization is the most effective and straightforward method.

  • If your product is a liquid (1,2-dibromobenzene or 1,3-dibromobenzene), fractional distillation is the preferred technique due to the significant difference in boiling points.

  • Column chromatography serves as a universal, high-resolution secondary method for all isomers if the primary method fails to achieve the desired purity or for very small-scale purifications.[3][4]

Q2: My product is 1,4-dibromobenzene (solid). How can I purify it using recrystallization?

A: Recrystallization is an ideal technique for purifying 1,4-dibromobenzene. The underlying principle is the difference in solubility between your desired product and the monobromobenzene impurity in a given solvent at different temperatures.[5] An ideal solvent will dissolve a large amount of the impure compound at its boiling point but only a very small amount at low temperatures. Since monobromobenzene is generally more soluble in common organic solvents than the more symmetrical and higher-melting 1,4-dibromobenzene, it will preferentially stay in the cold solvent (the "mother liquor") while the pure 1,4-dibromobenzene crystallizes out.

Data Table: Solvent Selection for Recrystallization of 1,4-Dibromobenzene

Solvent Solubility of 1,4-Dibromobenzene Comments
Ethanol Soluble in hot ethanol, sparingly soluble in cold. Excellent choice, widely documented for this purification.[6][7]
Methanol Soluble in hot methanol. A viable alternative to ethanol.[8]
Acetone Soluble. Can be used, but the solubility difference between hot and cold may be less pronounced than with alcohols.[9]
Toluene Very soluble when hot. Good for dissolving, but may require a co-solvent ("solvent pair") to induce crystallization.[10]

| Water | Practically insoluble.[10][11] | Unsuitable as a primary solvent. |

Experimental Protocol: Recrystallization of 1,4-Dibromobenzene from Ethanol

  • Dissolution: Place your crude 1,4-dibromobenzene (e.g., 2.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 25 mL) and a boiling stick.[6][7] Heat the mixture on a hot plate until it boils and all the solid dissolves. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear, saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If your solution is colored (pure 1,4-dibromobenzene is colorless), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Re-boil the solution for a few minutes.

  • Hot Filtration (Optional): If you added charcoal or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the boiling stick and allow the hot, clear filtrate to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 10-15 minutes to maximize the yield of crystallized product.[7]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing the impurities.

  • Drying: Dry the purified crystals on a watch glass or between filter papers. Determine the melting point to confirm purity (pure 1,4-dibromobenzene melts at ~87 °C).[10][12]

Q3: My product is 1,2- or 1,3-dibromobenzene (liquid). How do I use fractional distillation for purification?

A: Fractional distillation is the method of choice for separating the liquid dibromobenzene isomers from the more volatile monobromobenzene impurity. This technique relies on the significant difference in their boiling points, governed by Raoult's Law. The vapor phase will be enriched in the component with the lower boiling point (monobromobenzene), which will ascend the fractionating column first, allowing the component with the higher boiling point (dibromobenzene) to be collected later as a purified liquid.

Data Table: Physical Properties of Brominated Benzenes

Compound Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Monobromobenzene 157.01 -30.6 156
1,2-Dibromobenzene 235.91 7.1 225
1,3-Dibromobenzene 235.91 -7.0 218-220
1,4-Dibromobenzene 235.91 87.3 220.4

(Data sourced from references[10][12][13][14][15])

The ~64 °C difference in boiling points between monobromobenzene and the dibromobenzene isomers is substantial, making separation by fractional distillation highly efficient.[16]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude liquid dibromobenzene mixture. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid boils, vapor will rise into the fractionating column. A temperature gradient will establish in the column. Monitor the temperature at the distillation head. It should initially hold steady at or near the boiling point of the most volatile component (monobromobenzene, ~156 °C).

  • Collecting the First Fraction (Impurity): Collect the distillate that comes over while the temperature is stable at the lower boiling point. This fraction will be enriched with monobromobenzene.

  • Transition: After the monobromobenzene has distilled, the temperature at the distillation head will drop temporarily before rising sharply toward the boiling point of the dibromobenzene isomer (~218-225 °C).

  • Collecting the Second Fraction (Product): Change the receiving flask. Collect the second fraction, which is your purified dibromobenzene, while the temperature remains stable at its boiling point.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembling.

G cluster_0 Fractional Distillation Workflow A 1. Assemble Apparatus & Charge Flask B 2. Gentle Heating (Heating Mantle) A->B C 3. Vapor Rises & Equilibrates in Column B->C D 4. Temperature Stabilizes at B.P. of Monobromobenzene (~156°C) C->D E 5. Collect First Fraction (Impurity) D->E F 6. Temperature Rises Sharply E->F G 7. Temperature Stabilizes at B.P. of Dibromobenzene (~220°C) F->G H 8. Collect Second Fraction (Pure Product) G->H

Caption: Workflow for fractional distillation separation.

Q4: When is column chromatography necessary and how is it performed?

A: Column chromatography is a powerful purification technique that should be considered in the following scenarios:

  • High Purity Required: When fractional distillation or recrystallization does not provide the required level of purity.

  • Small-Scale Purification: For separating small quantities of material where distillation losses would be significant.

  • Complex Mixtures: If other impurities are present that have similar boiling points or solubility profiles to the desired product.

The principle of this technique is the differential partitioning of components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[17] Components with a stronger interaction with the stationary phase will move down the column more slowly than components with weaker interactions.

For separating monobromobenzene from dibromobenzene, normal-phase chromatography is effective.

Data Table: Recommended Column Chromatography Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard, provides good separation for compounds with differing polarity.
Mobile Phase (Eluent) Hexanes or Heptane A non-polar solvent will elute the less polar monobromobenzene first, while the slightly more polar dibromobenzene will be retained longer on the silica.
Elution Mode Isocratic Since the polarity difference is small, a single solvent system should be sufficient.

| Monitoring | Thin-Layer Chromatography (TLC) | Analyze collected fractions by TLC to determine their composition before combining them.[3] |

Experimental Protocol: Column Chromatography

  • Column Packing: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[18] Prepare a slurry of silica gel in the mobile phase (hexanes) and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude dibromobenzene mixture in a minimum amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to let it flow through, collecting the solvent (eluent) in fractions (e.g., in test tubes). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Fraction Collection & Analysis: Collect small, sequential fractions. Spot each fraction on a TLC plate and develop it in the mobile phase to identify which fractions contain your product. The monobromobenzene will elute first, followed by the dibromobenzene.

  • Combine and Evaporate: Combine the pure fractions containing the desired dibromobenzene and remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Strategies to Avoid Catalyst Deactivation in Reactions with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in palladium-catalyzed cross-coupling reactions involving aryl bromides. As a Senior Application Scientist, I understand that catalyst deactivation can be a significant hurdle, leading to low yields, inconsistent results, and project delays. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during cross-coupling reactions with aryl bromides.

Q1: My Suzuki-Miyaura reaction with an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I fix it?

A1: Sluggish reactions and low yields in Suzuki-Miyaura couplings with aryl bromides often point to issues with catalyst activity or deactivation. Here are the primary suspects and solutions:

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For many aryl bromides, standard ligands like triphenylphosphine may not be sufficient.

    • Expert Insight: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1][2] These ligands promote the crucial oxidative addition step and prevent the formation of inactive palladium species.

  • Base Incompatibility: The choice of base is crucial and substrate-dependent. An inappropriate base can lead to poor reaction rates or side reactions.

    • Troubleshooting: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for less reactive aryl bromides.[1] However, be mindful of base-sensitive functional groups on your substrates.

  • Solvent Issues and Solubility: Poor solubility of the aryl bromide, boronic acid, or the palladium complex can severely limit the reaction rate.[3]

    • Protocol: A mixture of an organic solvent (like toluene or dioxane) and water is common for Suzuki reactions. Ensure vigorous stirring to facilitate phase transfer. If solubility remains an issue, consider a different solvent system.

  • Catalyst Deactivation (Palladium Black): The formation of palladium black (elemental palladium) is a clear sign of catalyst deactivation. This can be caused by an imbalance in the catalytic cycle, often due to slow transmetalation or reductive elimination steps.

    • Strategy: Changing the limiting reagent from the aryl halide to the boron compound has been shown to prevent palladium black formation in some cases.[4]

Q2: I'm observing a significant amount of hydrodehalogenation (Ar-H) byproduct in my cross-coupling reaction. What's causing this and how can I prevent it?

A2: The formation of a hydrodehalogenated byproduct (where the bromine is replaced by hydrogen) is a common side reaction, particularly with electron-deficient aryl halides and N-heterocyclic halides.[1]

  • Mechanism of Dehalogenation: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from several sources, including the solvent (e.g., alcohols), trace amounts of water, or the base. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the Ar-H byproduct.[1]

  • Mitigation Strategies:

    • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene to minimize the formation of Pd-H species.[1]

    • Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice to suppress dehalogenation.[1]

    • Ligand Screening: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.

Q3: My Buchwald-Hartwig amination of an aryl bromide is not working. What are the key parameters to check?

A3: The Buchwald-Hartwig amination is a powerful tool, but its success hinges on several critical factors.

  • Catalyst System:

    • Palladium Source: If you are using a Pd(II) precursor like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species.[5] Using a pre-formed Pd(0) source or a precatalyst can often provide more consistent results.[5]

    • Ligand Selection: The choice of ligand is paramount. For aryl bromides, bulky, electron-rich phosphine ligands are generally the most effective.[5][6]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. It is essential to work under an inert atmosphere (argon or nitrogen).[5]

    • Anhydrous Conditions: Water can also poison the catalyst. Ensure all solvents and reagents are anhydrous.[5]

    • Base: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required.[5] Ensure the base is compatible with the functional groups on your starting materials.[5]

  • Substrate-Specific Issues:

    • Challenging Amines: Some amines, particularly primary amines, can form catalytically incompetent bis(amine) palladium complexes.[7] Using bulkier phosphine ligands can help prevent the formation of these inactive species.[7]

Q4: I am working with a heteroaryl bromide and the reaction is failing. Are there special considerations for these substrates?

A4: Yes, heteroaryl bromides can present unique challenges.

  • Catalyst Inhibition: The nitrogen atom in many N-heterocycles can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[1]

  • Strategies for Success:

    • Specialized Ligands: Buchwald's biaryl phosphine ligands are often highly effective for these substrates as their steric bulk can disfavor coordination of the heteroaryl nitrogen to the palladium center.[1]

    • Protecting Groups: For N-H containing heterocycles like indoles or pyrroles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent both coordination and unwanted side reactions due to the acidity of the N-H proton.[1]

Troubleshooting Guide

This guide is structured by common experimental observations to help you quickly diagnose and solve problems in your cross-coupling reactions with aryl bromides.

Observation Potential Cause(s) Recommended Actions
No Reaction or Very Low Conversion 1. Inactive Catalyst- Ensure you are using a suitable precatalyst or that your Pd(II) source is being effectively reduced to Pd(0).[5]- Switch to a more active ligand system (e.g., bulky biaryl phosphines, NHCs).[2][8]
2. Catalyst Poisoning- For reactions with N-heterocycles, consider using a ligand that blocks coordination of the heteroatom.[1]- If using aryl iodides, be aware of iodide inhibition; in some cases, additives like silver salts can help.[9]- In cyanation reactions, cyanide can poison the catalyst; specific protocols are needed to avoid this.[10][11]
3. Insufficient Temperature- Many cross-coupling reactions require heating (typically 80-110 °C).[5][12] Carefully increase the temperature.
Formation of Palladium Black 1. Catalyst Agglomeration- This indicates that the ligand is not effectively stabilizing the palladium nanoparticles. Switch to a bulkier, more electron-donating ligand.[13]- Ensure proper stoichiometry; an excess of one reagent can sometimes lead to catalyst precipitation.[4]
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) 1. Undesired Reaction Pathways are Competitive- Optimize the base and solvent to disfavor side reactions (e.g., use aprotic solvents and weaker inorganic bases to reduce hydrodehalogenation).[1]- A more active catalyst system can accelerate the desired reaction, outcompeting side reactions.
2. β-Hydride Elimination- This is a common issue when the coupling partner has β-hydrogens.[14][15] Strategies to suppress this include using substrates that form a quaternary carbon center upon insertion or using ligands that favor reductive elimination over β-hydride elimination.[14]
Reaction is Inconsistent or Not Reproducible 1. Sensitivity to Air and Moisture- Rigorously exclude air and moisture from your reaction. Use freshly distilled, anhydrous, and deoxygenated solvents.[5]
2. Reagent Quality- Ensure the purity of your aryl bromide, coupling partner, and other reagents. Impurities can inhibit the catalyst.

Visualizing Catalyst Deactivation Pathways

Understanding the mechanisms of catalyst deactivation is key to preventing them. The following diagrams illustrate common deactivation pathways in palladium-catalyzed cross-coupling reactions.

Catalyst Deactivation via Reductive Elimination of Aryl Halide

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L)2 Ar-Pd(II)-Br(L)2 Pd(0)L2->Ar-Pd(II)-Br(L)2 Oxidative Addition (Desired) Ar-Pd(II)-Br(L)2->Pd(0)L2 Reductive Elimination of Ar-Br (Deactivation) Desired Product Desired Product Ar-Pd(II)-Br(L)2->Desired Product Transmetalation & Reductive Elimination Coupling Partner Coupling Partner Coupling Partner->Ar-Pd(II)-Br(L)2 Deactivated Pd(0) Deactivated Pd(0)

Caption: Reversible reductive elimination of Ar-Br can be a deactivation pathway.[6][16][17][18][19]

Catalyst Deactivation via β-Hydride Elimination

G Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)2 Desired Product (Ar-R) Desired Product (Ar-R) Ar-Pd(II)-R(L)2->Desired Product (Ar-R) Reductive Elimination (Desired) Ar-Pd(II)-H(L)2 Ar-Pd(II)-H(L)2 Ar-Pd(II)-R(L)2->Ar-Pd(II)-H(L)2 β-Hydride Elimination (Deactivation Pathway) Side Product (Alkene) Side Product (Alkene) Ar-Pd(II)-H(L)2->Side Product (Alkene)

Caption: β-Hydride elimination competes with reductive elimination, leading to byproducts.[14][15][20][21]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a good starting point for a variety of aryl bromides and boronic acids, incorporating best practices to avoid catalyst deactivation.

  • Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (argon), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent system, for example, a mixture of toluene (3 mL) and water (0.6 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Screening for Optimal Ligands to Overcome Catalyst Deactivation

If you are facing persistent issues with catalyst deactivation, a systematic ligand screen is a powerful troubleshooting tool.

  • Setup: In a glovebox, set up an array of small reaction vials. To each vial, add the aryl bromide (0.1 mmol), the coupling partner (0.12 mmol), and the base (0.2 mmol).

  • Catalyst and Ligand Addition: To each vial, add a different palladium/ligand combination. Use a consistent palladium source (e.g., Pd₂(dba)₃, 1 mol%) and add a different ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, an NHC ligand, 2-4 mol%) to each vial.

  • Solvent and Reaction: Add the degassed solvent to each vial, seal, and place the array on a heating block at the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, and analyze the conversion in each vial by LC-MS or GC-MS. This will allow you to identify the most effective ligand for your specific transformation.

References

Technical Support Center: Safe Workup Procedures for Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bromination Reaction Workups. This guide is designed for researchers, scientists, and drug development professionals who routinely perform bromination reactions. My goal is to provide you with not just procedural steps, but the underlying chemical logic and field-tested insights to help you navigate the workup process safely and efficiently. The protocols and troubleshooting advice described herein are built on established chemical principles and safety standards to ensure both the integrity of your experiment and the protection of your laboratory personnel.

Frequently Asked Questions (FAQs)

Section 1: Quenching Excess Brominating Agents

Q1: What are the most common and effective methods for quenching excess bromine (Br₂)?

A1: The primary strategy for quenching excess elemental bromine (Br₂) is to reduce it to the colorless and water-soluble bromide ion (Br⁻). This is a critical step for safety and to prevent unwanted side reactions. The most common quenching agents are aqueous solutions of mild reducing agents.[1][2]

  • Sodium Thiosulfate (Na₂S₂O₃): This is a widely used, effective, and inexpensive agent. It reacts with bromine in a 2:1 stoichiometric ratio to form sodium bromide and sodium tetrathionate.[1]

  • Sodium Bisulfite (NaHSO₃) or Metabisulfite (Na₂S₂O₅): These are excellent alternatives, reacting in a 1:1 and 1:2 ratio (reagent:Br₂), respectively. They are particularly useful if the reaction mixture is acidic, as they are less prone to forming elemental sulfur precipitates.[1][2]

  • Sodium Sulfite (Na₂SO₃): This reagent also reacts in a 1:1 ratio and is effective at avoiding sulfur precipitation.[1][3]

The choice of quencher can depend on factors like the pH of your reaction mixture and the stability of your product.[1][2] For instance, if your product is sensitive to base, avoid using strong bases like sodium hydroxide for quenching.[1]

Q2: I've added sodium thiosulfate, but my reaction mixture is still orange and/or a yellow solid has appeared. What's happening and what should I do?

A2: This is a common troubleshooting scenario with two likely causes:

  • Insufficient Quenching: The persistent orange or reddish-brown color of bromine indicates that it has not been fully consumed.[1] Ensure vigorous stirring to maximize contact between the organic phase (containing Br₂) and the aqueous quencher.[2] You may need to add more of the quenching solution portion-wise until the color is fully discharged.[2]

  • Sulfur Precipitation: The formation of a yellow precipitate is characteristic of elemental sulfur. This occurs when sodium thiosulfate is used under acidic conditions, where it can disproportionate.[1][2]

To resolve this, you can:

  • Adjust the pH: Before or during the thiosulfate addition, carefully add a weak base like sodium bicarbonate to neutralize the mixture.[1][2]

  • Switch Quenchers: In future experiments, consider using sodium bisulfite or sodium sulfite, which are more stable in acidic media and do not form sulfur.[1][2]

  • Remove the Sulfur: If sulfur has already formed, it can typically be removed by filtering the entire mixture through a pad of Celite®.[2]

Q3: How do I properly quench a reaction that used N-Bromosuccinimide (NBS)?

A3: The workup for an NBS reaction involves two main goals: quenching any unreacted NBS or bromine and removing the succinimide byproduct.

  • Quenching: Any residual NBS or Br₂ (often seen as a yellow color) can be quenched using the same reducing agents as for elemental bromine, such as aqueous sodium thiosulfate or sodium bisulfite.[4][5] These reagents reduce the active bromine species to bromide and convert NBS to succinimide.[4]

  • Succinimide Removal: Succinimide has moderate water solubility.[4] Therefore, it is removed by performing one or more aqueous washes. For base-stable products, washing with a dilute base like NaOH can help by converting succinimide to its more water-soluble sodium salt.[5] If your product is base-sensitive, multiple washes with water or brine are effective.[4] In some cases, particularly when using solvents like chloroform where succinimide is poorly soluble, it may precipitate and can be removed by filtration.[4][6]

Section 2: Handling Byproducts and Reaction Mixtures

Q4: My bromination reaction generated hydrogen bromide (HBr). What is the safest way to neutralize and remove it during workup?

A4: Hydrogen bromide (HBr) is a corrosive and toxic acidic gas, and its removal is a critical safety and purification step.[7][8][9] The standard method is to wash the organic layer with a mild aqueous base.

A saturated solution of sodium bicarbonate (NaHCO₃) is the most common choice.[6] The neutralization reaction is: HBr + NaHCO₃ → NaBr + H₂O + CO₂(g)

CRITICAL SAFETY NOTE: This reaction evolves carbon dioxide gas, which can cause a dangerous pressure buildup in a sealed separatory funnel. Always add the basic solution slowly and portion-wise. After adding the base, swirl the un-stoppered funnel initially to allow for controlled degassing before stoppering and shaking. Vent the separatory funnel frequently (by inverting and opening the stopcock) between shakes.[10]

Q5: I'm seeing a persistent emulsion at the organic-aqueous interface during extraction. How can I break it?

A5: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets, making phase separation difficult.[11][12] They are a common frustration in workups. Here are several effective techniques to break them:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[11][12][13] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps force the layers to separate.[11]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[11]

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool.[13][14] This can physically disrupt the droplets causing the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period (e.g., 30 minutes to a few hours) is enough for the layers to separate on their own.[13][14]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method for separating the phases.[11]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes and standard protocols for a safe and effective bromination workup.

Bromination_Workup_Flow A Reaction Mixture (Contains Product, Excess Br₂, HBr) B Cool Reaction Mixture (e.g., 0-5 °C Ice Bath) A->B C Slowly Add Aqueous Quenching Agent (e.g., Na₂S₂O₃, NaHSO₃) B->C D Observe Color C->D E Colorless/Pale Yellow: Quench Complete D->E Yes F Persistent Orange/Red: Add More Quencher D->F No G Transfer to Separatory Funnel E->G F->C H Wash with Saturated NaHCO₃ (aq) (CAUTION: Vent CO₂!) G->H I Wash with Brine (Saturated NaCl) H->I J Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) I->J K Filter and Concentrate to Yield Crude Product J->K Quencher_Decision_Tree start Choose a Quenching Agent q1 Is the reaction mixture acidic? start->q1 a1_yes Use NaHSO₃ or Na₂SO₃ (Avoids Sulfur Precipitation) q1->a1_yes Yes a1_no Na₂S₂O₃ is a cost-effective and common choice q1->a1_no No q2 Is the product base-sensitive? a1_yes->q2 a1_no->q2 a2_yes Avoid strong bases like NaOH q2->a2_yes Yes a2_no NaOH can be used, but reducing agents are more common q2->a2_no No

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of 1,5-Dibromo-2,4-dimethoxybenzene: A Comparative Approach to ¹H and ¹³C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. For synthetic intermediates like 1,5-Dibromo-2,4-dimethoxybenzene, a key precursor in the synthesis of pharmacologically significant compounds, a thorough characterization is paramount.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of readily available experimental spectra in the public domain, this guide will leverage high-quality predicted data, corroborated by comparative analysis with structurally related analogs, to provide a robust and scientifically sound spectral assignment.

The Significance of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, which is in turn influenced by the presence of neighboring atoms and functional groups.[3][4]

For substituted benzene derivatives like this compound, the position and multiplicity of signals in the NMR spectrum are governed by the interplay of the electronic effects of the substituents. Electron-donating groups, such as the methoxy (-OCH₃) group, tend to shield aromatic protons and carbons, causing their signals to appear at a higher field (lower ppm).[4] Conversely, electron-withdrawing groups, like bromine (-Br), deshield the nuclei, shifting their signals to a lower field (higher ppm).[4]

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The analysis of the predicted spectrum is as follows:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-3~ 7.2Singlet1H
H-6~ 6.8Singlet1H
-OCH₃ (C4)~ 3.9Singlet3H
-OCH₃ (C2)~ 3.8Singlet3H

Justification of Assignments:

  • Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in different chemical environments and are therefore expected to give rise to two distinct signals.

    • H-3: This proton is situated between a bromine atom and a methoxy group. The deshielding effect of the adjacent bromine atom is expected to shift this proton's signal downfield.

    • H-6: This proton is positioned between two methoxy groups. The electron-donating nature of the methoxy groups will lead to increased shielding, causing this proton to resonate at a higher field (lower ppm) compared to H-3.

    • Due to the lack of adjacent protons, both H-3 and H-6 are expected to appear as singlets.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in non-equivalent positions and are therefore predicted to have slightly different chemical shifts.

    • The methoxy group at C4 is para to a bromine atom and ortho to a bromine atom, while the methoxy group at C2 is ortho to a bromine atom and para to another bromine atom. These subtle differences in their electronic environments lead to distinct signals. Both signals will appear as sharp singlets, each integrating to three protons.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see six distinct carbon signals.

Assignment Predicted Chemical Shift (ppm)
C-4~ 155
C-2~ 152
C-6~ 118
C-3~ 115
C-1~ 100
C-5~ 98
-OCH₃ (C4)~ 57
-OCH₃ (C2)~ 56

Justification of Assignments:

  • Aromatic Carbons:

    • C-2 and C-4: These carbons are directly attached to the strongly electron-donating methoxy groups, which causes significant deshielding and shifts their signals to the furthest downfield positions in the aromatic region.[5]

    • C-1 and C-5: These carbons are bonded to the bromine atoms. The electronegativity of bromine leads to a deshielding effect, but the "heavy atom effect" can sometimes lead to a more upfield shift than expected.

    • C-3 and C-6: These are the protonated carbons. Their chemical shifts are influenced by the combined effects of the adjacent substituents. C-6, being flanked by two electron-donating methoxy groups, is expected to be more shielded (higher field) than C-3, which is adjacent to a bromine and a methoxy group.

  • Methoxy Carbons (-OCH₃): The signals for the two methoxy carbons are expected to appear in the typical range for such groups, around 55-60 ppm. Their slightly different chemical shifts are due to the different substitution patterns on the aromatic ring relative to their positions.

Comparative Analysis with Analogous Compounds

To lend further credence to the predicted spectral assignments, a comparison with experimentally determined NMR data for structurally similar molecules is invaluable.

  • 1-Bromo-2,4-dimethoxybenzene: The experimental ¹H NMR data for this compound shows signals for the aromatic protons at approximately 7.36 ppm, 6.45 ppm, and 6.36 ppm, and two methoxy signals around 3.82 ppm and 3.75 ppm.[6] The deshielding effect of the additional bromine atom in our target molecule at position 5 would be expected to further shift the signal of the adjacent proton (H-6) downfield and influence the shifts of the other protons and carbons.

  • Halogenated Anisole Derivatives: Studies on various halogenated anisole derivatives consistently show that protons and carbons ortho and para to halogen atoms are deshielded, while those ortho and para to methoxy groups are shielded.[7] This general trend strongly supports the assignments made for this compound.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following general protocol can be followed:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire a proton-decoupled one-dimensional carbon spectrum.
  • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Pick the peaks and report the chemical shifts in ppm.

Visualization of Molecular Structure and NMR Relationships

To visually represent the structure of this compound and the relationships between its atoms for NMR analysis, the following diagram is provided.

Caption: Molecular structure of this compound.

Conclusion

This guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with comparative data from analogous compounds, we have established a robust framework for the assignment of its NMR signals. This approach underscores the power of integrating computational tools with empirical knowledge to overcome challenges in structural elucidation, a critical task for researchers and scientists in the field of drug development. The provided protocols and analyses serve as a valuable resource for the characterization of this and other similarly substituted aromatic compounds.

References

A Guide to the Regiochemical Confirmation of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for the unambiguous structural confirmation of 1,5-Dibromo-2,4-dimethoxybenzene, a critical intermediate in synthetic and medicinal chemistry.[1][2] We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require definitive structural elucidation of complex aromatic compounds.

Introduction: The Challenge of Regiochemistry in Polysubstituted Aromatics

The synthesis of polysubstituted benzene derivatives, such as the bromination of 2,4-dimethoxybenzene, often presents a significant analytical challenge: confirming the precise regiochemistry of the resulting products. Electrophilic aromatic substitution is governed by the directing effects of existing substituents, but can still lead to a mixture of isomers. Isolating a single product is only half the battle; proving its structure is paramount.

For this compound, several isomeric possibilities exist. A simple misinterpretation of spectroscopic data could lead to the incorrect assignment of a structure like 1,3-Dibromo-2,4-dimethoxybenzene or 3,5-Dibromo-2,4-dimethoxybenzene. This guide outlines a systematic approach, combining predictive analysis with definitive spectroscopic techniques, to ensure absolute confidence in the assigned regiochemistry.

The Gold Standard: Single-Crystal X-ray Diffraction

The most unequivocal method for determining molecular structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, leaving no ambiguity about the substitution pattern.

The crystal structure of this compound has been reported and serves as the ultimate benchmark for this guide.[1][2] The analysis confirms that the molecule is essentially planar, with the bromine atoms located at positions C1 and C5, and the methoxy groups at C2 and C4.[1][2]

While definitive, growing a publication-quality single crystal is not always feasible or practical in a high-throughput research environment. Therefore, robust and more accessible spectroscopic methods are essential.

Workflow for Regiochemical Confirmation

The following diagram outlines the logical workflow for confirming the structure of this compound using widely available spectroscopic techniques.

Regiochemical Confirmation Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_gold_standard Definitive Method (If Required) Synthesis Bromination of 2,4-dimethoxybenzene HNMR 1. Acquire 1D ¹H NMR Spectrum Synthesis->HNMR Prediction 2. Compare Spectrum to Predicted Patterns (Table 1) HNMR->Prediction Hypothesis 3. Formulate Structural Hypothesis: 1,5-Dibromo Isomer? Prediction->Hypothesis NOE_Exp 4. Perform NOE Experiment (1D Difference or 2D NOESY) Hypothesis->NOE_Exp Test Hypothesis NOE_Analysis 5. Analyze NOE Correlations (Figure 2) NOE_Exp->NOE_Analysis Confirmation 6. Unambiguous Confirmation NOE_Analysis->Confirmation XRay Single-Crystal X-ray Diffraction Confirmation->XRay Corroborates

Figure 1. A systematic workflow for the synthesis, isolation, and definitive regiochemical confirmation of this compound.

Part 1: Predictive Analysis with ¹H NMR Spectroscopy

The first analytical step is to acquire a standard one-dimensional proton NMR (¹H NMR) spectrum. The symmetry and substitution pattern of the aromatic ring will produce a characteristic set of signals, splittings, and coupling constants.

For this compound, we can predict the following key features:

  • Aromatic Protons: The protons at the C3 and C6 positions are in distinct chemical environments. H-3 is situated between two methoxy groups, while H-6 is between two bromine atoms. Crucially, neither proton has an adjacent proton (ortho or meta) to couple with. Therefore, the spectrum should exhibit two distinct singlets in the aromatic region.

  • Methoxy Protons: Similarly, the two methoxy groups are in different environments. The C2-methoxy is flanked by a bromine and a proton, while the C4-methoxy is also flanked by a bromine and a proton, but their overall electronic environments differ. This should result in two distinct singlets in the aliphatic region, each integrating to 3 protons.

Comparing this prediction to the expected spectra of other potential isomers highlights the diagnostic power of ¹H NMR.

Table 1: Comparative Predicted ¹H NMR Data for Dibromo-2,4-dimethoxybenzene Isomers

Compound NameAromatic Proton PatternExpected CouplingMethoxy Proton Pattern
This compound (Target) Two singlets (H-3, H-6)NoneTwo singlets
1,3-Dibromo-2,4-dimethoxybenzeneTwo doublets (H-5, H-6)Ortho coupling (~8-10 Hz)Two singlets
3,5-Dibromo-2,4-dimethoxybenzeneTwo singlets (H-1, H-6)NoneTwo singlets
2,5-Dibromo-1,4-dimethoxybenzeneTwo singlets (H-3, H-6)NoneOne singlet (equivalent)

Note: The pattern for the 3,5-isomer might appear similar (two aromatic singlets). However, the definitive spatial relationship between the protons and methoxy groups can only be confirmed by the Nuclear Overhauser Effect.

Part 2: Definitive Confirmation with Nuclear Overhauser Effect (NOE) Spectroscopy

While ¹H NMR provides strong evidence, the Nuclear Overhauser Effect (NOE) offers definitive proof of regiochemistry by establishing through-space proximity between nuclei.[3][4] An NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), resulting in a change in the resonance intensity of one nucleus when another is irradiated.[3][5][6]

For this compound, the key is to demonstrate the proximity of specific methoxy groups to specific aromatic protons.

Expected NOE Correlations:

  • Irradiation of the C2-methoxy protons should cause a signal enhancement for the adjacent H-3 proton .

  • Irradiation of the C4-methoxy protons should also cause a signal enhancement for the adjacent H-3 proton .

  • No significant NOE is expected between either methoxy group and the H-6 proton, as they are spatially distant.

Observing these specific correlations provides unambiguous proof of the 1,5-dibromo-2,4-dimethoxy substitution pattern, distinguishing it from all other isomers.

Figure 2. Key Nuclear Overhauser Effect (NOE) correlations expected for this compound. Arrows indicate the enhancement of the H-3 proton signal upon irradiation of the methoxy groups at C2 and C4, confirming their spatial proximity.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard ¹H NMR acquisition program on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse experiment.

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as the reference. Integrate all signals.

Protocol 2: 1D NOE Difference Spectroscopy
  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment. Ensure the sample is free of paramagnetic impurities by filtering if necessary.

  • Experiment Setup: Use a standard 1D NOE difference pulse sequence (e.g., selnogp on Bruker instruments).

  • Acquisition:

    • Acquire a control spectrum with the presaturation frequency set far off-resonance from any proton signals.

    • Acquire a series of NOE spectra by selectively irradiating the center of each methoxy singlet for a set mixing time (typically 0.5-2 seconds).

  • Processing:

    • Subtract the control spectrum from each irradiated spectrum to generate the NOE difference spectrum.

    • Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated protons. Observe for enhancements at the positions of the aromatic singlets.

Conclusion

The definitive assignment of the this compound regiochemistry is achieved through a logical and hierarchical application of analytical techniques. While single-crystal X-ray diffraction provides an absolute structural proof, a combination of ¹H NMR and NOE spectroscopy offers an equally robust and more accessible pathway for confirmation. By first using the characteristic splitting patterns (or lack thereof) in the ¹H NMR spectrum to form a structural hypothesis, and then using through-space NOE correlations to definitively test that hypothesis, researchers can have complete confidence in their structural assignment. This self-validating workflow is critical for ensuring the integrity of synthetic procedures and the reliability of downstream applications.

References

A Comparative Guide to the Synthesis of 1,5-Dibromo-2,4-dimethoxybenzene: An Analysis of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and high-yield production of key intermediates is paramount. 1,5-Dibromo-2,4-dimethoxybenzene stands as a critical building block in the synthesis of several therapeutic agents, including the anti-HIV drug Elvitegravir and the anticancer compound Psoralidin.[1] The strategic placement of its bromine and methoxy substituents makes it a versatile synthon for constructing complex molecular architectures. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering a deep dive into their respective yields, mechanistic underpinnings, and practical considerations for the modern research and development laboratory.

Introduction: The Strategic Importance of this compound

The value of this compound lies in the orthogonal reactivity of its functional groups. The methoxy groups are strong activating groups in electrophilic aromatic substitution, while the bromine atoms provide handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The starting material for the synthesis of this target molecule is the readily available and relatively inexpensive 1,3-dimethoxybenzene.[2] The challenge, however, lies in achieving the desired 1,5-dibromo substitution pattern with high regioselectivity and yield, as the methoxy groups direct electrophilic attack to the 2, 4, and 6 positions.

This guide will explore two distinct approaches to this synthetic challenge: a classical direct bromination using molecular bromine and a more contemporary method employing N-Bromosuccinimide (NBS) for a stepwise and highly regioselective bromination.

Visualizing the Synthetic Pathways

SynthesisRoutes 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Route1 Route 1: Stepwise Bromination 1,3-Dimethoxybenzene->Route1 NBS (1 equiv), CH3CN Room Temp, 20 min Route2 Route 2: Direct Dibromination 1,3-Dimethoxybenzene->Route2 Br2 (2 equiv), Solvent Catalyst (optional) Monobromo_Intermediate 4-Bromo-1,3-dimethoxybenzene Route1->Monobromo_Intermediate Yield: ~94% Target_Product This compound Route2->Target_Product Variable Yield Potential for isomers Monobromo_Intermediate->Target_Product NBS (1 equiv), CH3CN Reflux

Caption: Comparative workflow of the two synthetic routes to this compound.

Route 1: Stepwise Bromination with N-Bromosuccinimide (NBS)

This modern approach prioritizes control and regioselectivity by introducing the bromine atoms in a stepwise manner. N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine, often leading to cleaner reactions with higher yields.[3][4]

Step 1: Monobromination to 4-Bromo-1,3-dimethoxybenzene

The first step involves the highly regioselective monobromination of 1,3-dimethoxybenzene. The two methoxy groups strongly activate the aromatic ring, directing the incoming electrophile to the positions ortho and para to them. The para position (C4) is the most sterically accessible and electronically favored, leading to the formation of 4-bromo-1,3-dimethoxybenzene as the major product.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxybenzene (1.0 equiv.) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.0 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for approximately 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel yields pure 4-bromo-1,3-dimethoxybenzene.

Yield: This reaction has been reported to proceed with a high yield of approximately 94%.[5]

Step 2: Second Bromination to this compound

The second bromination introduces a bromine atom at one of the remaining activated positions. The existing bromo and methoxy substituents will direct the second electrophilic attack. The position ortho to the C4-methoxy group and meta to the C2-methoxy group (C5) is the most likely site for the second bromination.

Experimental Protocol:

  • Dissolve the 4-bromo-1,3-dimethoxybenzene (1.0 equiv.) obtained from the first step in acetonitrile.

  • Add N-Bromosuccinimide (1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Step 1.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Route 2: Direct Dibromination with Molecular Bromine

This classical approach involves the direct reaction of 1,3-dimethoxybenzene with two equivalents of molecular bromine. While seemingly more straightforward, this method can be challenging in terms of controlling regioselectivity and may lead to the formation of isomeric byproducts.

Experimental Protocol:

  • Dissolve 1,3-dimethoxybenzene (1.0 equiv.) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine (2.0 equiv.) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by column chromatography or recrystallization.

Anticipated Yield: The yield for this direct dibromination is expected to be lower and more variable than the stepwise NBS method, likely in the range of 50-70%. The formation of other dibrominated isomers is a significant possibility, which can complicate purification and reduce the overall isolated yield of the desired product.

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: Stepwise NBS BrominationRoute 2: Direct Dibromination with Br₂
Overall Yield High (estimated >75%)Moderate to Low (50-70%)
Regioselectivity ExcellentModerate (risk of isomeric impurities)
Reaction Conditions Milder (Step 1 at RT)Requires careful temperature control
Reagent Handling NBS is a solid, easier to handleLiquid bromine is highly corrosive and toxic
Work-up & Purification Generally cleaner reaction, easier purificationMay require more extensive purification
"Green" Chemistry Acetonitrile is a relatively green solventUse of chlorinated solvents is common

Recommendations and Field Insights

For researchers and drug development professionals, the choice of synthetic route often depends on a balance of factors including yield, purity, scalability, and safety.

  • For high-purity applications and process development, the stepwise NBS bromination (Route 1) is unequivocally the superior method. Its high regioselectivity and overall yield, coupled with the use of a more manageable brominating agent, translate to a more reliable and reproducible process. The cleaner reaction profile simplifies downstream purification, which is a significant advantage in pharmaceutical manufacturing.

  • For small-scale exploratory synthesis where expediency is key, the direct dibromination with molecular bromine (Route 2) might be considered. However, chemists should be prepared for a more challenging purification and a lower overall yield of the desired this compound.

In a modern synthetic laboratory, the principles of green chemistry also play an important role. The use of NBS over elemental bromine and the potential for using less hazardous solvents align better with sustainable chemical practices.

Conclusion

The synthesis of this compound can be approached through multiple pathways. A thorough analysis of the available methods clearly indicates that the stepwise bromination using N-Bromosuccinimide offers significant advantages in terms of yield, selectivity, and safety. While direct bromination with molecular bromine remains a viable option, it is fraught with challenges that can impact the overall efficiency of the synthesis. For the production of this critical pharmaceutical intermediate, the controlled and predictable nature of the NBS-mediated route makes it the preferred choice for discerning chemists in both academic and industrial settings.

References

A Comparative Spectroscopic Guide to Dibromo- and Dichloro-dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomeric impurities and intermediates is a critical step in ensuring the purity, safety, and efficacy of target molecules. Dibromo- and dichloro-dimethoxybenzene isomers, common structural motifs and synthetic precursors, present a unique analytical challenge due to their identical molecular weights and similar physical properties. This guide provides an in-depth technical comparison of the spectroscopic differences between these isomers, grounded in experimental data and the fundamental principles of spectroscopic analysis. By understanding the subtle yet distinct spectral signatures imparted by the nature and position of the halogen and methoxy substituents, scientists can confidently differentiate between these closely related compounds.

The Foundational Principles of Spectroscopic Differentiation

The electronic and steric influences of bromine and chlorine atoms, combined with the electron-donating and sterically demanding nature of methoxy groups, create a unique spectroscopic fingerprint for each isomer. The key to differentiating these compounds lies in a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Expert Insight: It is rarely sufficient to rely on a single spectroscopic technique for unambiguous isomer identification. The most robust analytical strategy involves the congruent analysis of data from multiple orthogonal techniques. For instance, while mass spectrometry can confirm the elemental composition, NMR and IR spectroscopy are indispensable for elucidating the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the positions of the halogen and methoxy substituents.

¹H NMR Spectroscopy: The Impact of Electronegativity and Anisotropy

The electronegativity of the halogen (Cl > Br) and the anisotropic effects of the benzene ring and methoxy groups are the primary determinants of the proton chemical shifts.

  • Aromatic Protons: Protons ortho to a halogen are generally deshielded (shifted downfield) due to the halogen's electron-withdrawing inductive effect. This effect is more pronounced for chlorine than for bromine. Protons ortho or para to the electron-donating methoxy group are shielded (shifted upfield). The interplay of these effects results in a characteristic chemical shift and multiplicity for the aromatic protons in each isomer. For example, in 1,4-dihalo-2,5-dimethoxybenzene isomers, the two aromatic protons are chemically equivalent and appear as a singlet.

  • Methoxy Protons: The chemical shift of the methoxy protons is also influenced by the proximity of the halogen atoms. Steric compression from an adjacent halogen can cause a slight downfield shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework and is highly sensitive to substituent effects.

  • Aromatic Carbons:

    • Carbons Bearing Halogens (C-X): The chemical shifts of these carbons are significantly influenced by the "heavy atom effect." For bromine, this effect is substantial, causing the signal for the carbon directly attached to the bromine to be shifted upfield compared to the analogous carbon in the chloro-isomer.

    • Carbons Bearing Methoxy Groups (C-OCH₃): These carbons are typically found significantly downfield due to the deshielding effect of the oxygen atom.

    • Symmetry: The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For example, the highly symmetric 1,4-dibromo-2,5-dimethoxybenzene will show only three signals in its proton-decoupled ¹³C NMR spectrum (one for the two equivalent aromatic carbons, one for the two equivalent methoxy-bearing carbons, and one for the two equivalent bromine-bearing carbons). Less symmetric isomers will exhibit a greater number of signals.

Comparative Data: ¹H and ¹³C NMR of 1,4-Dihalo-2,5-dimethoxybenzene Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,4-Dibromo-2,5-dimethoxybenzene ~7.1 (s, 2H, Ar-H), ~3.9 (s, 6H, OCH₃)~152 (C-O), ~118 (C-H), ~110 (C-Br)
1,4-Dichloro-2,5-dimethoxybenzene ~7.0 (s, 2H, Ar-H), ~3.9 (s, 6H, OCH₃)~150 (C-O), ~115 (C-H), ~125 (C-Cl)

Note: Chemical shifts are approximate and can vary with solvent and instrument frequency. The key takeaway is the relative difference in the C-X chemical shifts.

Mass Spectrometry (MS): Unveiling Isotopic Patterns and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic abundances of chlorine and bromine are a powerful diagnostic tool.

  • Isotopic Signature:

    • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A compound containing two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 9:6:1.

    • Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. A compound with two bromine atoms will show a molecular ion cluster with peaks at M, M+2, and M+4 in a characteristic intensity ratio of roughly 1:2:1.

  • Fragmentation Patterns: While the molecular ions of isomers are identical in mass, their fragmentation patterns under electron ionization (EI) can sometimes offer clues to their structure. The primary fragmentation pathway often involves the loss of a methyl group from a methoxy substituent, followed by the loss of carbon monoxide. The relative abundances of fragment ions can differ subtly between isomers due to differences in the stability of the resulting radical cations.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is particularly useful for confirming the presence of functional groups and for determining the substitution pattern on the benzene ring.

  • C-O Stretching: The strong C-O stretching vibrations of the aryl ether methoxy groups are typically observed in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

  • C-H Out-of-Plane Bending: The most diagnostic region in the IR spectrum for determining the substitution pattern of the benzene ring is the C-H out-of-plane bending region (900-675 cm⁻¹). The number and position of these strong absorption bands are characteristic of the number of adjacent hydrogen atoms on the ring.

    • 1,2,3,4-Tetrasubstituted (2 adjacent H's): One strong band around 850-800 cm⁻¹.

    • 1,2,4,5-Tetrasubstituted (2 isolated H's): One strong band around 900-860 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. The position (λmax) and intensity (ε) of the absorption bands are influenced by the substituents.

  • Both halogens and methoxy groups are auxochromes, meaning they can cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths.

  • The degree of this shift and the fine structure of the absorption bands can vary between isomers due to differences in symmetry and the extent of electronic communication between the substituents. Generally, para-isomers tend to have a higher molar absorptivity (ε) due to their more linear and extended conjugated system.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following general experimental protocols are recommended.

NMR Spectroscopy

NMR Spectroscopy Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 220 ppm is standard.

Mass Spectrometry (GC-MS)

GC-MS Analysis Workflow
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 100 °C, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Method: Set the EI source to 70 eV. Scan a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

IR Spectroscopy Workflow
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Conclusion

The differentiation of dibromo- and dichloro-dimethoxybenzene isomers is a tractable analytical challenge when a systematic and multi-faceted spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy provide the most definitive information regarding the substitution pattern, with the heavy atom effect in ¹³C NMR being a key differentiator between bromo- and chloro-isomers. Mass spectrometry offers unambiguous confirmation of the elemental composition through characteristic isotopic patterns. IR spectroscopy serves as a valuable complementary technique for identifying substitution patterns through C-H out-of-plane bending vibrations. By integrating the data from these techniques, researchers can confidently and accurately characterize these important classes of chemical compounds.

A Comparative Cost Analysis of Synthetic Pathways for 1,5-Dibromo-2,4-dimethoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project progression. 1,5-Dibromo-2,4-dimethoxybenzene is a valuable building block in the synthesis of various pharmaceuticals, including the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin[1]. This guide provides an in-depth comparative analysis of different synthetic pathways to this important compound, focusing on a critical evaluation of their cost-effectiveness, scalability, and environmental impact.

The synthesis of this compound commences with the commercially available and relatively inexpensive starting material, 1,3-dimethoxybenzene, also known as resorcinol dimethyl ether. The core of the synthesis lies in the electrophilic aromatic substitution, specifically the dibromination of the electron-rich aromatic ring. The methoxy groups at positions 1 and 3 are ortho-, para-directing and activating, which facilitates the introduction of two bromine atoms. The primary challenge lies in achieving the desired 1,5-dibromo isomer with high selectivity and yield, while considering the economic and environmental viability of the chosen brominating agent and reaction conditions.

This guide will dissect two primary synthetic strategies: a classical approach utilizing elemental bromine, and a greener, more contemporary method employing N-Bromosuccinimide (NBS) as the brominating agent. A third, even more environmentally benign pathway using in-situ generated bromine from sodium bromide and an oxidant will also be discussed as a forward-looking alternative.

Synthetic Pathway Overview

Synthesis_Overview cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_product Final Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Pathway 1: Direct Bromination Pathway 1: Direct Bromination 1,3-Dimethoxybenzene->Pathway 1: Direct Bromination Br₂ Pathway 2: NBS Bromination Pathway 2: NBS Bromination 1,3-Dimethoxybenzene->Pathway 2: NBS Bromination NBS Pathway 3: Green Bromination Pathway 3: Green Bromination 1,3-Dimethoxybenzene->Pathway 3: Green Bromination NaBr, Oxone This compound This compound Pathway 1: Direct Bromination->this compound Pathway 2: NBS Bromination->this compound Pathway 3: Green Bromination->this compound

Caption: Overview of synthetic routes to this compound.

Pathway 1: Direct Dibromination with Elemental Bromine

This classical approach involves the direct reaction of 1,3-dimethoxybenzene with elemental bromine. Due to the hazardous nature of liquid bromine, this reaction requires careful handling in a well-ventilated fume hood.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,3-dimethoxybenzene (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromine Addition: Slowly add a solution of elemental bromine (2.0-2.2 eq.) in the same solvent to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Mechanistic Insight

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich 1,3-dimethoxybenzene ring attacks the polarized bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as the solvent or a bromide ion) then abstracts a proton to restore aromaticity and yield the brominated product. The strong activating and ortho-, para-directing nature of the two methoxy groups facilitates the introduction of the second bromine atom at the sterically accessible and electronically favorable position.

Pathway1_Mechanism 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Intermediate1 Sigma Complex (Resonance Stabilized) 1,3-Dimethoxybenzene->Intermediate1 + Br₂ Br2 Br₂ Monobromo 4-Bromo-1,3-dimethoxybenzene Intermediate1->Monobromo - H⁺ HBr HBr Intermediate1->HBr Product This compound Monobromo->Product + Br₂ - H⁺ Pathway2_Workflow Start 1,3-Dimethoxybenzene + NBS in Solvent Reaction Stirring at RT or gentle heating Start->Reaction Workup Filtration & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 1,5-Dibromo-2,4- dimethoxybenzene Purification->Product

References

A Comparative Guide to the Synthesis of the Psoralidin Core: An In-Depth Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Psoralidin, a naturally occurring furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Central to its biological function is the rigid, tetracyclic coumestan core structure. The efficient synthesis of this core is paramount for the exploration of Psoralidin's therapeutic potential and the development of novel analogs with enhanced efficacy and pharmacokinetic profiles.

This guide provides a comprehensive comparison of alternative precursor strategies for the synthesis of the Psoralidin core. Moving beyond a simple recitation of synthetic routes, we delve into the mechanistic rationale behind precursor selection and methodological choices, offering a critical evaluation of each approach to inform your synthetic design.

The Established Convergent Synthesis: A Robust Foundation

The first total synthesis of Psoralidin established a highly effective and convergent strategy that remains a benchmark in the field.[2] This approach relies on the condensation of two key fragments: a substituted phenylacetic ester and a substituted benzoyl chloride, followed by intramolecular cyclization and a final cross-metathesis to install the prenyl group.

Key Precursors:

  • Substituted Phenylacetic Ester: Typically, methyl 2-(2,4-dimethoxyphenyl)acetate. This precursor provides the foundational aromatic ring and the acetic acid moiety that will ultimately form part of the lactone ring in the coumestan core.

  • Substituted Benzoyl Chloride: For the synthesis of Psoralidin, 2,4-dimethoxy-5-prenyl benzoylchloride is a key intermediate. However, to circumvent issues with the acid-sensitive prenyl group during cyclization, an allyl or other precursor to the prenyl group is often employed, with the final prenylation achieved in the later stages of the synthesis.[2]

Synthetic Workflow:

The general workflow for the convergent synthesis is depicted below. The initial base-catalyzed condensation of the two precursors is followed by a demethylation and subsequent intramolecular cyclization to form the tetracyclic coumestan core. A final cross-metathesis reaction is then used to introduce the characteristic prenyl group of Psoralidin.

cluster_0 Convergent Synthesis Workflow Phenylacetic\nEster Phenylacetic Ester Condensation Condensation Phenylacetic\nEster->Condensation Benzoyl\nChloride Benzoyl Chloride Benzoyl\nChloride->Condensation Demethylation &\nCyclization Demethylation & Cyclization Condensation->Demethylation &\nCyclization Base-catalyzed Allylated\nCoumestan Allylated Coumestan Demethylation &\nCyclization->Allylated\nCoumestan BBr3 Cross-Metathesis Cross-Metathesis Allylated\nCoumestan->Cross-Metathesis Grubbs' Catalyst Psoralidin Core Psoralidin Core Cross-Metathesis->Psoralidin Core

Convergent Synthesis of the Psoralidin Core. This workflow highlights the key stages of the established synthetic route.

Experimental Protocol: Convergent Synthesis of an Allylated Psoralidin Precursor

  • Anion Formation: To a solution of methyl 2-(2,4-dimethoxyphenyl)acetate in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.

  • Condensation: In a separate flask, treat the appropriate substituted benzoic acid with oxalyl chloride to form the acid chloride. Add the freshly prepared acid chloride solution to the anion solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Demethylation and Cyclization: Dissolve the purified product in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide (BBr₃) dropwise and stir at room temperature for 4-6 hours.

  • Final Work-up: Carefully quench the reaction with methanol and concentrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude allylated coumestan is purified by column chromatography.

Alternative Precursors and Synthetic Strategies

While the convergent approach is robust, the pursuit of increased efficiency, milder reaction conditions, and greater molecular diversity has driven the exploration of alternative synthetic strategies. These alternatives often employ different precursors and key bond-forming reactions to construct the coumestan core.

Palladium-Catalyzed Intramolecular Lactonization

This strategy offers a powerful alternative for the formation of the lactone ring of the coumestan core. It typically involves the synthesis of a 3-arylcoumarin intermediate, which then undergoes an intramolecular C-H activation and cyclization.

Key Precursors:

  • Substituted 3-Arylcoumarins: These precursors contain the pre-formed A, B, and C rings of the Psoralidin core. The key is the presence of a suitable ortho-substituent on the 3-aryl ring that can participate in the palladium-catalyzed cyclization.

  • Palladium Catalyst: A variety of palladium catalysts, such as Pd(OAc)₂, can be used to facilitate the C-H activation and subsequent C-O bond formation.

Synthetic Workflow:

The synthesis begins with the preparation of a 3-arylcoumarin, which can be achieved through various methods, including the Perkin condensation or Suzuki coupling. The crucial step is the palladium-catalyzed intramolecular lactonization, which forms the furan ring and completes the coumestan core.

cluster_1 Pd-Catalyzed Lactonization Workflow Substituted\nSalicylaldehyde Substituted Salicylaldehyde 3-Arylcoumarin\nFormation 3-Arylcoumarin Formation Substituted\nSalicylaldehyde->3-Arylcoumarin\nFormation Phenylacetic\nAcid Derivative Phenylacetic Acid Derivative Phenylacetic\nAcid Derivative->3-Arylcoumarin\nFormation 3-Arylcoumarin 3-Arylcoumarin 3-Arylcoumarin\nFormation->3-Arylcoumarin Pd-Catalyzed\nLactonization Pd-Catalyzed Lactonization 3-Arylcoumarin->Pd-Catalyzed\nLactonization Pd(OAc)2 Psoralidin Core Psoralidin Core Pd-Catalyzed\nLactonization->Psoralidin Core

Palladium-Catalyzed Lactonization for the Psoralidin Core. This workflow illustrates an alternative approach focusing on a late-stage lactone ring formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Coumestan from a 3-Arylcoumarin [3]

  • Reaction Setup: To a solution of the 3-(2-hydroxyaryl)coumarin in a suitable solvent (e.g., DMF or acetic acid), add the palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., DDQ or oxygen).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (typically 80-120 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the coumestan.

FeCl₃-Mediated Oxidative Ring Closure

This method provides a concise and efficient route to the coumestan core through an iron(III) chloride-mediated intramolecular oxidative annulation of 4-hydroxy-3-phenylcoumarin derivatives.[4][5] This approach is attractive due to the low cost and ready availability of the iron catalyst.

Key Precursors:

  • 4-Hydroxy-3-phenylcoumarin Derivatives: These precursors can be readily synthesized from substituted phenols and phenylacetic acids. The key structural feature is the 4-hydroxy group and the 3-phenyl substituent, which are essential for the oxidative cyclization.

Synthetic Workflow:

The synthesis of the 4-hydroxy-3-phenylcoumarin precursor is the initial step. This is then subjected to FeCl₃-mediated oxidative cyclization, which directly yields the coumestan core in a single step.

cluster_2 FeCl3-Mediated Cyclization Workflow Substituted\nPhenol Substituted Phenol 4-Hydroxy-3-phenylcoumarin\nFormation 4-Hydroxy-3-phenylcoumarin Formation Substituted\nPhenol->4-Hydroxy-3-phenylcoumarin\nFormation Phenylacetic\nAcid Phenylacetic Acid Phenylacetic\nAcid->4-Hydroxy-3-phenylcoumarin\nFormation 4-Hydroxy-3-phenylcoumarin 4-Hydroxy-3-phenylcoumarin 4-Hydroxy-3-phenylcoumarin\nFormation->4-Hydroxy-3-phenylcoumarin FeCl3-Mediated\nCyclization FeCl3-Mediated Cyclization 4-Hydroxy-3-phenylcoumarin->FeCl3-Mediated\nCyclization FeCl3 Psoralidin Core Psoralidin Core FeCl3-Mediated\nCyclization->Psoralidin Core

FeCl₃-Mediated Oxidative Cyclization for the Psoralidin Core. This workflow demonstrates a direct approach to the tetracyclic system using an iron catalyst.

Experimental Protocol: FeCl₃-Mediated Synthesis of a Coumestan [4][6]

  • Reaction Setup: Dissolve the 4-hydroxy-3-phenylcoumarin derivative in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reagent: Add anhydrous iron(III) chloride (FeCl₃) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Comparison of Synthetic Strategies

StrategyKey PrecursorsKey ReactionAdvantagesDisadvantagesOverall Yield (Typical)
Convergent Synthesis Substituted Phenylacetic Esters, Substituted Benzoyl ChloridesBase-catalyzed condensation, Intramolecular cyclization, Cross-metathesisHigh convergency, well-established, flexible for analog synthesis.[1][2]Can require harsh conditions (e.g., BBr₃), sensitivity of prenyl group.[2]Good to Excellent
Palladium-Catalyzed Lactonization Substituted 3-ArylcoumarinsPalladium-catalyzed C-H activation/C-O bond formationMilder conditions for lactone formation, good functional group tolerance.[3]Requires pre-synthesis of 3-arylcoumarin, catalyst cost.Moderate to Good
FeCl₃-Mediated Oxidative Cyclization 4-Hydroxy-3-phenylcoumarin derivativesFeCl₃-mediated intramolecular oxidative annulationInexpensive and readily available catalyst, concise final step.[4][5]May have substrate scope limitations, potential for side reactions.Good

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable synthetic strategy for the Psoralidin core depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the need for analog diversification.

  • The convergent synthesis remains the gold standard for its proven reliability and flexibility in generating a wide range of Psoralidin analogs by simply modifying the initial precursor fragments.[1]

  • Palladium-catalyzed lactonization offers a valuable alternative, particularly when milder conditions are required for the final ring closure, and can be advantageous for substrates with sensitive functional groups.[3]

  • The FeCl₃-mediated oxidative cyclization presents a highly efficient and cost-effective option for the final ring-closing step, making it an attractive choice for large-scale synthesis, provided the substrate is compatible with the reaction conditions.[4][5]

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these synthetic strategies will empower researchers to make informed decisions in their pursuit of novel Psoralidin-based therapeutics.

References

A Senior Application Scientist's Guide to the Reaction Mechanisms of 1,5-Dibromo-2,4-dimethoxybenzene: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and discovering novel molecular entities. 1,5-Dibromo-2,4-dimethoxybenzene is a key intermediate in the synthesis of various pharmacologically significant compounds.[1][2] This guide provides a comparative analysis of the plausible reaction mechanisms for this substrate, grounded in Density Functional Theory (DFT) principles. As no dedicated DFT study on this specific molecule has been published, this guide synthesizes data from analogous systems to offer a predictive and insightful overview.

Molecular Properties and Predicted Reactivity

This compound possesses a unique electronic structure that dictates its reactivity. The benzene ring is substituted with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing bromine (-Br) atoms. The strong activating effect of the methoxy groups enriches the aromatic ring with electron density, making it a suitable candidate for electrophilic aromatic substitution. However, for the purpose of this guide, we will focus on the reactivity of the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, which are more common for aryl halides.

Comparative Analysis of Plausible Reaction Mechanisms

Two of the most powerful and versatile methods for forming new bonds at aryl carbon centers are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). Below, we compare the hypothetical reaction pathways for this compound in these two key transformations, based on established DFT studies of similar aryl bromides.[3][4][5][6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle reactant Ar-Br + R-B(OH)₂ oxidative_addition Oxidative Addition (Rate-Determining) product Ar-R pd0 Pd(0)L₂ pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R-B(OH)₃]⁻ pd2_intermediate Ar-Pd(II)L₂-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Based on DFT studies of similar aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.[8][9] The electron-rich nature of the this compound ring may slightly increase the activation energy for this step compared to electron-poor aryl halides. The subsequent transmetalation and reductive elimination steps are generally facile.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Its catalytic cycle shares similarities with the Suzuki-Miyaura reaction but involves an amine nucleophile.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle reactant Ar-Br + R₂NH oxidative_addition Oxidative Addition product Ar-NR₂ pd0 Pd(0)L₂ pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂NH, Base pd2_amido Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination (Rate-Determining) pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

In contrast to the Suzuki-Miyaura reaction, DFT studies have shown that for Buchwald-Hartwig amination, the rate-determining step is often the reductive elimination.[5] The choice of ligand on the palladium catalyst is crucial in facilitating this step. The presence of bulky, electron-donating phosphine ligands has been shown to be effective.

Comparative Data from DFT Studies on Analogous Systems

The following table summarizes typical activation energies (ΔG‡) for each step in the Suzuki-Miyaura and Buchwald-Hartwig reactions of a generic aryl bromide, as derived from the literature. These values provide a baseline for comparing the expected reactivity of this compound.

Reaction StepSuzuki-Miyaura (kcal/mol)Buchwald-Hartwig (kcal/mol)
Oxidative Addition15-20 (often rate-determining)10-15
Transmetalation / Amine Coordination5-105-10
Reductive Elimination5-1018-25 (often rate-determining)

Note: These are generalized values from computational studies on various aryl bromides and should be considered as approximations.

Recommended DFT Protocol for a Mechanistic Study

For researchers wishing to perform a dedicated DFT study on the reaction mechanisms of this compound, the following protocol, based on best practices from the literature, is recommended.[10][11][12][13]

Step 1: Choice of Computational Method
  • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organometallic reactions.[3][14] For improved accuracy, especially with transition states, the M06 functional is also highly recommended.

  • Basis Set: For the palladium atom, a basis set with an effective core potential (ECP) such as LANL2DZ or SDD is appropriate to account for relativistic effects.[13][15] For lighter atoms (C, H, O, N, Br), a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is suitable.

  • Dispersion Correction: It is crucial to include a dispersion correction, such as Grimme's D3, to accurately model non-covalent interactions.[16]

Step 2: Modeling the Reactants and Catalysts
  • Define the structures of this compound, the coupling partner (e.g., phenylboronic acid or a secondary amine), the palladium catalyst (e.g., Pd(PPh₃)₄), and the base.

  • Perform geometry optimizations of all starting materials in the gas phase or with an implicit solvent model.

Step 3: Locating Intermediates and Transition States
  • For each step in the proposed catalytic cycle, construct an initial guess for the geometry of the intermediate or transition state.

  • Perform geometry optimizations to find the stable intermediates.

  • Use a transition state searching algorithm (e.g., Berny optimization with Opt=TS) to locate the transition state structures.

Step 4: Verifying Stationary Points
  • Perform frequency calculations on all optimized geometries.

  • Confirm that intermediates have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Step 5: Incorporating Solvent Effects
  • Since these reactions are typically performed in solution, it is essential to include solvent effects. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are robust choices.[10][12]

  • Perform single-point energy calculations on the gas-phase optimized geometries with the chosen solvent model to obtain solution-phase free energies.

Step 6: Constructing the Reaction Energy Profile
  • Calculate the relative free energies of all intermediates and transition states with respect to the starting materials.

  • Plot the free energy profile to visualize the reaction pathway and identify the rate-determining step.

DFT_Workflow start Define Reactants, Catalyst, and Reaction Pathway method Select DFT Functional, Basis Set, and Solvent Model start->method geom_opt Geometry Optimization of Reactants and Intermediates method->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation and Verification ts_search->freq_calc solvation Single-Point Energy Calculation with Solvation freq_calc->solvation profile Construct Free Energy Profile solvation->profile analysis Analyze Results and Identify Rate-Determining Step profile->analysis

Caption: A typical workflow for a DFT study of a reaction mechanism.

Conclusion

While a specific DFT study on the reaction mechanisms of this compound is not yet available in the literature, a comparative analysis based on well-established computational studies of analogous aryl halides provides valuable insights. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are expected to be viable reaction pathways. DFT calculations suggest that the rate-determining step for the Suzuki-Miyaura reaction is likely to be the oxidative addition, whereas for the Buchwald-Hartwig amination, it is predicted to be the reductive elimination. The provided DFT protocol offers a robust framework for researchers to conduct their own detailed computational investigations into the reactivity of this important synthetic intermediate. Such studies will undoubtedly contribute to the rational design of more efficient and selective synthetic methodologies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,5-Dibromo-2,4-dimethoxybenzene, a crucial intermediate in various synthetic pathways.[1][2] By grounding our procedures in established safety principles for halogenated aromatic compounds, this document aims to empower laboratory personnel with the knowledge to handle this chemical waste stream with confidence and precision.

I. Immediate Safety and Hazard Assessment: Understanding the Risks

This compound, as a halogenated organic compound, necessitates careful handling due to its potential health and environmental hazards. While specific toxicity data for this compound is limited, analogous structures such as 1,4-Dibromo-2,5-dimethoxybenzene are known to be irritating to the eyes, respiratory system, and skin.[3] Therefore, it is prudent to treat this compound with a similar level of caution.

Core Hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4]

  • Environmental Persistence: Brominated aromatic compounds can be persistent in the environment, necessitating disposal methods that ensure their complete destruction.[5][6]

A thorough risk assessment should be conducted before handling this compound, and all personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[7]

Hazard Classification (Based on Analogous Compounds)Precautionary StatementPersonal Protective Equipment (PPE)
Skin Irritant (Category 2)[4]Wash thoroughly after handling.[4]Chemical-resistant gloves (e.g., nitrile), lab coat.[8]
Eye Irritant (Category 2)[4]Wear eye protection.[4]Chemical splash goggles or face shield.[7]
Respiratory Irritant[4]Use only in a well-ventilated area.[4]Work within a certified chemical fume hood.[9]
II. Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure the safe and compliant disposal of this compound waste. Each step is critical for minimizing exposure and preventing environmental contamination.

A. Waste Segregation: The First Line of Defense

Proper segregation is fundamental to safe chemical waste management.[10]

  • Designated Waste Stream: this compound waste must be collected in a designated container for "Halogenated Organic Waste." [10]

  • Incompatibility Avoidance: Never mix this waste with incompatible materials. Of particular concern are strong oxidizing agents.[11] Mixing with other waste streams can lead to dangerous reactions and complicates the final disposal process.

B. Waste Container Selection and Labeling: Clarity and Compliance

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[12]

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Accurate Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste" [13]

    • The full chemical name: "this compound" and any other constituents in the waste stream.[10]

    • The approximate concentrations of each component.

    • The date the first waste was added (accumulation start date).[9]

    • The name and contact information of the generating laboratory or researcher.

C. Waste Accumulation and Storage: Maintaining a Safe Laboratory Environment

  • At the Point of Generation: Whenever possible, collect waste in a satellite accumulation area (SAA) within the laboratory where it is generated.[9]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[12]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[14]

D. Final Disposal: Professional Management and Environmental Responsibility

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[15][16] This process ensures the complete destruction of the molecule, converting it into less harmful components.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full and properly labeled waste container.[9]

III. Emergency Procedures: Spill Management and Exposure Response

In the event of a spill or personnel exposure, a swift and informed response is critical.

A. Spill Cleanup Protocol

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.[10]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[10]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water.[10] All cleaning materials must be disposed of as hazardous waste.

B. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

IV. Visualization of the Disposal Workflow

The following diagram illustrates the logical progression for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_final Final Disposal start Start: Generate Waste segregate Segregate as Halogenated Organic Waste start->segregate Step 1 container Select & Label Compatible Container segregate->container Step 2 accumulate Accumulate in SAA (Closed & in Secondary Containment) container->accumulate Step 3 ehs_pickup Request EHS Pickup accumulate->ehs_pickup Step 4 incineration High-Temperature Incineration ehs_pickup->incineration Transport end End: Safe Disposal incineration->end Complete Destruction

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research endeavors.

References

Navigating the Safe Handling of 1,5-Dibromo-2,4-dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 1,5-Dibromo-2,4-dimethoxybenzene, a halogenated aromatic hydrocarbon, represents a valuable building block in organic synthesis. However, its structural alerts—the presence of bromine and an electron-rich aromatic ring—necessitate a robust understanding and implementation of safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance.[1] The primary risks associated with this class of chemicals include:

  • Skin and Eye Irritation: Halogenated organic compounds are known to cause skin irritation and serious eye irritation.[2][3][4][5][6] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][7] This is a critical consideration when handling the solid compound or solutions.

  • Potential for Systemic Effects: While specific data is lacking, absorption through the skin or inhalation could potentially lead to systemic toxicity. It is prudent to minimize all routes of exposure.

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life and may persist in the environment.[8][9] Therefore, proper disposal is crucial to prevent environmental contamination.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in mitigating the identified risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles marked with "Z87" are the minimum requirement.[10] A face shield should be worn over goggles when there is a significant risk of splashes.[11]Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, preventing serious eye irritation.[2][3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory.[12] For prolonged contact or when handling larger quantities, consider double gloving or using thicker, more robust gloves like butyl rubber.[10][13]Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[1][2][3][4][5][6] Disposable nitrile gloves offer protection for incidental contact and should be changed immediately upon contamination.[10]
Body Protection A laboratory coat, fully buttoned, is required.[10][12] Long pants and closed-toe shoes are also mandatory.[10][11]Protects personal clothing from contamination and minimizes exposed skin.
Respiratory Protection Not typically required for small-scale use in a well-ventilated chemical fume hood.[12] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]Minimizes the risk of inhaling airborne particles or vapors, thus preventing respiratory tract irritation.[1][2][3][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Work Area: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[9][12]

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Spill Containment: Have a spill kit readily available. For solid spills, this should include a scoop or brush and a labeled container for hazardous waste. For liquid spills, absorbent materials are necessary.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, add the solvent slowly to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

Post-Reaction Workup and Purification
  • Quenching: Be mindful of potentially exothermic quenching procedures. Perform these slowly and with appropriate cooling.

  • Extraction and Chromatography: These procedures should be performed in the fume hood to contain solvent vapors.

Emergency Procedures: Immediate Actions are Critical

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4][5][6] Remove contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][4][5][6] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.

In Case of a Spill
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment: For small spills, and if it is safe to do so, contain the spill. For solids, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][12] For liquids, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[12]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: Ensuring Environmental Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: this compound and any materials contaminated with it are considered halogenated organic waste.[9][12] This waste stream must be segregated from non-halogenated waste.[12]

  • Solid Waste: Collect solid waste, including contaminated gloves, weighing paper, and paper towels, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[12]

  • Liquid Waste: Collect liquid waste, including reaction residues and solvent washes, in a compatible, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste."[9][12]

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[12] Never dispose of this chemical down the drain.[9][12]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE weigh Weigh in Fume Hood prep_start->weigh dissolve Dissolve/Prepare Reagent weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Workup & Purification reaction->workup segregate Segregate Halogenated Waste workup->segregate containerize Containerize & Label Waste segregate->containerize dispose Dispose via EHS containerize->dispose

Caption: Workflow for handling this compound.

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing personal safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dibromo-2,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.